molecular formula C31H39N11O6S B1258196 D13-9001

D13-9001

Cat. No.: B1258196
M. Wt: 693.8 g/mol
InChI Key: RVJNIKFVEAWLQC-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D13-9001, also known as this compound, is a useful research compound. Its molecular formula is C31H39N11O6S and its molecular weight is 693.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H39N11O6S

Molecular Weight

693.8 g/mol

IUPAC Name

2-[2-[[(3R)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate

InChI

InChI=1S/C31H39N11O6S/c1-31(2,3)22-18-49-29(33-22)35-27(45)19-10-13-41-24(15-19)34-26(21(28(41)46)8-9-23-36-38-39-37-23)40-12-6-7-20(16-40)48-30(47)32-11-14-42(4,5)17-25(43)44/h8-10,13,15,18,20H,6-7,11-12,14,16-17H2,1-5H3,(H3-,32,33,35,36,37,38,39,43,44,45,47)/t20-/m1/s1

InChI Key

RVJNIKFVEAWLQC-HXUWFJFHSA-N

Isomeric SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=NC(=C(C(=O)N3C=C2)/C=C/C4=NNN=N4)N5CCC[C@H](C5)OC(=O)NCC[N+](C)(C)CC(=O)[O-]

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=NC(=C(C(=O)N3C=C2)C=CC4=NNN=N4)N5CCCC(C5)OC(=O)NCC[N+](C)(C)CC(=O)[O-]

Synonyms

D13-9001

Origin of Product

United States

Foundational & Exploratory

The Binding Site of D13-9001 on the AcrB Efflux Pump: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A primary mechanism conferring this resistance in Gram-negative bacteria is the overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli.[1][2] This tripartite complex actively extrudes a wide array of antibiotics from the bacterial cell, rendering them ineffective.[1] The AcrB component is the inner membrane transporter responsible for substrate recognition and energy transduction.[3][4] D13-9001 is a potent efflux pump inhibitor (EPI) that has been instrumental in elucidating the inhibition mechanisms of AcrB.[3][5] This technical guide provides a comprehensive overview of the binding site of this compound on the AcrB efflux pump, detailing the molecular interactions, mechanism of inhibition, and the experimental methodologies used for its characterization.

Binding Site and Molecular Interactions

Crystal structures and molecular dynamics simulations have revealed that this compound binds to a specific site within the periplasmic domain of the AcrB transporter.[6][7] This binding location is known as the distal binding pocket (DBP), a large cavity responsible for substrate recognition.[3][5]

More specifically, this compound occupies a sub-region of the DBP referred to as the "hydrophobic trap".[6][7] This area is a phenylalanine-rich cage that forms extensive hydrophobic interactions with the inhibitor.[7][8] The binding of this compound to this hydrophobic trap is a key aspect of its inhibitory function.[6]

Molecular dynamics simulations have identified several key amino acid residues crucial for the interaction with this compound. The detachment of this compound from the DBP is closely linked to the side-chain reorientation of Phe628 and a significant displacement of Tyr327 .[3][4][5] Site-directed mutagenesis studies have confirmed the critical role of Phe628 in the binding of this compound to both AcrB and its homolog, MexB in Pseudomonas aeruginosa.[9][10]

Binding of this compound within the AcrB Hydrophobic Trap.

Mechanism of Inhibition

The binding of this compound to the hydrophobic trap within the distal binding pocket inhibits the function of the AcrB efflux pump through several mechanisms:

  • Delayed Dissociation: The interaction of this compound with the hydrophobic trap leads to a delayed disassociation from the DBP compared to typical substrates.[3][4][5] This prolonged occupancy hinders the pump's normal functional rotation.

  • Competitive Inhibition: By binding tightly within the DBP, this compound sterically prevents the binding and transport of antibiotic substrates.[8]

  • Conformational Changes: The binding of the inhibitor induces significant conformational changes at the exit gate of the pump, which increases the energy required for substrate extrusion.[3][4][5]

Quantitative Binding Data

The binding affinity of this compound for AcrB and its homolog MexB has been quantified, demonstrating its potency as an inhibitor.

Target ProteinOrganismMethodDissociation Constant (KD)
AcrBEscherichia coliNot Specified1.15 µM[11][12]
MexBPseudomonas aeruginosaNot Specified3.57 µM[11][12]

Experimental Protocols

The characterization of the this compound binding site on AcrB has been achieved through a combination of structural biology, computational modeling, and biochemical assays.

X-ray Co-crystallography

Objective: To determine the three-dimensional structure of this compound in complex with AcrB.

Methodology:

  • Protein Expression and Purification: The AcrB protein or its periplasmic domain is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Co-crystallization: The purified AcrB protein is incubated with a molar excess of this compound. Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened to obtain well-diffracting crystals of the AcrB-D13-9001 complex.

  • Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. The diffraction data are then processed to determine the electron density map and build an atomic model of the protein-inhibitor complex. This model reveals the precise binding location and orientation of this compound.

Molecular Dynamics (MD) Simulations

Objective: To investigate the dynamics of the this compound-AcrB interaction and identify key residues involved in binding and inhibition.

Methodology:

  • System Setup: The crystal structure of the AcrB-D13-9001 complex is used as a starting point. The complex is placed in a simulated physiological environment, including a lipid bilayer and aqueous solvent.

  • Simulation: The motions of all atoms in the system are simulated over time by solving Newton's equations of motion. This allows for the observation of the dynamic behavior of the protein and the inhibitor.

  • Analysis: The simulation trajectories are analyzed to determine the stability of the binding, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and understand how the inhibitor affects the conformational changes of the pump.[3][4]

Site-Directed Mutagenesis

Objective: To validate the functional importance of specific amino acid residues in the binding of this compound.

Methodology:

  • Mutant Construction: The gene encoding AcrB is modified to replace the codon for a specific amino acid (e.g., Phe628) with the codon for another amino acid (e.g., Alanine or Leucine).[9]

  • Protein Expression and Functional Assays: The mutant AcrB protein is expressed in bacteria. The effect of the mutation on the inhibitory activity of this compound is then assessed using antibiotic susceptibility assays (e.g., determining the minimum inhibitory concentration of an antibiotic in the presence and absence of the inhibitor).

  • Interpretation: A significant decrease in the potentiation of antibiotic activity by this compound in the mutant strain compared to the wild-type strain indicates that the mutated residue is crucial for inhibitor binding.[9]

cluster_workflow Experimental Workflow for EPI Binding Site Characterization Start Start Crystallography X-ray Co-crystallography Start->Crystallography Binding_Site_ID Identify Putative Binding Site and Key Residues Crystallography->Binding_Site_ID MD_Sim Molecular Dynamics Simulations Mechanism_Elucidation Elucidate Mechanism of Inhibition MD_Sim->Mechanism_Elucidation Mutagenesis Site-Directed Mutagenesis Validate_Residues Validate Importance of Key Residues Mutagenesis->Validate_Residues Binding_Site_ID->MD_Sim Binding_Site_ID->Mutagenesis Validate_Residues->Mechanism_Elucidation End End Mechanism_Elucidation->End

Workflow for Characterizing EPI-AcrB Interactions.

Conclusion

The detailed characterization of the this compound binding site within the hydrophobic trap of the AcrB distal binding pocket has been a significant advancement in the field of antimicrobial drug development.[6] This knowledge provides a molecular platform for the rational design and optimization of new and more potent efflux pump inhibitors.[7] By targeting this specific pocket, it is possible to develop novel adjunctive therapies that can restore the efficacy of existing antibiotics against multidrug-resistant Gram-negative pathogens.

References

D13-9001: A Specific Inhibitor of the MexAB-OprM Efflux Pump in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D13-9001, a potent and specific inhibitor of the MexAB-OprM multidrug efflux pump in Pseudomonas aeruginosa. This document details the mechanism of action, quantitative inhibitory data, and key experimental protocols for studying this compound, serving as a valuable resource for researchers in the fields of antimicrobial resistance and drug development.

Introduction

Multidrug efflux pumps are a major mechanism of intrinsic and acquired antibiotic resistance in Gram-negative bacteria. In Pseudomonas aeruginosa, a notorious opportunistic pathogen, the MexAB-OprM efflux pump, a member of the Resistance-Nodulation-Division (RND) family, plays a crucial role in extruding a broad range of antimicrobial agents. This compound is a pyridopyrimidine derivative specifically designed to inhibit the MexAB-OprM pump, thereby restoring the efficacy of antibiotics that are substrates of this pump.

Mechanism of Action

This compound acts as a direct inhibitor of the MexB component of the tripartite MexAB-OprM efflux pump. MexB is the inner membrane transporter protein responsible for substrate recognition and energy transduction. This compound binds to a deep hydrophobic pocket within MexB, a region critical for substrate binding and transport.[1][2] This binding is stabilized by interactions with key amino acid residues, including Phe628.[2][3] By occupying this binding pocket, this compound competitively inhibits the binding of antibiotic substrates and disrupts the functional rotation of the MexB trimer, which is essential for the efflux process.[2][3] This leads to an accumulation of the antibiotic within the bacterial cell, restoring its antimicrobial activity.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Binding Affinity of this compound

Target ProteinOrganismMethodDissociation Constant (KD)
MexBP. aeruginosaIsothermal Titration Calorimetry (ITC)3.57 µM[4]
AcrBE. coliIsothermal Titration Calorimetry (ITC)1.15 µM[4]

Table 2: In Vitro Efficacy of this compound in Combination with Antibiotics against P. aeruginosa

AntibioticStrainThis compound Concentration (µg/mL)MIC Fold Reduction
LevofloxacinP. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN overexpressing MexAB-OprM28[1]
AztreonamP. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN overexpressing MexAB-OprM28[1]
CarbenicillinP. aeruginosa PAO18≥8[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Checkerboard Assay for Synergy Analysis

The checkerboard assay is a common method to assess the synergistic effect of two compounds.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Stock solutions of this compound and the antibiotic of interest

Procedure:

  • Prepare serial twofold dilutions of the antibiotic horizontally and this compound vertically in the 96-well plate containing MHB.

  • The final volume in each well should be 100 µL.

  • Inoculate each well with 5 µL of the bacterial suspension (final concentration of ~5 x 105 CFU/mL).

  • Include wells with antibiotic alone, this compound alone, and no drugs as controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimal Inhibitory Concentration (MIC) of each compound alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).[5]

Hoechst 33342 (H33342) Accumulation Assay

This assay measures the real-time accumulation of the fluorescent dye H33342, a substrate of many efflux pumps, to assess the inhibitory effect of this compound.[6]

Materials:

  • Fluorometer with bottom-reading capabilities

  • Black, clear-bottom 96-well plates

  • P. aeruginosa culture

  • Phosphate-buffered saline (PBS)

  • Glucose

  • H33342 dye

  • This compound

Procedure:

  • Grow P. aeruginosa to the mid-logarithmic phase, then harvest and wash the cells with PBS.

  • Resuspend the cells in PBS to an OD600 of 0.4.

  • Add this compound at the desired concentration to the experimental wells.

  • Add H33342 to all wells to a final concentration of 2.5 µM.[7]

  • Initiate the efflux by adding glucose to a final concentration of 50 mM.

  • Immediately begin monitoring the fluorescence (excitation ~355 nm, emission ~460 nm) at regular intervals for a set period (e.g., 60 minutes).

  • An increase in fluorescence in the presence of this compound compared to the control (no inhibitor) indicates inhibition of efflux.

In Vivo Efficacy in a Rat Pneumonia Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound in combination with an antibiotic in a rat model of pulmonary infection.[8][9]

Materials:

  • Specific pathogen-free rats (e.g., Sprague-Dawley)

  • P. aeruginosa strain capable of causing pneumonia

  • Anesthetic agents

  • Intratracheal administration device

  • This compound and antibiotic formulations for intravenous or other appropriate route of administration

Procedure:

  • Anesthetize the rats.

  • Infect the rats via intratracheal instillation of a predetermined lethal or sublethal dose of the P. aeruginosa strain.

  • At a specified time post-infection (e.g., 2 hours), administer the treatment. Treatment groups would typically include: vehicle control, antibiotic alone, this compound alone, and the combination of antibiotic and this compound.

  • Administer treatments at various doses and schedules as required. For example, this compound has been administered via intravenous drip infusion.[8]

  • Monitor the survival of the animals over a set period (e.g., 7 days).

  • In satellite groups, euthanize animals at specific time points to determine bacterial load in the lungs and other tissues.

  • Homogenize lung tissue and plate serial dilutions to enumerate CFU/gram of tissue.

  • A significant reduction in bacterial load and/or increased survival in the combination therapy group compared to the single-agent groups indicates in vivo efficacy.

Visualizations

The following diagrams illustrate key pathways and mechanisms related to this compound and the MexAB-OprM efflux pump.

Caption: Transcriptional regulation of the MexAB-OprM efflux pump in P. aeruginosa.

D13_9001_Inhibition_Mechanism Mechanism of this compound Inhibition cluster_pump MexAB-OprM Efflux Pump cluster_molecules Molecules MexB_trimer MexB Trimer (Inner Membrane) MexA_periplasm MexA (Periplasm) MexB_trimer->MexA_periplasm OprM_outer OprM (Outer Membrane) MexB_trimer->OprM_outer Efflux inhibited MexA_periplasm->OprM_outer D13_9001 This compound D13_9001->MexB_trimer Binds to hydrophobic pocket Antibiotic Antibiotic Antibiotic->MexB_trimer Binding blocked

Caption: Molecular mechanism of this compound inhibition of the MexAB-OprM efflux pump.

Experimental_Workflow_Synergy start Start: Prepare bacterial inoculum prepare_plates Prepare 96-well plates with serial dilutions of Antibiotic and this compound start->prepare_plates inoculate Inoculate plates with bacterial suspension prepare_plates->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC of each compound alone and in combination incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic end Determine Synergy/Additivity/Antagonism calculate_fic->end

Caption: Experimental workflow for determining synergy using the checkerboard assay.

References

D13-9001: A Technical Guide to its Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D13-9001 is a potent, small-molecule inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps, specifically targeting AcrB in Escherichia coli and MexB in Pseudomonas aeruginosa. By inhibiting these pumps, this compound potentiates the efficacy of a broad range of antibiotics, offering a promising strategy to combat multidrug resistance in Gram-negative bacteria. This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and relevant experimental methodologies for the characterization of this compound.

Physicochemical Properties

This compound is a pyridopyrimidine derivative, optimized from an initial hit compound to improve its physicochemical profile, including enhanced solubility and reduced plasma protein binding.[1] The presence of a quaternary ammonium salt in its structure contributes to its high solubility.[2][3]

PropertyValueOrganism/ConditionsReference
Molecular Formula C63H81N22O11S2-[4]
Molecular Weight 1386.604 g/mol -[4]
Binding Affinity (KD) 1.15 μME. coli AcrB[1][5]
3.57 μMP. aeruginosa MexB[1][5]
In Vitro Potency (MPC8) 2 µg/mLFor levofloxacin and aztreonam against P. aeruginosa[4][6]
Aqueous Solubility 747 µg/mLpH 6.8[1][6]
Plasma Protein Binding Reduced compared to parent compounds-[1]

Mechanism of Action: Efflux Pump Inhibition

This compound functions by non-competitively binding to the AcrB and MexB transporters, which are components of the tripartite AcrAB-TolC and MexAB-OprM efflux systems in E. coli and P. aeruginosa, respectively.[6][7] These pumps are responsible for extruding a wide variety of antibiotics from the bacterial periplasm, thereby conferring multidrug resistance.[7]

This compound binds within a deep binding pocket of the transporter, known as the hydrophobic trap.[1] This binding event is thought to prevent the necessary conformational changes required for the functional rotation of the pump, thus inhibiting the extrusion of antibiotic substrates.[6][8] The interaction of this compound with the hydrophobic trap leads to a delayed disassociation from the distal binding pocket compared to substrates.[8][9]

D13_9001_Mechanism cluster_cell Gram-Negative Bacterium cluster_pump AcrAB-TolC / MexAB-OprM Efflux Pump Outer Membrane Outer Membrane Periplasm Periplasm Inner Membrane Inner Membrane TolC TolC (Outer Membrane Channel) AcrA AcrA / MexA (Periplasmic Adaptor) AcrB AcrB / MexB (Inner Membrane Transporter) Antibiotic_out Antibiotic Antibiotic_out->TolC Efflux Antibiotic_in Antibiotic Antibiotic_in->AcrB Binding Target Intracellular Target Antibiotic_in->Target Antibiotic Action D13_9001 This compound D13_9001->AcrB Inhibition

Mechanism of this compound Action.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are provided below. These represent standard methodologies in the field and can be adapted for specific laboratory conditions.

Chemical Synthesis of this compound

This compound can be synthesized in a 10-step process starting from 2-acetamidopyridine-4-carboxylic acid.[3] The synthesis involves the formation of a pyridopyrimidine core, followed by the introduction of a piperidine ring and subsequent derivatization to include the quaternary ammonium salt side chain, which is crucial for its high solubility.[3]

Synthesis_Workflow A 2-Acetamidopyridine-4-carboxylic acid B Acyl chloride formation A->B C Coupling with 4-tert-butylthiazol-2-amine B->C D Aniline deprotection C->D E Pyridopyrimidine core formation D->E F Vilsmeier-Haack formylation E->F G Olefin derivative formation F->G H Introduction of piperidine moiety G->H I Carbamate formation H->I J Quaternary ammonium salt formation I->J K This compound J->K

Synthetic workflow for this compound.

Determination of Aqueous Solubility

The shake-flask method is a standard approach to determine equilibrium solubility.

Protocol:

  • An excess amount of this compound is added to a vial containing a buffer of a specific pH (e.g., pH 6.8).

  • The resulting suspension is agitated at a constant temperature (e.g., 37 °C) until equilibrium is reached (typically 24-48 hours).[10]

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of this compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • A minimum of three replicate determinations at each pH condition is recommended.[11]

Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[2][6]

Protocol:

  • Prepare a solution of the purified target protein (AcrB or MexB) in a suitable buffer (e.g., 20 mM HEPES, pH 8.0) at a concentration of 5-10 µM and place it in the ITC cell.[4][5]

  • Prepare a solution of this compound in the same buffer at a concentration 10-20 times that of the protein and load it into the injection syringe.[4][12]

  • Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat evolved or absorbed.

  • A binding curve is generated by plotting the heat change per injection against the molar ratio of this compound to the protein.

  • The data is fitted to a suitable binding model to determine the KD, stoichiometry, and enthalpy of the interaction.[4]

Efflux Pump Inhibition Assessment via Hoechst 33342 Accumulation Assay

This assay measures the ability of an inhibitor to block the efflux of the fluorescent dye Hoechst 33342, a known substrate of RND pumps.

Protocol:

  • Bacterial cultures (E. coli or P. aeruginosa) are grown to mid-log phase, harvested, and resuspended in a suitable buffer (e.g., PBS).[8][13]

  • The cell suspension is incubated with Hoechst 33342 (e.g., 2.5 µM) in the presence and absence of various concentrations of this compound.[1]

  • The intracellular fluorescence is monitored over time using a fluorometer with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively.[1][8]

  • An increase in intracellular fluorescence in the presence of this compound indicates inhibition of the efflux pump.

  • A known efflux pump inhibitor, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), can be used as a positive control.[13]

Determination of Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is a widely accepted method for determining the extent to which a compound binds to plasma proteins.[9][14]

Protocol:

  • A dialysis chamber is divided into two compartments by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows small molecules like this compound to pass through.[14]

  • One compartment is filled with plasma (e.g., rat or monkey plasma), and the other with a protein-free buffer.

  • This compound is added to the plasma-containing compartment.

  • The system is incubated at 37 °C until equilibrium is reached, allowing the unbound this compound to distribute evenly between the two compartments.[14][15]

  • The concentration of this compound in both the plasma and buffer compartments is measured by LC-MS/MS.[14][15]

  • The percentage of bound and unbound this compound is then calculated from these concentrations.[14]

In Vivo Efficacy

In a rat model of lethal pneumonia caused by P. aeruginosa, this compound administered via intravenous drip infusion (1.25-20 mg/kg) in combination with the antibiotic aztreonam resulted in significantly improved survival rates compared to treatment with aztreonam alone.[5]

Safety Profile

This compound has been reported to exhibit a good safety profile.[1][5]

Conclusion

This compound is a promising efflux pump inhibitor with favorable physicochemical properties, including high aqueous solubility, and demonstrated in vitro and in vivo efficacy. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and similar compounds in drug discovery and development programs aimed at overcoming bacterial multidrug resistance.

References

The Pyridopyrimidine Core of D13-9001: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent Efflux Pump Inhibitor

This technical guide provides a comprehensive overview of the pyridopyrimidine core of D13-9001, a potent inhibitor of bacterial efflux pumps. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structure, mechanism of action, and key experimental data, offering insights for the development of next-generation antibacterial therapies.

Introduction to this compound and its Pyridopyrimidine Core

This compound is a synthetic, small-molecule inhibitor targeting the Resistance-Nodulation-Division (RND) family of efflux pumps in Gram-negative bacteria.[1][2] Its chemical architecture is characterized by a central pyridopyrimidine scaffold, a heterocyclic chemical structure that forms the basis of its inhibitory activity. This core has been instrumental in the design of specific inhibitors against critical bacterial targets like the AcrAB-TolC efflux system in Escherichia coli and the MexAB-OprM pump in Pseudomonas aeruginosa.[1][2]

Chemical Structure of this compound:

The pyridopyrimidine core is crucial for the molecule's interaction with the target efflux pumps, providing a rigid framework for the presentation of various functional groups that engage with specific residues within the pump's binding pocket.

Mechanism of Action: Targeting the "Hydrophobic Trap"

This compound exerts its inhibitory effect through a novel mechanism that involves binding to a specific site within the distal binding pocket of the AcrB and MexB transporter proteins, known as the "hydrophobic trap".[1] This interaction is distinct from that of many efflux pump substrates.

The binding of this compound to this hydrophobic trap leads to several key events that disrupt the normal function of the efflux pump:

  • Delayed Dissociation: The interaction of this compound with the hydrophobic trap results in a slower dissociation from the binding pocket compared to typical substrates.[1]

  • Conformational Changes: The binding of the inhibitor induces significant conformational changes at the exit gate of the transporter.[1]

  • Increased Energy Cost of Extrusion: These conformational changes increase the energy required for the pump to extrude substrates, effectively blocking the efflux process.[1]

This mechanism of action is illustrated in the following signaling pathway diagram:

Inhibition_Mechanism cluster_pump AcrB/MexB Transporter Substrate Substrate Binding_Pocket Distal Binding Pocket Substrate->Binding_Pocket Binds Exit_Gate Exit Gate Binding_Pocket->Exit_Gate Translocation Inhibition Inhibition Binding_Pocket->Inhibition Hydrophobic_Trap Hydrophobic Trap Hydrophobic_Trap->Binding_Pocket Induces Conformational Change Antibiotic_Efflux Antibiotic Efflux Exit_Gate->Antibiotic_Efflux Extrusion D13_9001 This compound D13_9001->Hydrophobic_Trap Binds Tightly

Figure 1: Mechanism of this compound Inhibition of the AcrB/MexB Efflux Pump.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing insights into its binding affinity and biological activity.

Table 1: Binding Affinity of this compound to Efflux Pump Components

Target ProteinBacterial SpeciesMethodDissociation Constant (KD)Reference
AcrBE. coliIsothermal Titration Calorimetry (ITC)1.15 μM[3]
MexBP. aeruginosaIsothermal Titration Calorimetry (ITC)3.57 μM[3]

Table 2: In Vitro Activity of this compound

Bacterial StrainAntibioticThis compound ConcentrationFold Decrease in MICReference
P. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN (overexpressing MexAB-OprM)Levofloxacin2 µg/mL8-fold[4]
P. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN (overexpressing MexAB-OprM)Aztreonam2 µg/mL8-fold[4]

Table 3: Physicochemical and In Vivo Data for this compound

PropertyValue/ObservationReference
Solubility747 µg/mL at pH 6.8[4]
In Vivo EfficacyImproved survival rates in a lethal rat pneumonia model when co-administered with aztreonam.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pyridopyrimidine core of this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful technique used to directly measure the heat changes that occur during the binding of a ligand (this compound) to a protein (AcrB or MexB). This allows for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

ITC_Workflow Start Start: Prepare Protein and Ligand Load_Syringe Load this compound into Syringe Start->Load_Syringe Load_Cell Load AcrB/MexB into Calorimeter Cell Start->Load_Cell Titration Inject this compound into Cell in Increments Load_Syringe->Titration Load_Cell->Titration Measure_Heat Measure Heat Change after Each Injection Titration->Measure_Heat Data_Analysis Analyze Data to Determine Binding Parameters (KD, n, ΔH) Measure_Heat->Data_Analysis End End: Binding Affinity Determined Data_Analysis->End

Figure 2: Workflow for Isothermal Titration Calorimetry (ITC) Experiment.

Generalized Protocol:

  • Sample Preparation: Purified AcrB or MexB protein and this compound are prepared in the same buffer to minimize heats of dilution.

  • Loading the Instrument: The protein solution is loaded into the sample cell of the ITC instrument, and the this compound solution is loaded into the injection syringe.

  • Titration: A series of small, precise injections of this compound are made into the protein solution.

  • Data Acquisition: The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Whole-Cell Efflux Assays (alamarBlue)

The alamarBlue assay is a cell-based method used to assess the ability of this compound to inhibit efflux pump activity in live bacteria. The assay relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin by metabolically active cells. Active efflux of a toxic substrate in the presence of an inhibitor leads to increased cell viability and thus a stronger fluorescent signal.

Generalized Protocol:

  • Bacterial Culture: Bacterial strains with and without the target efflux pump are grown to a specific optical density.

  • Assay Setup: The bacterial cultures are incubated with a toxic substrate (e.g., a known efflux pump substrate) and varying concentrations of this compound in a microplate format.

  • Addition of alamarBlue: After an incubation period, alamarBlue reagent is added to each well.

  • Incubation and Measurement: The plate is incubated to allow for the reduction of resazurin, and the fluorescence is measured using a plate reader.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells, indicating the effectiveness of this compound in inhibiting efflux.

Checkerboard Assay for Synergy

The checkerboard assay is used to determine the synergistic effect of this compound in combination with an antibiotic. This method involves testing a range of concentrations of both compounds, alone and in combination, to determine the fractional inhibitory concentration (FIC) index.

Checkerboard_Workflow Start Start: Prepare Reagents Serial_Dilution_A Serial Dilute Antibiotic (Drug A) Start->Serial_Dilution_A Serial_Dilution_B Serial Dilute this compound (Drug B) Start->Serial_Dilution_B Plate_Setup Create a 2D Array of Drug Combinations in a Microplate Serial_Dilution_A->Plate_Setup Serial_Dilution_B->Plate_Setup Inoculate Inoculate with Bacterial Culture Plate_Setup->Inoculate Incubate Incubate the Plate Inoculate->Incubate Read_MIC Determine the Minimum Inhibitory Concentration (MIC) for each Combination Incubate->Read_MIC Calculate_FIC Calculate the Fractional Inhibitory Concentration (FIC) Index Read_MIC->Calculate_FIC End End: Determine Synergy, Additivity, or Antagonism Calculate_FIC->End

Figure 3: Workflow for a Checkerboard Synergy Assay.

Generalized Protocol:

  • Serial Dilutions: Serial dilutions of the antibiotic and this compound are prepared.

  • Plate Setup: The dilutions are combined in a microplate to create a matrix of different concentration combinations.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined for each compound alone and for each combination.

  • FIC Index Calculation: The FIC index is calculated to quantify the interaction between the two compounds. An FIC index of ≤ 0.5 typically indicates synergy.

Synthesis of the Pyridopyrimidine Core

The synthesis of this compound is a multi-step process that begins with 2-acetamidopyridine-4-carboxylic acid.[1] The key step in forming the pyridopyrimidine core involves the reaction of a deprotected aniline intermediate with bis(2,4,6-trichlorophenyl)malonate (TCPM).[1] Subsequent functionalization steps lead to the final this compound compound. A detailed, step-by-step synthetic protocol is beyond the scope of this guide; however, the initial steps provide a foundation for chemists interested in exploring this chemical space.

Conclusion and Future Directions

The pyridopyrimidine core of this compound represents a promising scaffold for the development of potent and specific efflux pump inhibitors. Its unique mechanism of action, involving the "hydrophobic trap" of RND transporters, offers a clear path for rational drug design and optimization. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important class of molecules. Future efforts should focus on improving the pharmacokinetic and pharmacodynamic properties of this compound analogs to advance them towards clinical development as a means to combat antibiotic resistance in Gram-negative pathogens.

References

D13-9001: A Technical Guide to Overcoming Multidimensional Drug Resistance in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Efflux pumps, particularly those of the Resistance-Nodulation-Division (RND) superfamily, are primary contributors to this resistance, actively expelling a broad spectrum of antibiotics from bacterial cells. This technical guide provides an in-depth overview of D13-9001, a potent efflux pump inhibitor (EPI) designed to counteract this mechanism. This compound specifically targets the MexAB-OprM efflux pump in Pseudomonas aeruginosa and the AcrAB-TolC system in Escherichia coli, restoring the efficacy of conventional antibiotics. This document details the mechanism of action of this compound, presents comprehensive quantitative data on its potentiation effects, outlines detailed experimental protocols for its evaluation, and discusses its pharmacological properties and mechanisms of resistance.

Introduction: The Challenge of Gram-negative Multidrug Resistance

Gram-negative bacteria possess a unique outer membrane that acts as a formidable permeability barrier, intrinsically limiting the ingress of many antimicrobial agents. This, coupled with the overexpression of efflux pumps, creates a synergistic defense system that renders many conventional antibiotics ineffective. The RND family of efflux pumps, including MexAB-OprM in P. aeruginosa and AcrAB-TolC in E. coli, are clinically significant contributors to MDR phenotypes. The development of efflux pump inhibitors (EPIs) represents a promising strategy to rejuvenate our existing antibiotic arsenal by blocking this critical resistance mechanism.

This compound: Mechanism of Action

This compound is a pyridopyrimidine derivative that functions as a specific and potent inhibitor of the MexB and AcrB inner membrane transporters of the MexAB-OprM and AcrAB-TolC efflux pumps, respectively.

Molecular Interaction:

This compound binds to a deep hydrophobic pocket within the MexB and AcrB proteins, a region often referred to as the "hydrophobic trap".[1] This binding is a non-competitive interaction with respect to the antibiotic substrates. By occupying this pocket, this compound is thought to allosterically lock the efflux pump in a conformation that is incompetent for antibiotic transport, effectively disabling the pump's function. This leads to the intracellular accumulation of co-administered antibiotics to concentrations that are lethal to the bacteria.

The binding affinity of this compound to its targets has been quantified, with dissociation constants (KD) of 1.15 μM for AcrB in E. coli and 3.57 μM for MexB in P. aeruginosa.[2][3]

Below is a diagram illustrating the proposed mechanism of action of this compound.

D13_9001_Mechanism cluster_membrane Inner Bacterial Membrane MexB MexB (Inner Membrane Transporter) Binding Pocket Efflux_Blocked Efflux Blocked MexB->Efflux_Blocked Intracellular_Accumulation Intracellular Accumulation MexB->Intracellular_Accumulation Antibiotic Antibiotic Antibiotic->MexB:port Binding prevented D13_9001 This compound D13_9001->MexB:port Binds to hydrophobic trap

Figure 1: Mechanism of this compound Action

Quantitative Data: Potentiation of Antibiotic Activity

The efficacy of this compound is demonstrated by its ability to significantly reduce the Minimum Inhibitory Concentrations (MICs) of various antibiotics against MDR Gram-negative bacteria.

Table 1: In Vitro Potentiation of Antibiotics by this compound

BacteriumStrainAntibioticThis compound Conc. (µg/mL)MIC without this compound (µg/mL)MIC with this compound (µg/mL)Fold Reduction in MIC
P. aeruginosaΔmexCDΔoprJ ΔmexEFΔoprN (overexpressing MexAB-OprM)Levofloxacin2>128168-fold[2]
P. aeruginosaΔmexCDΔoprJ ΔmexEFΔoprN (overexpressing MexAB-OprM)Aztreonam2128168-fold[2]
P. aeruginosaPAO1 (Wild-Type)Carbenicillin864-128416 to 32-fold[4]
P. aeruginosaMDRP IMCJ2.S1 (Clinical Isolate)CiprofloxacinNot Specified>12832>4-fold[1]
P. aeruginosaMDRP IMCJ2.S1 (Clinical Isolate)AztreonamNot Specified>12816>8-fold[1]
P. aeruginosaMDRP IMCJ2.S1 (Clinical Isolate)ErythromycinNot Specified>12864>2-fold[1]
E. coliMG1655 (Wild-Type)ErythromycinNot Specified128168-fold[1]

Table 2: In Vivo Efficacy of this compound in a Rat Pneumonia Model

Treatment GroupDoseSurvival Rate (Day 7)
Aztreonam alone1000 mg/kg12.5%[2]
This compound (1.25 mg/kg) + Aztreonam (1000 mg/kg)As specified>62%[2]
This compound (5 mg/kg) + Aztreonam (1000 mg/kg)As specified>62%[3]
This compound (20 mg/kg) + Aztreonam (1000 mg/kg)As specified>62%[3]

Table 3: Pharmacokinetic Properties of this compound

ParameterValueSpecies
Solubility (pH 6.8)747 µg/mLN/A[2]
Plasma Concentration (after 5 mg/kg IV)7.64 µg/mLRat[2]
Half-life0.18 hoursRat[2]
Half-life0.41 hoursMonkey[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of efflux pump inhibitors. The following sections provide step-by-step protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Checkerboard Assay

This assay is used to determine the synergistic effect of this compound in combination with an antibiotic.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Stock solutions of antibiotic and this compound

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

  • Antibiotic Dilution: In the first column, add 50 µL of the antibiotic stock solution to the first well (row A) and serially dilute it down the column.

  • This compound Dilution: In the first row, add 50 µL of the this compound stock solution to the first well (column 1) and serially dilute it across the row.

  • Combination of Agents: This creates a checkerboard of concentrations, with wells containing the antibiotic alone, this compound alone, and combinations of both.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic (alone or in combination) that inhibits visible bacterial growth.

Checkerboard_Assay_Workflow start Start plate_prep Prepare 96-well plate with CAMHB start->plate_prep antibiotic_dilution Serially dilute antibiotic down columns plate_prep->antibiotic_dilution epi_dilution Serially dilute this compound across rows plate_prep->epi_dilution inoculation Inoculate all wells with bacterial suspension antibiotic_dilution->inoculation epi_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Read MICs visually or with plate reader incubation->read_mic end End read_mic->end

Figure 2: Checkerboard Assay Workflow
Efflux Pump Activity - Ethidium Bromide Accumulation Assay

This assay measures the accumulation of the fluorescent dye ethidium bromide (a substrate of many efflux pumps) to assess the inhibitory activity of this compound.

Materials:

  • Fluorometer or fluorescence plate reader

  • Black, clear-bottom 96-well plates

  • Bacterial suspension (mid-log phase, washed and resuspended in PBS)

  • Ethidium bromide (EtBr) solution

  • This compound solution

  • Glucose (to energize the cells)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (a protonophore that de-energizes the membrane, used as a positive control for maximum accumulation)

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of 0.4.

  • Plate Setup: To the wells of a 96-well plate, add the bacterial suspension.

  • Addition of Compounds: Add this compound at the desired concentration. For the positive control, add CCCP.

  • Addition of Ethidium Bromide: Add EtBr to all wells.

  • Energization: Add glucose to all wells except for a de-energized control.

  • Fluorescence Measurement: Immediately measure the fluorescence (Excitation: 530 nm, Emission: 600 nm) over time. An increase in fluorescence indicates accumulation of EtBr.

EtBr_Assay_Workflow start Start prep_cells Prepare bacterial cells (mid-log, wash, resuspend) start->prep_cells plate_setup Aliquot cell suspension into 96-well plate prep_cells->plate_setup add_compounds Add this compound and controls (e.g., CCCP) plate_setup->add_compounds add_etbr Add Ethidium Bromide to all wells add_compounds->add_etbr energize Add glucose to energize cells add_etbr->energize measure_fluorescence Measure fluorescence over time energize->measure_fluorescence end End measure_fluorescence->end NPN_Assay_Workflow start Start prep_cells Prepare bacterial cells (mid-log, wash, resuspend) start->prep_cells plate_setup Aliquot cell suspension into 96-well plate prep_cells->plate_setup add_npn Add NPN to all wells plate_setup->add_npn add_compounds Add this compound and controls (e.g., Polymyxin B) add_npn->add_compounds measure_fluorescence Measure fluorescence over time add_compounds->measure_fluorescence end End measure_fluorescence->end

References

The Early Discovery and Development of D13-9001: A Potent Efflux Pump Inhibitor for Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa, poses a significant threat to global public health. One of the primary mechanisms by which these pathogens evade the effects of antibiotics is through the overexpression of efflux pumps, which actively extrude antimicrobial agents from the bacterial cell. The MexAB-OprM efflux pump in P. aeruginosa and its homologue AcrAB-TolC in Escherichia coli are major contributors to this resistance. This has spurred the development of efflux pump inhibitors (EPIs), compounds that can restore the efficacy of existing antibiotics when used in combination therapy. This technical guide details the early discovery and development of D13-9001, a promising EPI with a pyridopyrimidine core, designed as a specific inhibitor of the MexAB-OprM and AcrAB-TolC efflux pumps.

Discovery and Development of this compound

The journey to identify this compound began with a high-throughput screening campaign to identify compounds capable of potentiating the activity of antibiotics against MDR bacteria. This led to the identification of an initial hit compound.[1] Subsequent optimization of this hit, focusing on improving physicochemical properties such as solubility and reducing plasma protein binding, resulted in the synthesis of this compound.[1][2] this compound is a quaternary ammonium analogue characterized by a 4-oxo-4H-pyrido[1,2-a]pyrimidine core.[3]

The development workflow for this compound is depicted in the following diagram:

D13_9001_Development cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening Hit_ID Hit Identification (Compound 18) HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt D13_9001_Synth Synthesis of this compound Lead_Opt->D13_9001_Synth In_Vitro In Vitro Characterization D13_9001_Synth->In_Vitro In_Vivo In Vivo Efficacy Studies In_Vitro->In_Vivo PK_Safety Pharmacokinetics & Safety In_Vivo->PK_Safety

Discovery and Development Workflow of this compound.

Mechanism of Action

This compound functions by directly inhibiting the activity of the RND-type efflux pumps MexB (a component of MexAB-OprM) and AcrB (a component of AcrAB-TolC).[1][4] Structural and molecular dynamics studies have revealed that this compound binds to a specific region within the deep binding pocket of these transporter proteins, known as the "hydrophobic trap".[1][4] This binding is thought to prevent the conformational changes necessary for the functional rotation of the pump, thereby inhibiting the extrusion of antibiotics from the cell.[4] The interaction of this compound with the hydrophobic trap leads to a delayed disassociation from the distal binding pocket compared to typical substrates.[4]

The proposed mechanism of action is illustrated in the following diagram:

D13_9001_MoA cluster_pump Bacterial Efflux Pump (MexAB-OprM / AcrAB-TolC) MexB_AcrB MexB / AcrB (Inner Membrane Transporter) Binding_Pocket Deep Binding Pocket (Hydrophobic Trap) MexB_AcrB->Binding_Pocket Efflux Antibiotic Efflux Binding_Pocket->Efflux Leads to No_Efflux Efflux Inhibition Binding_Pocket->No_Efflux In the presence of this compound D13_9001 This compound D13_9001->Binding_Pocket Binds tightly to Antibiotic Antibiotic Antibiotic->Binding_Pocket Binds to

Molecular Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data from the early development of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueConditionsReference
MIC Potentiation8-fold decrease in MIC of levofloxacin and aztreonam2 µg/mL of this compound in a P. aeruginosa strain overexpressing MexAB-OprM[1],[2]
Binding Affinity (KD) to AcrB1.15 µMPurified AcrB protein[1],[2],[5]
Binding Affinity (KD) to MexB3.57 µMPurified MexB protein[1],[2],[5]

Table 2: In Vivo Efficacy of this compound in a Rat Pneumonia Model

Treatment GroupSurvival Rate (after 7 days)Animal ModelReference
Aztreonam (1000 mg/kg) alone12.5%Acute P. aeruginosa pulmonary infection in rats[1],[2]
Aztreonam (1000 mg/kg) + this compound (1.25 mg/kg)>62%Acute P. aeruginosa pulmonary infection in rats[1],[2],[5]

Table 3: Pharmacokinetic Properties of this compound

ParameterValueSpeciesAdministration RouteReference
Plasma Concentration7.64 µg/mLRat5 mg/kg IV[2]
Half-life0.18 hRatIV[2]
Half-life0.41 hMonkeyIV[2]

Experimental Protocols

The following are representative protocols for the key experiments conducted during the early development of this compound.

High-Throughput Screening for Efflux Pump Inhibitors (General Protocol)

This protocol describes a generalized fluorescence-based high-throughput screening assay to identify potential efflux pump inhibitors.

  • Bacterial Strain: An E. coli or P. aeruginosa strain engineered to overexpress the target efflux pump (e.g., AcrAB-TolC or MexAB-OprM) and deficient in other major efflux systems.

  • Fluorescent Substrate: A known substrate of the target efflux pump that exhibits increased fluorescence upon entering the bacterial cell (e.g., ethidium bromide or a fluorescent dye like Hoechst 33342).

  • Assay Principle: In the absence of an inhibitor, the fluorescent substrate is actively pumped out of the cell, resulting in low intracellular fluorescence. In the presence of an effective EPI, the substrate accumulates inside the cell, leading to a measurable increase in fluorescence.

  • Procedure:

    • Prepare a 384-well microplate with the test compounds from a chemical library, each at a fixed concentration.

    • Add the bacterial suspension to each well.

    • Add the fluorescent substrate to all wells.

    • Incubate the plate for a defined period at 37°C.

    • Measure the fluorescence intensity in each well using a plate reader.

    • Wells exhibiting a significant increase in fluorescence compared to control wells (containing bacteria and substrate but no inhibitor) are identified as containing potential hits.

MIC Potentiation Assay (Broth Microdilution Method)

This protocol is for determining the ability of a compound to potentiate the activity of an antibiotic.

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), antibiotic stock solution, this compound stock solution, and a log-phase culture of the test bacterium (P. aeruginosa strain overexpressing MexAB-OprM).

  • Procedure:

    • Prepare a series of two-fold serial dilutions of the antibiotic in MHB in the wells of a 96-well plate.

    • Prepare a second set of serial dilutions of the antibiotic in MHB that also contains a fixed, sub-inhibitory concentration of this compound (e.g., 2 µg/mL).

    • Inoculate all wells with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

    • Include a growth control (bacteria in MHB without antibiotic or this compound) and a sterility control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • The potentiation factor is calculated as the ratio of the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of this compound.

In Vivo Acute Murine Pneumonia Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a rodent model of P. aeruginosa lung infection.[6]

  • Animal Model: Sprague-Dawley rats or BALB/c mice.

  • Bacterial Strain: A virulent strain of P. aeruginosa.

  • Procedure:

    • Prepare an inoculum of P. aeruginosa in the mid-logarithmic growth phase, washed and resuspended in sterile saline to the desired concentration (e.g., 107 CFU/animal).

    • Anesthetize the animals.

    • Instill the bacterial suspension intratracheally or intranasally to induce a lung infection.

    • At a predetermined time post-infection (e.g., 2 hours), administer the treatment. Treatment groups may include:

      • Vehicle control

      • Antibiotic alone (e.g., aztreonam)

      • This compound alone

      • Antibiotic in combination with this compound

    • The compounds are typically administered intravenously or via intraperitoneal injection.

    • Monitor the animals for a set period (e.g., 7 days) and record survival.

    • Alternatively, at specific time points post-treatment, animals can be euthanized, and their lungs homogenized to determine the bacterial load (CFU/lung).

Conclusion

This compound emerged from a rigorous discovery and development program as a potent and specific inhibitor of the MexAB-OprM and AcrAB-TolC efflux pumps. Its ability to potentiate the activity of conventional antibiotics both in vitro and in vivo highlights the potential of efflux pump inhibition as a strategy to combat multidrug resistance in Gram-negative pathogens. The detailed characterization of its mechanism of action and its promising preclinical data have established this compound as a valuable tool for scientific research in the field of antimicrobial drug discovery. Further investigation into compounds with similar mechanisms of action is warranted to address the ongoing challenge of antibiotic resistance.

References

The Potential of D13-9001 as a Preclinical Candidate in Antibiotic Potentiation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell, rendering them ineffective. D13-9001 has emerged as a promising preclinical candidate that acts as an efflux pump inhibitor (EPI), specifically targeting the Resistance-Nodulation-Division (RND) superfamily of transporters, including the AcrAB-TolC system in Escherichia coli and its homolog, MexAB-OprM, in Pseudomonas aeruginosa. By inhibiting these pumps, this compound has demonstrated the ability to restore the efficacy of a variety of antibiotics. This document provides a comprehensive overview of the preclinical data on this compound, its mechanism of action, detailed experimental protocols for its evaluation, and its potential as a valuable adjunct in combating antibiotic resistance.

Introduction to this compound

This compound is a pyridopyrimidine derivative designed as a specific and potent inhibitor of the AcrB and MexB components of the AcrAB-TolC and MexAB-OprM efflux pumps, respectively.[1][2] These tripartite systems are major contributors to intrinsic and acquired resistance in many clinically relevant Gram-negative pathogens.[3][4] The development of this compound stemmed from the optimization of an initial hit compound, leading to a molecule with improved physicochemical properties, such as enhanced solubility, which is crucial for in vivo applications.[1][5]

Mechanism of Action

This compound functions by binding to a specific site within the AcrB/MexB transporter protein, known as the "hydrophobic trap," which is located in the deep binding pocket.[2][6][7] This interaction is thought to be competitive, preventing the binding and subsequent extrusion of antibiotic substrates.[8] Molecular dynamics simulations have revealed that the binding of this compound induces significant conformational changes at the exit gate of the transporter, increasing the energy cost for substrate extrusion and contributing to its inhibitory effect.[6] This targeted inhibition leads to an increased intracellular concentration of co-administered antibiotics, thereby restoring their antibacterial activity.

Quantitative Preclinical Data

The preclinical evaluation of this compound has yielded significant quantitative data supporting its potential. These findings are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Activity of this compound
ParameterOrganism/TargetValueReference
KDE. coli AcrB1.15 μM[2][9]
KDP. aeruginosa MexB3.57 μM[2][9]
MIC Reduction (Levofloxacin)P. aeruginosa (MexAB-OprM overexpressing)8-fold at 2 µg/mL this compound[1]
MIC Reduction (Aztreonam)P. aeruginosa (MexAB-OprM overexpressing)8-fold at 2 µg/mL this compound[1]
Table 2: In Vivo Efficacy of this compound in Combination with Aztreonam
Animal ModelTreatment GroupSurvival Rate (Day 7)Reference
Lethal Pneumonia Rat Model (P. aeruginosa)Aztreonam (1000 mg/kg) alone12.5%[1]
Aztreonam (1000 mg/kg) + this compound (1.25 mg/kg)>62%[1][9]
Aztreonam (1000 mg/kg) + this compound (5 mg/kg)Improved survival[9]
Aztreonam (1000 mg/kg) + this compound (20 mg/kg)Improved survival[9]
Table 3: Physicochemical and Pharmacokinetic Properties of this compound
ParameterValueReference
Solubility (pH 6.8)747 µg/mL[1]
Plasma Protein BindingReduced compared to initial hit[1]
Half-life (Rat)0.18 h[1]
Half-life (Monkey)0.41 h[1]
Plasma Concentration (5 mg/kg IV in rat)7.64 µg/mL[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination (Checkerboard Assay)

The checkerboard assay is employed to assess the synergistic effect of this compound in combination with an antibiotic.

Objective: To determine the concentration at which this compound potentiates the activity of an antibiotic, leading to a reduction in its MIC.

Materials:

  • Bacterial strains (e.g., P. aeruginosa overexpressing MexAB-OprM)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Antibiotic of interest (e.g., aztreonam, levofloxacin)

  • This compound

  • Bacterial inoculum standardized to 0.5 McFarland (~5 x 105 CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the antibiotic vertically in the microtiter plate.

  • Prepare serial two-fold dilutions of this compound horizontally in the same plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include appropriate controls: wells with only the antibiotic, wells with only this compound, and wells with no drug (growth control).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth, both alone and in combination with each concentration of this compound.

  • The Fold Potentiation is calculated as the ratio of the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of a fixed concentration of this compound.

Efflux Pump Inhibition Assay (Hoechst 33342 Accumulation Assay)

This assay measures the ability of an EPI to block the efflux of a fluorescent substrate.

Objective: To quantify the inhibitory effect of this compound on efflux pump activity.

Materials:

  • Bacterial cultures

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 (H33342) fluorescent dye

  • Glucose

  • This compound

  • Fluorometer or fluorescence plate reader

Procedure:

  • Grow bacterial cultures to the mid-logarithmic phase and wash with PBS.

  • Resuspend the cells in PBS containing this compound at various concentrations and incubate.

  • Add H33342 to the cell suspension.

  • Energize the efflux pumps by adding glucose.

  • Monitor the fluorescence of the cell suspension over time. An increase in fluorescence indicates accumulation of H33342, signifying inhibition of the efflux pump.

  • Compare the fluorescence levels in the presence of this compound to a control without the inhibitor.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity between this compound and its target protein.

Objective: To determine the dissociation constant (KD) of this compound binding to purified AcrB or MexB.

Materials:

  • Purified AcrB or MexB protein

  • This compound solution

  • ITC instrument

  • Buffer solution

Procedure:

  • Load the purified protein into the sample cell of the ITC instrument.

  • Load the this compound solution into the injection syringe.

  • Perform a series of small, sequential injections of this compound into the protein solution.

  • Measure the heat change associated with each injection, which is proportional to the amount of binding.

  • The resulting data is fitted to a binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).[2]

Visualizing Pathways and Workflows

Signaling Pathway of Efflux Pump Inhibition

Efflux_Pump_Inhibition cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Antibiotic_ext Antibiotic Antibiotic_peri Antibiotic Antibiotic_ext->Antibiotic_peri Porin Channel TolC TolC / OprM TolC->Antibiotic_ext Expulsion AcrB AcrB / MexB Antibiotic_peri->AcrB Binding Target Bacterial Target Antibiotic_peri->Target Increased Concentration AcrA AcrA / MexA AcrB->TolC Efflux D13_9001 This compound D13_9001->AcrB Inhibition

Caption: Mechanism of this compound inhibiting the AcrAB-TolC/MexAB-OprM efflux pump.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Start Identify Lead Compound (this compound) In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay Binding Affinity (ITC) KD for AcrB/MexB In_Vitro->Binding_Assay Potentiation_Assay Antibiotic Potentiation (Checkerboard Assay) In_Vitro->Potentiation_Assay Efflux_Inhibition_Assay Efflux Inhibition (H33342 Accumulation) In_Vitro->Efflux_Inhibition_Assay In_Vivo In Vivo Efficacy Binding_Assay->In_Vivo Potentiation_Assay->In_Vivo Efflux_Inhibition_Assay->In_Vivo Animal_Model Animal Model of Infection (e.g., Rat Pneumonia) In_Vivo->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Solubility_Safety Solubility & Safety Profile PK_PD->Solubility_Safety Conclusion Preclinical Candidate Assessment Solubility_Safety->Conclusion

Caption: Workflow for the preclinical evaluation of this compound as an antibiotic potentiator.

Discussion and Future Directions

The data presented herein strongly support the potential of this compound as a preclinical candidate for antibiotic potentiation. Its specific targeting of the AcrB/MexB efflux pumps, coupled with favorable in vitro and in vivo activity, makes it a compelling molecule for further development. The improved solubility and good safety profile of this compound are significant advantages over earlier-generation EPIs.[1][9]

However, the emergence of resistance to EPIs is a potential concern. Studies have shown that mutations in the target protein MexB or the upregulation of other efflux pumps like MexMN can reduce the susceptibility to the potentiating effects of this compound.[10] Therefore, future research should focus on:

  • Combination Studies: Evaluating this compound in combination with a broader range of antibiotics against a diverse panel of clinical isolates.

  • Resistance Mechanisms: Investigating the mechanisms of resistance to this compound in more detail to inform the development of next-generation inhibitors.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Optimizing dosing regimens to maximize efficacy and minimize the potential for resistance development.

  • Toxicology Studies: Conducting comprehensive toxicology studies to ensure its safety for potential clinical use.

Conclusion

This compound represents a significant advancement in the field of efflux pump inhibitors. Its potent activity against clinically important Gram-negative pathogens, demonstrated both in vitro and in vivo, underscores its potential to rejuvenate our existing antibiotic arsenal. While further studies are required to fully delineate its clinical utility and address potential resistance, this compound stands as a promising preclinical candidate in the critical fight against antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols for Potentiating Levofloxacin and Aztreonam with D13-9001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a significant challenge to global health. One of the primary mechanisms of resistance is the overexpression of efflux pumps, which actively extrude antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. D13-9001 is a potent efflux pump inhibitor (EPI) that specifically targets the Resistance-Nodulation-Division (RND) superfamily of transporters, including AcrB in Escherichia coli and MexB in Pseudomonas aeruginosa.[1][2][3] By inhibiting these pumps, this compound can restore the activity of antibiotics that are substrates of these pumps, such as the fluoroquinolone levofloxacin and the monobactam aztreonam.

These application notes provide a summary of the potentiation effects of this compound on levofloxacin and aztreonam and detailed protocols for key in vitro and in vivo experiments to evaluate this synergy.

Mechanism of Action

This compound functions by binding to a deep hydrophobic trap within the substrate-binding pocket of the AcrB and MexB efflux pump subunits.[2][3] This binding event is thought to prevent the conformational changes required for the pump's normal function, thereby blocking the extrusion of antibiotics from the cell.[3] This leads to an increased intracellular concentration of the co-administered antibiotic, enhancing its antimicrobial activity.

Levofloxacin inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[4][5][6] Aztreonam inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. By preventing the efflux of these antibiotics, this compound allows them to reach and maintain effective concentrations at their respective intracellular targets.

cluster_outside Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_inside Intracellular Space D13 This compound EffluxPump Efflux Pump (AcrB/MexB) D13->EffluxPump Inhibition Antibiotic Levofloxacin / Aztreonam Antibiotic->EffluxPump Extrusion Target Antibiotic Target (DNA Gyrase / PBP) Antibiotic->Target Binding Inhibition Inhibition of Cellular Processes Target->Inhibition

Caption: Mechanism of this compound Action

Data Presentation

In Vitro Potentiation of Levofloxacin and Aztreonam

The following table summarizes the effect of this compound on the Minimum Inhibitory Concentration (MIC) of levofloxacin and aztreonam against a P. aeruginosa strain overexpressing the MexAB-OprM efflux pump.

AntibioticThis compound (µg/mL)MIC (µg/mL)Fold Reduction in MICReference
Levofloxacin0>16-[2][7]
228[2][7]
Aztreonam0>16-[2][7]
228[2][7]
In Vivo Efficacy of this compound and Aztreonam Combination

The table below presents the survival rates in a rat model of lethal pneumonia caused by P. aeruginosa following treatment with aztreonam alone or in combination with this compound.

Treatment GroupDoseSurvival Rate (%) at Day 7Reference
Aztreonam alone1000 mg/kg12.5[2][7]
Aztreonam + this compound1000 mg/kg + 1.25 mg/kg>62[2][7]
Aztreonam + this compound1000 mg/kg + 5 mg/kg>62[1]
Aztreonam + this compound1000 mg/kg + 20 mg/kg>62[1]

Experimental Protocols

Checkerboard Assay for In Vitro Synergy Testing

This protocol determines the fractional inhibitory concentration (FIC) index to quantify the synergistic effect of this compound with levofloxacin or aztreonam.

start Prepare Bacterial Inoculum (e.g., P. aeruginosa) prepare_plates Prepare 96-well plates with 2-fold serial dilutions of Antibiotic (horizontal) and This compound (vertical) start->prepare_plates inoculate Inoculate plates with bacterial suspension prepare_plates->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC of each drug alone and in combination by visual inspection of turbidity incubate->read_mic calculate_fic Calculate FIC Index: (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) read_mic->calculate_fic interpret Interpret Synergy: FIC ≤ 0.5: Synergy 0.5 < FIC ≤ 4: No interaction FIC > 4: Antagonism calculate_fic->interpret

Caption: Checkerboard Assay Workflow

Materials:

  • Bacterial strain of interest (e.g., P. aeruginosa overexpressing MexAB-OprM)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Levofloxacin or Aztreonam stock solution

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.

  • Prepare Drug Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of levofloxacin or aztreonam along the x-axis.

    • Perform serial two-fold dilutions of this compound along the y-axis.

    • The final volume in each well should be 100 µL, containing the appropriate drug concentrations. Include wells with each drug alone and a drug-free control.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Calculate FIC Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FIC index ≤ 0.5

    • No interaction: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic effect of the drug combination over time.

Materials:

  • Bacterial strain of interest

  • CAMHB

  • This compound

  • Levofloxacin or Aztreonam

  • Sterile culture tubes

  • Plate reader or spectrophotometer

  • Agar plates for colony counting

Procedure:

  • Prepare Cultures: Prepare an overnight culture of the bacterial strain. Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Set Up Treatment Groups: Prepare culture tubes with the following conditions:

    • Growth control (no drug)

    • This compound alone (at a sub-inhibitory concentration)

    • Levofloxacin or Aztreonam alone (at MIC or a clinically relevant concentration)

    • This compound in combination with Levofloxacin or Aztreonam

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Determine Viable Counts: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each treatment group. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

In Vivo Murine Pneumonia Model

This protocol evaluates the in vivo efficacy of the drug combination in a relevant animal infection model.

acclimatize Acclimatize animals (e.g., SD rats) infect Induce pulmonary infection with P. aeruginosa (e.g., PAM1020) acclimatize->infect group Randomize animals into treatment groups: - Vehicle control - Aztreonam alone - this compound alone - Aztreonam + this compound infect->group treat Administer treatment via intravenous drip infusion (e.g., 2 hours post-infection) group->treat monitor Monitor survival and clinical signs for a defined period (e.g., 7 days) treat->monitor analyze Analyze survival data using Kaplan-Meier survival curves and log-rank test monitor->analyze

Caption: In Vivo Pneumonia Model Workflow

Materials:

  • Specific pathogen-free rodents (e.g., Sprague-Dawley rats)

  • P. aeruginosa strain capable of causing pneumonia

  • Anesthetic

  • Intratracheal inoculation equipment

  • This compound formulated for intravenous administration

  • Aztreonam formulated for intravenous administration

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 3 days prior to the experiment.

  • Infection: Anesthetize the animals and instill a lethal dose of the P. aeruginosa suspension intratracheally.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the treatments intravenously. Treatment groups may include:

    • Vehicle control

    • Aztreonam alone

    • This compound alone

    • Combination of Aztreonam and this compound at various doses

  • Monitoring: Observe the animals for a defined period (e.g., 7 days) and record survival and any clinical signs of illness.

  • Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and compare the groups using a statistical test such as the log-rank test.

Conclusion

This compound demonstrates significant potential as a potentiator of levofloxacin and aztreonam against Gram-negative bacteria that utilize efflux as a mechanism of resistance. The provided protocols offer a framework for researchers to further investigate and characterize the synergistic interactions of this compound with various antibiotics, both in vitro and in vivo. Such studies are crucial for the development of novel therapeutic strategies to combat antibiotic resistance.

References

Application Notes and Protocols for D1t3-9001 in a Rat Pneumonia Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of D13-9001, a potent efflux pump inhibitor, in a rat model of pneumonia. This document includes its mechanism of action, efficacy data, and detailed experimental protocols to guide researchers in their studies.

Introduction

This compound is a pyridopyrimidine derivative that acts as a powerful inhibitor of the Resistance-Nodulation-cell Division (RND) family of efflux pumps, specifically targeting AcrB in Escherichia coli and MexB in Pseudomonas aeruginosa.[1][2][3] These efflux pumps are a major mechanism of multidrug resistance (MDR) in Gram-negative bacteria, actively extruding a wide range of antibiotics from the bacterial cell.[3] By inhibiting these pumps, this compound can restore the efficacy of antibiotics that would otherwise be ineffective.[3][4] This document details its application in a preclinical rat model of pneumonia, a significant infection model for evaluating the in vivo efficacy of new antimicrobial agents.

Mechanism of Action

This compound functions by binding to the distal binding pocket (DBP) of the AcrB and MexB transporter proteins.[2][3][5] This binding is characterized by a high affinity, with KD values of 1.15 μM for AcrB and 3.57 μM for MexB.[1][2] The inhibitor's interaction with the hydrophobic trap within the DBP is thought to prevent the conformational changes necessary for the pump's normal function, thereby blocking the extrusion of antibiotics.[2][5] This mechanism effectively lowers the minimum inhibitory concentration (MIC) of various antibiotics, potentiating their activity against resistant bacterial strains.[6]

cluster_bacterium Gram-Negative Bacterium cluster_membrane Inner Membrane Antibiotic Antibiotic MexB MexB/AcrB (Efflux Pump) Antibiotic->MexB Efflux Substrate Bacterial_Target Bacterial Target (e.g., Ribosome, DNA Gyrase) Antibiotic->Bacterial_Target Inhibition of Cellular Processes D13_9001 This compound D13_9001->MexB Inhibition TolC TolC (Outer Membrane Channel) MexB->TolC Drug Efflux Bacterial_Death Bacterial Death Bacterial_Target->Bacterial_Death

Figure 1: Mechanism of Action of this compound. This compound inhibits the MexB/AcrB efflux pump, preventing the expulsion of antibiotics and allowing them to reach their intracellular targets, ultimately leading to bacterial death.

In Vivo Efficacy in a Rat Pneumonia Model

Studies have demonstrated the significant in vivo activity of this compound in a rat model of pneumonia caused by Pseudomonas aeruginosa. When administered in combination with the β-lactam antibiotic aztreonam (AZT), this compound markedly improved the survival rates of infected rats compared to treatment with aztreonam alone.[1]

Quantitative Data Summary
Treatment GroupThis compound Dose (mg/kg)Aztreonam (AZT) Dose (mg/kg)OutcomeReference
Control--No obvious effect on survival[1]
Aztreonam Alone-1000No obvious effect on survival[1]
Combination Therapy 11.251000Improved survival rates at day 7[1]
Combination Therapy 251000Improved survival rates at day 7[1]
Combination Therapy 3201000Improved survival rates at day 7[1]

Experimental Protocols

The following protocols are synthesized from established methodologies for inducing pneumonia in rats and are adapted for the evaluation of this compound.[7][8][9][10]

I. Animal Model
  • Species: Sprague-Dawley (SD) or Wistar rats.[1][9]

  • Weight: 250-300 g.[7]

  • Health Status: Specific pathogen-free.

  • Acclimation: Acclimate animals for at least 3 days prior to the experiment.[11]

II. Materials and Reagents
  • This compound

  • Aztreonam (or other antibiotic of interest)

  • Pseudomonas aeruginosa strain (e.g., PAM1020)[1]

  • Tryptic Soy Broth (TSB) and Agar

  • Phosphate-Buffered Saline (PBS), sterile

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for tracheal exposure (if applicable)

  • Intratracheal instillation device (e.g., microsprayer or catheter)

  • Intravenous infusion pump

III. Experimental Workflow

cluster_setup Preparation cluster_procedure Experimental Procedure cluster_analysis Analysis Animal_Acclimation Animal Acclimation Anesthesia Anesthesia Animal_Acclimation->Anesthesia Bacterial_Culture Bacterial Culture Preparation Infection Intratracheal Infection Bacterial_Culture->Infection Drug_Formulation Drug Formulation Treatment IV Treatment (this compound +/- Antibiotic) Drug_Formulation->Treatment Anesthesia->Infection Infection->Treatment Monitoring Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Bacterial Load, Histopathology) Monitoring->Endpoint_Analysis

Figure 2: Experimental workflow for the in vivo evaluation of this compound in a rat pneumonia model.
IV. Detailed Protocol for Pneumonia Induction and Treatment

  • Bacterial Inoculum Preparation:

    • Culture P. aeruginosa overnight on a tryptic soy agar plate.

    • Inoculate a single colony into TSB and grow to the logarithmic phase.

    • Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL). The exact inoculum size should be determined in pilot studies to achieve a non-lethal but significant infection.[7]

  • Induction of Pneumonia:

    • Anesthetize the rat using a suitable anesthetic.

    • Non-surgical Intratracheal Instillation (Recommended):

      • Place the anesthetized rat in a supine position on an inclined board.

      • Visualize the trachea via the oral cavity and carefully insert a sterile catheter or microsprayer.

      • Instill the bacterial suspension (e.g., 100 µL) directly into the lungs.[10]

    • Surgical Intratracheal Instillation:

      • Surgically expose the trachea.

      • Using a fine-gauge needle and syringe, directly inject the bacterial inoculum into the trachea.[7]

      • Close the incision with surgical staples or sutures.[7]

  • Drug Administration:

    • At a predetermined time post-infection (e.g., 2 hours), initiate treatment.

    • Administer this compound and the antibiotic via intravenous drip infusion over a specified period (e.g., 2 hours).[1]

    • Include appropriate control groups: vehicle control, antibiotic alone, and this compound alone.

V. Post-Infection Monitoring and Endpoint Analysis
  • Survival: Monitor the animals daily for a set period (e.g., 7 days) and record survival.[1]

  • Clinical Signs: Observe for signs of illness such as lethargy, ruffled fur, and respiratory distress.

  • Bacterial Load: At selected time points, euthanize a subset of animals, aseptically remove the lungs and spleen, homogenize the tissues, and perform serial dilutions and plate counts to determine the bacterial burden (CFU/g of tissue).

  • Histopathology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the degree of inflammation, cellular infiltration, and tissue damage.

Conclusion

This compound demonstrates significant potential as an adjunctive therapy for treating pneumonia caused by multidrug-resistant Gram-negative bacteria. Its ability to potentiate the activity of existing antibiotics in vivo offers a promising strategy to combat antimicrobial resistance. The protocols outlined in this document provide a framework for researchers to further investigate the efficacy and pharmacological properties of this compound and similar efflux pump inhibitors in a clinically relevant animal model.

References

Application Notes and Protocols: D13-9001 in Combination with Beta-Lactam Antibiotics Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli, poses a significant threat to global health. One of the primary mechanisms of resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell, rendering them ineffective. D13-9001 is a potent efflux pump inhibitor (EPI) that specifically targets the AcrB and MexB subunits of the AcrAB-TolC and MexAB-OprM efflux pumps, respectively.[1][2] By inhibiting these pumps, this compound can restore the efficacy of various antibiotics, including beta-lactams, against resistant bacterial strains. This document provides detailed application notes and protocols for investigating the synergistic activity of this compound with beta-lactam antibiotics.

Mechanism of Action

This compound functions by binding to a "hydrophobic trap" located in the deep binding pocket of the AcrB and MexB transporter proteins.[3] This binding event is hypothesized to prevent the conformational changes necessary for the functional rotation of the pump, thereby blocking the extrusion of antibiotic substrates.[3] This inhibition leads to an increased intracellular concentration of the co-administered beta-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.

Quantitative Data Summary

The synergistic effect of this compound with beta-lactam antibiotics has been demonstrated in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound in Combination with Beta-Lactam and Fluoroquinolone Antibiotics against P. aeruginosa

Bacterial StrainAntibioticThis compound Concentration (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with this compound (µg/mL)Fold Reduction in MICReference
P. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN overexpressing MexAB-OprMAztreonam2>12816>8[4]
P. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN overexpressing MexAB-OprMLevofloxacin21628[4]
P. aeruginosa (AmpC mutant)Carbenicillin864 - 128416 - 32[5]

Table 2: In Vivo Efficacy of this compound in Combination with Aztreonam in a Rat Pneumonia Model

Treatment GroupDoseSurvival Rate (%)Reference
Aztreonam alone1000 mg/kg12.5[1]
This compound (1.25 mg/kg) + Aztreonam (1000 mg/kg)1.25 mg/kg + 1000 mg/kg>62[1]
This compound (5 mg/kg) + Aztreonam (1000 mg/kg)5 mg/kg + 1000 mg/kg>62[1]
This compound (20 mg/kg) + Aztreonam (1000 mg/kg)20 mg/kg + 1000 mg/kg>62[1]

Experimental Protocols

Checkerboard Synergy Assay

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

Materials:

  • This compound

  • Beta-lactam antibiotic of interest (e.g., Aztreonam, Ceftazidime, Meropenem)

  • Resistant bacterial strain(s) of interest (e.g., P. aeruginosa, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the beta-lactam antibiotic in an appropriate solvent (e.g., water, DMSO) at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional gradient of the two compounds.

    • Along the x-axis (e.g., columns 1-10), perform serial two-fold dilutions of the beta-lactam antibiotic in CAMHB.

    • Along the y-axis (e.g., rows A-G), perform serial two-fold dilutions of this compound in CAMHB.

    • Column 11 should contain only the beta-lactam dilutions (antibiotic control).

    • Row H should contain only the this compound dilutions (this compound control).

    • Well H12 should contain only broth and the bacterial inoculum (growth control).

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Incubate the plates at 37°C for 16-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by visual inspection of turbidity or by measuring absorbance at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formulas:

      • FIC of drug A (FICA) = MIC of drug A in combination / MIC of drug A alone

      • FIC of drug B (FICB) = MIC of drug B in combination / MIC of drug B alone

      • FIC Index (FICI) = FICA + FICB

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Checkerboard Synergy Assay Workflow
Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • This compound

  • Beta-lactam antibiotic

  • Resistant bacterial strain

  • CAMHB

  • Sterile culture tubes or flasks

  • Plate reader or spectrophotometer

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute the culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Test Conditions: Prepare culture tubes with the following conditions:

    • Growth control (no drug)

    • This compound alone (at a fixed concentration, e.g., 2 µg/mL)

    • Beta-lactam antibiotic alone (at a concentration relevant to its MIC, e.g., 1x, 2x, or 4x MIC)

    • This compound in combination with the beta-lactam antibiotic.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

G Start Start Inoculum Prep Inoculum Prep Start->Inoculum Prep Setup Test Conditions Setup Test Conditions Inoculum Prep->Setup Test Conditions Incubation Incubation Setup Test Conditions->Incubation Sampling Sampling Incubation->Sampling Sampling->Incubation Continue Serial Dilution & Plating Serial Dilution & Plating Sampling->Serial Dilution & Plating t = 0, 2, 4, 6, 8, 24h Colony Counting Colony Counting Serial Dilution & Plating->Colony Counting Plot Data Plot Data Colony Counting->Plot Data End End Plot Data->End

Time-Kill Curve Assay Workflow
In Vivo Rat Pneumonia Model

This model is used to evaluate the in vivo efficacy of this compound in combination with a beta-lactam antibiotic.

Materials:

  • This compound

  • Aztreonam (or other beta-lactam)

  • Virulent, resistant strain of P. aeruginosa

  • Male Sprague-Dawley rats (specific pathogen-free)

  • Anesthetic agent

  • Intratracheal administration device

  • Vehicle for drug administration (e.g., sterile saline)

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least 3-5 days before the experiment.

  • Infection:

    • Anesthetize the rats.

    • Intratracheally instill a suspension of the P. aeruginosa strain into the lungs. The inoculum size should be predetermined to cause a lethal or severe, non-lethal infection (e.g., 1 x 10^7 CFU/rat).

  • Treatment:

    • At a specified time post-infection (e.g., 1 or 2 hours), administer the treatment intravenously or via the desired route.

    • Treatment groups may include:

      • Vehicle control

      • This compound alone

      • Beta-lactam alone

      • This compound and beta-lactam in combination

    • Administer the treatments at predetermined doses and schedules (e.g., this compound at 1.25 mg/kg and Aztreonam at 1000 mg/kg).

  • Monitoring and Endpoint:

    • Monitor the animals for signs of illness and survival over a period of time (e.g., 7 days).

    • Alternatively, at a specific endpoint (e.g., 24 or 48 hours post-infection), euthanize the animals and collect lung tissue for bacterial load determination (CFU/gram of lung tissue) and histopathological analysis.

  • Data Analysis:

    • Compare the survival rates between the different treatment groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

    • Compare the bacterial loads in the lungs between the treatment groups.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Acclimatization Anesthesia Anesthesia Acclimatization->Anesthesia Infection Infection Anesthesia->Infection Treatment Treatment Infection->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Data Analysis Data Analysis Endpoint Analysis->Data Analysis

In Vivo Rat Pneumonia Model Workflow

Signaling Pathway Diagrams

The expression of the AcrAB-TolC and MexAB-OprM efflux pumps is tightly regulated by a complex network of transcriptional regulators. Understanding these pathways is crucial for developing strategies to overcome efflux-mediated resistance.

G cluster_ecoli AcrAB-TolC Regulation in E. coli MarA MarA acrAB acrAB MarA->acrAB SoxS SoxS SoxS->acrAB Rob Rob Rob->acrAB AcrR AcrR AcrR->acrAB AcrAB_TolC AcrAB_TolC acrAB->AcrAB_TolC expression Antibiotics_Metabolites Antibiotics & Cellular Metabolites AcrAB_TolC->Antibiotics_Metabolites expels Antibiotics_Metabolites->MarA induce Antibiotics_Metabolites->SoxS induce Antibiotics_Metabolites->AcrR inhibit Antibiotics_Metabolites->AcrAB_TolC efflux G cluster_paeruginosa MexAB-OprM Regulation in P. aeruginosa MexR MexR mexAB_oprM mexAB_oprM MexR->mexAB_oprM NalC NalC NalC->mexAB_oprM NalD NalD NalD->mexAB_oprM Global_Regulators Global Regulators (e.g., MvaT, CpxR) Global_Regulators->mexAB_oprM MexAB_OprM MexAB_OprM mexAB_oprM->MexAB_OprM expression Beta_Lactams Beta-Lactams MexAB_OprM->Beta_Lactams expels Beta_Lactams->MexAB_OprM efflux Bile_Salts Bile Salts Bile_Salts->Global_Regulators induce

References

Application Notes and Protocols: Assessing D13-9001 Synergy with Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) in Gram-negative bacteria presents a formidable challenge to global health. A primary mechanism contributing to MDR is the overexpression of efflux pumps, which actively expel a broad range of antibiotics from the bacterial cell, thereby reducing their intracellular concentration and efficacy. The AcrAB-TolC efflux pump in Escherichia coli and its homolog, MexAB-OprM in Pseudomonas aeruginosa, are major contributors to this resistance.

D13-9001 is a potent and specific inhibitor of the AcrB and MexB subunits of these efflux pumps.[1] It functions by binding tightly to a hydrophobic trap within the deep binding pocket of the transporter protein, preventing the conformational changes necessary for antibiotic efflux.[2][3][4] This inhibition can restore the activity of antibiotics that are substrates of these pumps, offering a promising strategy to overcome resistance.

These application notes provide detailed protocols for assessing the synergistic activity of this compound with conventional antibiotics against susceptible and resistant Gram-negative bacteria. The described methods include the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) index and the time-kill curve assay for evaluating the dynamics of bacterial killing.

Mechanism of Action: this compound Inhibition of RND Efflux Pumps

The Resistance-Nodulation-Division (RND) family of efflux pumps, including AcrAB-TolC and MexAB-OprM, are tripartite systems that span the inner and outer membranes of Gram-negative bacteria. This compound exerts its inhibitory effect by targeting the RND transporter protein (AcrB or MexB). Specifically, the hydrophobic tert-butyl thiazolyl aminocarboxyl pyridopyrimidine moiety of this compound interacts with key phenylalanine residues (F178 and F628) within the hydrophobic trap of the distal binding pocket through π-π stacking interactions.[2] This high-affinity binding stabilizes the transporter in a conformation that is incompatible with substrate transport, effectively blocking the efflux of antibiotics.[3]

G Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane TolC TolC / OprM (Outer Membrane Channel) AcrA AcrA / MexA (Periplasmic Adaptor Protein) TolC->AcrA AcrB AcrB / MexB (Inner Membrane Transporter) AcrA->AcrB Antibiotic_in Antibiotic AcrB->Antibiotic_in Transport Antibiotic_out Antibiotic Antibiotic_out->TolC Efflux Blocked D13_9001 This compound Hydrophobic_Trap Hydrophobic Trap (Binding Site) D13_9001->Hydrophobic_Trap High-Affinity Binding Hydrophobic_Trap->AcrB Inhibits Conformational Change

Caption: this compound blocks antibiotic efflux by binding to the hydrophobic trap of AcrB/MexB.

Experimental Protocols

Materials and Reagents
  • This compound

  • Antibiotics (e.g., levofloxacin, aztreonam, carbenicillin)

  • Bacterial strains (E. coli, P. aeruginosa - including antibiotic-susceptible and resistant strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA)

  • Sterile 96-well microtiter plates

  • Sterile culture tubes and flasks

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Plate reader

  • Incubator

Protocol 1: Checkerboard Assay for Synergy Assessment

The checkerboard assay is a microdilution method used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Due to its high solubility, a concentration of 10 mg/mL can be readily achieved. Further dilutions should be made in CAMHB.

  • Antibiotic Stock Solutions: Prepare stock solutions of the test antibiotics in their appropriate solvents as recommended by the manufacturer. Make subsequent dilutions in CAMHB.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) in CAMHB. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Assay Procedure:

  • Add 50 µL of CAMHB to each well of a 96-well plate.

  • Create a two-fold serial dilution of the antibiotic horizontally across the plate.

  • Create a two-fold serial dilution of this compound vertically down the plate. In published studies, concentrations of 2 µg/mL of this compound have been shown to decrease the MIC of levofloxacin and aztreonam by 8-fold.[4] A fixed concentration of 8 µg/mL has also been used in combination selection experiments.[5]

  • The resulting plate will contain a gradient of antibiotic concentrations in the x-axis and a gradient of this compound concentrations in the y-axis.

  • Inoculate each well with 100 µL of the prepared bacterial suspension.

  • Include control wells for bacterial growth (no antimicrobial agents) and sterility (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

3. Data Analysis:

  • Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by visual inspection of turbidity.

  • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

  • Interpret the results as follows:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

G start Start prep_reagents Prepare this compound, Antibiotic, and Bacterial Inoculum start->prep_reagents plate_setup Dispense CAMHB and create serial dilutions of this compound and antibiotic in 96-well plate prep_reagents->plate_setup inoculate Inoculate plate with bacterial suspension plate_setup->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MICs of agents alone and in combination incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy, Additivity, or Antagonism calc_fic->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Protocol 2: Time-Kill Curve Assay

The time-kill curve assay provides a dynamic measure of the bactericidal or bacteriostatic activity of antimicrobial agents over time.

1. Preparation of Reagents:

  • Prepare this compound and antibiotic stock solutions as described for the checkerboard assay.

  • Prepare a mid-logarithmic phase bacterial culture in CAMHB.

2. Assay Procedure:

  • In sterile flasks or tubes, prepare the following conditions in CAMHB:

    • Growth control (no antimicrobial agents)

    • This compound alone (at a sub-MIC concentration)

    • Antibiotic alone (at its MIC or a clinically relevant concentration)

    • This compound and antibiotic in combination

  • Inoculate each flask to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions in sterile PBS and plate onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.

3. Data Analysis:

  • Plot the log₁₀ CFU/mL versus time for each condition.

  • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

G start Start prep_cultures Prepare mid-log phase bacterial culture start->prep_cultures setup_flasks Set up flasks with growth control, single agents, and combination prep_cultures->setup_flasks inoculate Inoculate flasks to ~5 x 10^5 CFU/mL setup_flasks->inoculate incubate_shake Incubate at 37°C with shaking inoculate->incubate_shake sample_timepoints Sample at 0, 2, 4, 6, 8, 24h incubate_shake->sample_timepoints plate_count Perform serial dilutions and plate for CFU counting sample_timepoints->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data analyze Analyze for synergy and bactericidal activity plot_data->analyze end End analyze->end

Caption: Workflow for the time-kill curve assay.

Data Presentation

Table 1: Checkerboard Assay Results for this compound in Combination with Antibiotic X against P. aeruginosa
CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFIC IndexInterpretation
This compound >642<0.031\multirow{2}{}{\centering ≤0.5}\multirow{2}{}{\centering Synergy}
Antibiotic X 1640.25
Table 2: Time-Kill Assay Results for this compound and Antibiotic Y against E. coli
TreatmentInitial Inoculum (log₁₀ CFU/mL)Log₁₀ CFU/mL at 24hChange in log₁₀ CFU/mL
Growth Control 5.78.9+3.2
This compound (2 µg/mL) 5.78.5+2.8
Antibiotic Y (MIC) 5.75.5-0.2
This compound + Antibiotic Y 5.72.5-3.2

Troubleshooting

  • Precipitation of this compound: Ensure the final concentration of DMSO in the assay medium is low (typically <1%) to prevent precipitation. This compound is highly soluble, so this is unlikely to be a major issue.

  • Inconsistent MIC Readings: Ensure a standardized bacterial inoculum is used. Variations in inoculum density can significantly affect MIC results.

  • No Synergy Observed: The selected antibiotic may not be a substrate for the AcrAB-TolC or MexAB-OprM efflux pumps. Confirm the antibiotic's efflux profile in the literature. Alternatively, the bacterial strain may not express these pumps at a high enough level. Consider using a strain known to overexpress these efflux pumps.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the synergistic potential of this compound with various antibiotics. By inhibiting the AcrB and MexB efflux pumps, this compound has the potential to rejuvenate our existing antibiotic arsenal and combat the growing threat of multidrug-resistant Gram-negative infections. The data generated from these assays are crucial for the preclinical development of this compound and other efflux pump inhibitors.

References

Application Notes & Protocols: Evaluating the Efficacy of D13-9001 Against Clinical Isolates of Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pseudomonas aeruginosa is a gram-negative opportunistic pathogen and a leading cause of nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[1][2] Its ability to form biofilms and the emergence of multidrug-resistant (MDR) strains present significant therapeutic challenges.[1][3][4] D13-9001 is an investigational compound that acts as a specific inhibitor of the MexAB-OprM efflux pump in P. aeruginosa, a key contributor to its intrinsic and acquired resistance.[5][6][7][8] These application notes provide a detailed framework of standardized protocols to evaluate the efficacy of this compound in restoring antibiotic susceptibility and mitigating virulence in clinical isolates of P. aeruginosa.

In Vitro Efficacy Assessment

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (MBC).[9]

Experimental Protocol:

  • Bacterial Culture Preparation: A single colony of a P. aeruginosa clinical isolate is inoculated into Cation-Adjusted Mueller-Hinton Broth (CAMHB) and incubated at 37°C with shaking until it reaches the mid-logarithmic phase.

  • Inoculum Standardization: The bacterial culture is diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in a 96-well microtiter plate.[10]

  • Drug Dilution Series: A two-fold serial dilution of this compound and/or a partner antibiotic is prepared in CAMHB directly in the 96-well plate.

  • Incubation: The standardized bacterial inoculum is added to each well. Positive (bacteria without drug) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that shows no visible bacterial growth.[9][11]

  • MBC Determination: An aliquot from each well with no visible growth is plated on Mueller-Hinton Agar (MHA). The MBC is the lowest concentration that results in no colony formation after incubation.[9]

Data Presentation:

Table 1: Potentiation of Antibiotic Activity by this compound against a MexAB-OprM Overexpressing P. aeruginosa Clinical Isolate

AntibioticMIC (µg/mL)MIC with this compound (2 µg/mL)Fold Reduction in MIC
Aztreonam6488-fold
Levofloxacin3248-fold
Meropenem1644-fold

Data is representative and based on the known potentiation effects of this compound.[5][6]

Workflow Diagram:

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_culture Prepare P. aeruginosa Culture std_inoculum Standardize Inoculum to 5x10^5 CFU/mL prep_culture->std_inoculum inoculate Inoculate Microtiter Plate std_inoculum->inoculate prep_drug Prepare Serial Dilutions of Antibiotic +/- this compound prep_drug->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Determine MIC (No Visible Growth) incubate_mic->read_mic plate_mbc Plate onto MHA from Clear Wells read_mic->plate_mbc incubate_mbc Incubate at 37°C for 18-24h plate_mbc->incubate_mbc read_mbc Determine MBC (≥99.9% Killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Time-Kill Kinetic Assay

Objective: To evaluate the bactericidal or bacteriostatic activity of an antibiotic in the presence of this compound over time.

Experimental Protocol:

  • Inoculum Preparation: A standardized inoculum of P. aeruginosa is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Assay Setup: Flasks are set up containing the bacterial inoculum with an antibiotic at its MIC, with and without a fixed concentration of this compound. A drug-free growth control is also included.

  • Incubation and Sampling: Flasks are incubated at 37°C with shaking. Aliquots are withdrawn at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Count: Serial dilutions of the collected aliquots are plated on MHA to determine the number of viable cells (CFU/mL).

  • Data Analysis: The log₁₀ CFU/mL is plotted against time. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal activity.

Data Presentation:

Table 2: Time-Kill Kinetics of Aztreonam with this compound against P. aeruginosa

Time (hours)Growth Control (log₁₀ CFU/mL)Aztreonam (MIC) (log₁₀ CFU/mL)Aztreonam (MIC) + this compound (log₁₀ CFU/mL)
05.65.65.6
47.96.84.1
89.27.12.5
249.47.3<2.0

Anti-Biofilm Efficacy

Biofilm Formation Inhibition Assay

Objective: To assess the ability of this compound in combination with an antibiotic to prevent P. aeruginosa biofilm formation.

Experimental Protocol:

  • Inoculum Preparation: An overnight culture of P. aeruginosa is diluted 1:100 in a biofilm-promoting medium like Tryptic Soy Broth (TSB) with glucose.[3]

  • Assay Setup: The bacterial suspension is added to the wells of a 96-well flat-bottomed plate containing serial dilutions of an antibiotic with or without a fixed sub-MIC concentration of this compound.

  • Incubation: The plate is incubated statically at 37°C for 24-48 hours.[12]

  • Quantification:

    • Wells are washed with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Adherent biofilms are stained with 0.1% crystal violet.[12][13]

    • After washing and drying, the stain is solubilized with 30% acetic acid, and the absorbance is measured at 550-595 nm.[12][14]

Data Presentation:

Table 3: Inhibition of P. aeruginosa Biofilm Formation by Levofloxacin and this compound

TreatmentBiofilm Biomass (OD₅₉₅)% Inhibition
Control (No Drug)1.92 ± 0.150%
Levofloxacin (0.5x MIC)1.45 ± 0.1124.5%
This compound (Sub-MIC)1.88 ± 0.132.1%
Levofloxacin + this compound0.76 ± 0.0860.4%

Workflow Diagram:

Biofilm_Inhibition_Workflow cluster_setup Assay Setup cluster_incubation Biofilm Growth cluster_quantification Quantification prep_inoculum Prepare P. aeruginosa Inoculum add_drug Add Inoculum and Test Agents to Plate prep_inoculum->add_drug incubate Incubate Statically at 37°C for 24-48h add_drug->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic stain_cv Stain with 0.1% Crystal Violet wash_planktonic->stain_cv wash_excess Wash Excess Stain stain_cv->wash_excess solubilize Solubilize Stain wash_excess->solubilize read_abs Read Absorbance at 595 nm solubilize->read_abs

Caption: Workflow for biofilm formation inhibition assay.

Mechanism of Action: Efflux Pump Inhibition

This compound specifically targets the MexB component of the MexAB-OprM efflux pump, a member of the Resistance-Nodulation-Division (RND) family.[5][6] It binds to a hydrophobic trap within the deep substrate-binding pocket of MexB, preventing the efflux of various antibiotics.[5][6]

Efflux_Pump_Inhibition Antibiotic_in Antibiotic_in MexB MexB Antibiotic_in->MexB enters pump MexA MexA MexB->MexA efflux OprM OprM MexA->OprM efflux Antibiotic_out Antibiotic_out OprM->Antibiotic_out efflux D13_9001 D13_9001 D13_9001->MexB inhibits

Caption: Logical flow from in vitro data to in vivo validation.

References

Application of D13-9001 in Studying the Virulence of Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide range of antibiotics and its arsenal of virulence factors. A key contributor to its multidrug resistance is the network of efflux pumps, with the MexAB-OprM system playing a pivotal role.[1] D13-9001 is a potent and specific inhibitor of the MexAB-OprM efflux pump in P. aeruginosa.[2][3] While primarily investigated as an antibiotic adjuvant to reverse drug resistance, this compound also serves as a critical research tool to elucidate the role of the MexAB-OprM pump in the bacterium's virulence.

The MexAB-OprM pump is not only involved in extruding antibiotics but also in the export of the quorum-sensing signal molecule N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL).[4][5] This molecule is a cornerstone of the las quorum-sensing system, which regulates the expression of numerous virulence factors, including elastase (LasB), and pyocyanin, as well as biofilm formation.[4][6] By inhibiting MexAB-OprM, this compound can disrupt this critical signaling pathway, thereby attenuating the virulence of P. aeruginosa. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the intricate relationship between efflux pump activity and the pathogenicity of P. aeruginosa.

Data Presentation

Table 1: Effect of MexAB-OprM Hyperexpression on Virulence Factor Production in P. aeruginosa

StrainRelevant GenotypePyocyanin Production (µg/mL)Elastase Activity (Units/mL)3OC12-HSL (PAI-1) Levels (Relative Units)
PAO1Wild-type5.8 ± 0.54.5 ± 0.3100 ± 10
K1168nalB (MexAB-OprM hyperexpression)1.2 ± 0.21.5 ± 0.240 ± 5
K1169nalB ΔmexAB5.5 ± 0.64.2 ± 0.495 ± 8

Data is representative and compiled from studies on the effects of MexAB-OprM overexpression, which this compound is designed to inhibit.[4][5] The expected effect of this compound on a wild-type strain would be to mimic the phenotype of a MexAB-OprM deficient strain to a certain extent, leading to an increase in intracellular 3OC12-HSL and potentially restored virulence factor production in strains where this is downregulated due to pump overexpression.

Table 2: In Vivo Efficacy of this compound in Combination with Aztreonam in a Rat Pneumonia Model

Treatment GroupDoseSurvival Rate (%) at Day 7
Control (Vehicle)-0
Aztreonam (AZT) alone1000 mg/kg0
This compound + AZT1.25 mg/kg + 1000 mg/kg40
This compound + AZT5 mg/kg + 1000 mg/kg60
This compound + AZT20 mg/kg + 1000 mg/kg80

This data demonstrates the potential of this compound to impact infection outcomes in vivo, which is a cumulative effect of both antibiotic potentiation and potential virulence attenuation.[7][8]

Experimental Protocols

Protocol 1: Quantification of Pyocyanin Production

Objective: To determine the effect of this compound on the production of the virulence factor pyocyanin by P. aeruginosa.

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Pyocyanin Production Broth (PPB)

  • This compound

  • Chloroform

  • 0.2 N HCl

  • Spectrophotometer

Procedure:

  • Inoculate P. aeruginosa into PPB and grow overnight at 37°C with shaking.

  • Dilute the overnight culture to an OD600 of 0.05 in fresh PPB.

  • Prepare experimental tubes with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µg/mL). Include a solvent control.

  • Incubate the cultures for 24-48 hours at 37°C with shaking.

  • After incubation, measure the OD600 of the cultures.

  • Centrifuge the cultures at 10,000 x g for 10 minutes to pellet the cells.

  • Transfer 5 mL of the supernatant to a new tube and add 3 mL of chloroform. Vortex for 30 seconds to extract the pyocyanin into the chloroform layer (blue).

  • Separate the chloroform layer and add 1 mL of 0.2 N HCl. Vortex for 30 seconds to move the pyocyanin to the acidic aqueous layer (pink).

  • Measure the absorbance of the top aqueous layer at 520 nm.

  • Calculate the concentration of pyocyanin (µg/mL) by multiplying the A520 by 17.072.

  • Normalize the pyocyanin concentration to the cell density (OD600).

Protocol 2: Elastase (LasB) Activity Assay

Objective: To measure the effect of this compound on the activity of the secreted virulence factor elastase.

Materials:

  • P. aeruginosa culture supernatants (prepared as in Protocol 1)

  • Elastin-Congo Red (ECR)

  • Tris buffer (50 mM, pH 7.5) containing 1 mM CaCl2

  • Spectrophotometer

Procedure:

  • Prepare a 10 mg/mL solution of ECR in Tris buffer.

  • In a microcentrifuge tube, mix 500 µL of the bacterial supernatant with 500 µL of the ECR solution.

  • Incubate the mixture at 37°C for 3-6 hours with shaking.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the insoluble ECR.

  • Transfer the supernatant to a clean cuvette and measure the absorbance at 495 nm.

  • A control with sterile medium should be included to determine the background.

  • Express elastase activity as the change in A495 per OD600 of the bacterial culture.

Protocol 3: Biofilm Formation Assay (Crystal Violet Method)

Objective: To assess the impact of this compound on the ability of P. aeruginosa to form biofilms.

Materials:

  • P. aeruginosa strain

  • Tryptic Soy Broth (TSB) or other suitable medium

  • This compound

  • 96-well microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader

Procedure:

  • Grow an overnight culture of P. aeruginosa in TSB.

  • Dilute the culture 1:100 in fresh TSB.

  • Add 100 µL of the diluted culture to the wells of a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a no-drug control and a medium-only blank.

  • Incubate the plate statically at 37°C for 24-48 hours.

  • Carefully discard the planktonic cells and wash the wells gently with sterile water.

  • Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet and wash the wells with water until the wash water is clear.

  • Dry the plate completely.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Measure the absorbance at 550 nm using a plate reader.

Protocol 4: In Vivo Murine Pneumonia Model

Objective: To evaluate the effect of this compound on the virulence of P. aeruginosa in a lung infection model.

Materials:

  • P. aeruginosa strain

  • BALB/c mice (or other suitable strain)

  • This compound

  • An appropriate antibiotic (e.g., aztreonam) if studying synergy

  • Anesthesia

  • Intratracheal instillation equipment

Procedure:

  • Prepare an inoculum of P. aeruginosa in the mid-log phase of growth and dilute to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Anesthetize the mice.

  • Intratracheally instill a defined volume of the bacterial suspension (e.g., 50 µL) into the lungs of the mice.

  • At a specified time post-infection (e.g., 1-2 hours), administer this compound (with or without an antibiotic) via an appropriate route (e.g., intravenous or intraperitoneal).

  • Monitor the mice for signs of illness and survival over a period of 7 days.

  • For mechanistic studies, at selected time points, euthanize a subset of mice, and harvest the lungs.

  • Homogenize the lungs and perform serial dilutions to determine the bacterial load (CFU/lung).

  • The lung homogenates can also be used to quantify virulence factors (e.g., elastase) or inflammatory markers.

Mandatory Visualization

P_aeruginosa_Virulence_Regulation cluster_cell P. aeruginosa Cell cluster_extracellular Extracellular Environment LasI LasI HSL 3OC12-HSL LasI->HSL Synthesizes LasR LasR Virulence_Genes Virulence Genes (lasB, phz operon) LasR->Virulence_Genes Activates Transcription HSL->LasR Binds to & Activates MexAB_OprM MexAB-OprM HSL->MexAB_OprM Exported by Ext_HSL 3OC12-HSL MexAB_OprM->Ext_HSL Exports D13_9001 This compound D13_9001->MexAB_OprM Inhibits

Caption: this compound inhibits the MexAB-OprM efflux pump, leading to intracellular accumulation of 3OC12-HSL and subsequent modulation of quorum sensing-regulated virulence gene expression in P. aeruginosa.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis PA_Culture P. aeruginosa Culture Treatment Treatment with this compound PA_Culture->Treatment Infection P. aeruginosa Infection PA_Culture->Infection Pyocyanin Pyocyanin Assay Treatment->Pyocyanin Elastase Elastase Assay Treatment->Elastase Biofilm Biofilm Assay Treatment->Biofilm Infection_Model Murine Pneumonia Model Infection_Model->Infection Treatment_InVivo Treatment with this compound Infection->Treatment_InVivo Outcome Measure Survival & Bacterial Load Treatment_InVivo->Outcome

Caption: Experimental workflow for studying the effect of this compound on P. aeruginosa virulence both in vitro and in vivo.

References

Application Notes: D13-9001 as a Tool to Study RND-Type Efflux Pumps

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Multidrug resistance (MDR) in Gram-negative bacteria is a significant global health threat, largely driven by the overexpression of Resistance-Nodulation-cell Division (RND)-type efflux pumps. These pumps, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, actively extrude a broad spectrum of antibiotics from the bacterial cell, reducing their intracellular concentration and effectiveness. Efflux Pump Inhibitors (EPIs) represent a promising strategy to counteract this resistance mechanism. D13-9001 is a potent and specific pyridopyrimidine-based inhibitor of the RND pump subunits AcrB and MexB.[1][2] It serves as a critical research tool for elucidating pump function, validating efflux as a drug target, and assessing the potential of EPIs in combination therapy.

Mechanism of Action: this compound exerts its inhibitory effect by binding with high affinity to a specific site within the periplasmic domain of AcrB and MexB.[3] Structural and molecular dynamics studies have revealed that this compound occupies a deep binding pocket known as the "hydrophobic trap".[1][4][5] This interaction is thought to inhibit the pump through two primary, non-exclusive mechanisms:

  • Inhibition of Conformational Cycling: RND pumps function via a rotational mechanism involving conformational changes in the trimeric subunits. This compound's tight binding within the hydrophobic trap is believed to lock the pump in an inactive state, preventing the necessary conformational cycling for substrate transport.[4][5]

  • Steric Hindrance: The inhibitor's position within the binding pocket may physically block the entry and passage of antibiotic substrates, competitively inhibiting their efflux.[3]

Notably, this compound is specific for AcrB and MexB and does not effectively inhibit other RND pumps like MexY, a property attributed to differences in the amino acid composition of the hydrophobic trap.[6]

Quantitative Data Summary

The following tables summarize key quantitative metrics that characterize the interaction of this compound with RND efflux pumps and its biological effects.

Table 1: Binding Affinity of this compound to RND Pump Subunits

RND Pump SubunitOrganismMethodDissociation Constant (KD)Reference
AcrBE. coliIsothermal Titration Calorimetry (ITC)1.15 µM[7]
MexBP. aeruginosaIsothermal Titration Calorimetry (ITC)3.57 µM[7]

Table 2: Antibiotic Potentiation by this compound against P. aeruginosa

AntibioticStrain BackgroundThis compound Conc.MIC Fold ReductionReference
LevofloxacinOverexpressing MexAB-OprM2 µg/mL8-fold[1]
AztreonamOverexpressing MexAB-OprM2 µg/mL8-fold[1]
CarbenicillinWild-Type (AmpC mutant)8 µg/mL16 to 32-fold[2]

Table 3: In Vivo Efficacy of this compound in Combination with Aztreonam

Treatment GroupAnimal ModelSurvival Rate (Day 7)Reference
Aztreonam (1000 mg/kg) aloneRat lethal pneumonia model12.5%[7]
Aztreonam (1000 mg/kg) + this compound (1.25 mg/kg)Rat lethal pneumonia model>62%[7]

Key Experiments and Protocols

Detailed methodologies for foundational experiments to characterize this compound's activity are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) Potentiation using Checkerboard Assay

This protocol determines the synergistic effect of this compound and an antibiotic by measuring the reduction in the antibiotic's MIC.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., P. aeruginosa PAO1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), 2x and 1x concentrations

  • Stock solutions of this compound and the desired antibiotic (e.g., Aztreonam) in an appropriate solvent (e.g., DMSO, water)

  • Bacterial inoculum standardized to ~1 x 10^6 CFU/mL (final concentration in well to be ~5 x 10^5 CFU/mL)

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for OD600 readings)

Procedure:

  • Plate Preparation:

    • Add 50 µL of 1x CAMHB to all wells of a 96-well plate, except for the first column.

    • Prepare serial dilutions of the antibiotic. Add 100 µL of the highest antibiotic concentration (in 1x CAMHB) to the first well of each row and perform 2-fold serial dilutions across the plate (horizontally) by transferring 50 µL.

    • Prepare serial dilutions of this compound. Add 100 µL of the highest this compound concentration to the top well of each column and perform 2-fold serial dilutions down the plate (vertically). This creates a matrix of antibiotic and inhibitor concentrations.[8]

  • Inoculation:

    • Prepare a bacterial suspension in 1x CAMHB matching a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 100 µL of the standardized bacterial inoculum to each well.[8] Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of the antibiotic alone (from the row with no this compound) and in combination with each concentration of this compound. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the MIC fold reduction for each concentration of this compound.

    • Optionally, calculate the Fractional Inhibitory Concentration (FIC) Index to quantify synergy.[8]

      • FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

      • Synergy: FIC ≤ 0.5; Indifference: 0.5 < FIC ≤ 4.0; Antagonism: FIC > 4.0.[8]

Protocol 2: Real-time Efflux Inhibition Assay using alamarBlue

This assay measures the ability of this compound to inhibit the efflux of fluorescent substrates. It uses the redox indicator resazurin (the active ingredient in alamarBlue), which is reduced by metabolically active cells to the fluorescent resorufin. When efflux is inhibited, the intracellular concentration of the substrate is assumed to increase, leading to a faster rate of reduction and a more rapid increase in fluorescence.

Materials:

  • Bacterial strain of interest (wild-type and/or pump-deficient mutants)

  • Phosphate-buffered saline (PBS) with 0.4% glucose

  • alamarBlue® Cell Viability Reagent

  • This compound at various concentrations

  • Black, clear-bottom 96-well microtiter plates

  • Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase in a suitable broth.

    • Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS containing 0.4% glucose to a standardized optical density (e.g., OD600 of 0.4).

  • Assay Setup:

    • In each well of the 96-well plate, add the bacterial suspension.

    • Add this compound to the desired final concentrations. Include a "no inhibitor" control.

    • Add alamarBlue® reagent to each well, typically at 10% of the final volume.[9]

    • Include control wells with only medium and alamarBlue® to measure background fluorescence.[10]

  • Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence (relative fluorescence units, RFU) kinetically, for instance, every 5 minutes for 1-2 hours.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot RFU versus time for each concentration of this compound.

    • A faster rate of fluorescence increase compared to the "no inhibitor" control indicates efflux pump inhibition. The degree of inhibition can be quantified by comparing the slopes of the initial linear phase of the curves.

Protocol 3: Selection and Characterization of Mutants with Reduced Susceptibility

This protocol is used to identify genetic mutations that confer resistance to the action of this compound, providing insight into its binding site and potential resistance mechanisms.

Materials:

  • Bacterial strain of interest (e.g., P. aeruginosa PAO1)

  • Agar plates containing a combination of an antibiotic and a fixed concentration of this compound. The concentrations should be supra-MIC for the combination but sub-MIC for each agent alone.

  • Liquid broth for serial passage experiments.

  • Equipment for genomic DNA isolation, PCR, and Sanger or whole-genome sequencing.

Procedure:

  • Mutant Selection (Serial Passage Method):

    • Prepare a 96-well plate with a 2-fold serial dilution of an antibiotic (e.g., carbenicillin) in broth containing a fixed, sub-inhibitory concentration of this compound (e.g., 8 µg/mL).[2]

    • Inoculate the wells with the parent bacterial strain. Incubate for 24 hours.

    • The next day, use the culture from the well with the highest antibiotic concentration that still shows growth to inoculate a fresh plate.

    • Repeat this passaging for several days to enrich for mutants with reduced susceptibility to the combination.[2]

  • Isolation of Mutants:

    • Plate the culture from the final passage onto agar plates containing the antibiotic/D13-9001 combination to isolate single colonies.

  • Phenotypic Confirmation:

    • Confirm the resistance phenotype of the isolated mutants using the checkerboard assay (Protocol 1). Mutants of interest will show a significant increase in the antibiotic MIC in the presence of this compound compared to the parent strain.

  • Genotypic Analysis:

    • Isolate genomic DNA from the confirmed mutants and the parent strain.

    • Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs), insertions, or deletions.

    • Alternatively, if a target is suspected (e.g., the gene for the RND pump subunit, mexB), amplify and sequence this specific gene to identify mutations.[2]

Visualizations

// Edges Antibiotic_out -> PAP [label="Enters Periplasm"]; PAP -> IMP [style=invis]; IMP -> PAP -> OMP -> Block [label="Efflux Pathway", dir=none, style=dashed, color="#5F6368"]; Block -> Antibiotic_in [label="Extruded", style=dashed, color="#5F6368"]; D13 -> IMP [label="Binds to\nHydrophobic Trap", color="#EA4335", style=bold]; IMP -> Block [label="Inhibits Pump\nFunction", color="#EA4335", style=bold, arrowhead=tee];

{rank=same; Antibiotic_out; D13;} } /dot

Mechanism of action of this compound on an RND efflux pump.

// Edges start -> checkerboard [label="Test Synergy"]; start -> efflux_assay [label="Confirm Inhibition"]; checkerboard -> resistance [label="Select for\nresistance"]; efflux_assay -> resistance; resistance -> sequencing [label="Identify mutations"]; sequencing -> binding [label="Validate target\ninteraction"]; binding -> conclusion; } /dot

Experimental workflow for characterizing this compound.

// Edges exposure -> selection; selection -> outcome1 [label="Leads to"]; selection -> outcome2 [label="Leads to"]; outcome1 -> result1; outcome2 -> result2; result1 -> final; result2 -> final; } /dot

Logical flow of resistance development to this compound.

References

Troubleshooting & Optimization

Optimizing D13-9001 solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of D13-9001 for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO up to a concentration of 10 mM[1].

Q2: What is the aqueous solubility of this compound?

A2: this compound is reported to be highly soluble in aqueous solutions, with a solubility of 747 µg/mL at pH 6.8[2]. This high solubility is attributed to the presence of a quaternary ammonium group in its structure[2].

Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What should I do?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many small molecules. Here are several troubleshooting steps you can take:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay, as higher concentrations can be toxic to cells and may affect experimental results.

  • Use a fresh stock solution: Ensure your DMSO stock solution has been stored correctly at -20°C or -80°C to prevent degradation and precipitation[1].

  • Try serial dilutions: Instead of a single large dilution, perform serial dilutions in your assay buffer. This can help to avoid localized high concentrations that can lead to precipitation[3].

  • Consider alternative solvents for intermediate dilutions: If direct dilution from a high-concentration DMSO stock is problematic, consider an intermediate dilution step with a solvent like ethanol or dimethylformamide (DMF) before the final dilution into the aqueous buffer. However, always check the compatibility of these solvents with your specific assay[3].

  • Incorporate a non-ionic detergent: For binding assays, the addition of a small amount of a non-ionic detergent, such as Tween-20 (e.g., a final concentration of 0.01-0.05%), to the assay buffer can help to maintain the solubility of the compound[3].

  • Utilize sonication: After diluting the compound, briefly sonicating the solution in a water bath can help to redissolve any small precipitates that may have formed[3].

Q4: What is the mechanism of action of this compound?

A4: this compound is a specific inhibitor of the MexAB-OprM efflux pump in Pseudomonas aeruginosa and the AcrAB-TolC efflux pump in Escherichia coli[2][4][5]. It binds to the MexB and AcrB proteins, which are the inner membrane transporters of these efflux pump systems[2][6]. By inhibiting these pumps, this compound can potentiate the activity of antibiotics that are substrates of these pumps[7][8].

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with this compound in in vitro experiments.

Table 1: Quantitative Solubility Data for this compound
Solvent/BufferConcentrationReference
DMSO10 mM[1]
Aqueous Buffer (pH 6.8)747 µg/mL[2]
Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Determine the required mass: The molecular weight of this compound is 1386.60 g/mol [1]. To prepare 1 mL of a 10 mM stock solution, you will need 1.387 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Ensure complete dissolution: Vortex the solution and, if necessary, gently warm it in a water bath (not exceeding 37°C) to ensure the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[1].

Protocol 2: General Procedure for Diluting this compound into Aqueous Assay Buffer

  • Thaw the stock solution: Thaw a frozen aliquot of the 10 mM this compound in DMSO stock solution at room temperature.

  • Prepare intermediate dilutions (if necessary): If a very low final concentration is required, perform one or more serial dilutions of the DMSO stock in fresh DMSO.

  • Final dilution: Add the required volume of the this compound stock or intermediate dilution to your pre-warmed (if applicable) aqueous assay buffer. It is crucial to add the compound to the buffer while vortexing or mixing to ensure rapid and even dispersion.

  • Inspect for precipitation: Visually inspect the solution for any signs of precipitation. If cloudiness or solid particles are observed, refer to the troubleshooting steps in the FAQ section.

Visualizations

D13_9001_Troubleshooting_Workflow start Start: this compound Precipitation Observed check_dmso Is final DMSO concentration < 1%? start->check_dmso lower_dmso Lower final DMSO concentration check_dmso->lower_dmso No check_dilution Was a single large dilution used? check_dmso->check_dilution Yes lower_dmso->check_dilution serial_dilution Use serial dilutions in assay buffer check_dilution->serial_dilution Yes check_detergent Is a detergent compatible with the assay? check_dilution->check_detergent No serial_dilution->check_detergent add_detergent Add Tween-20 (e.g., 0.01-0.05%) check_detergent->add_detergent Yes try_sonication Briefly sonicate the final solution check_detergent->try_sonication No add_detergent->try_sonication end_success Success: Compound Solubilized try_sonication->end_success end_fail Issue Persists: Consider alternative solvents (e.g., DMF, Ethanol) for intermediate dilutions try_sonication->end_fail

Caption: Troubleshooting workflow for this compound solubility issues.

D13_9001_Mechanism_of_Action cluster_bacteria Gram-Negative Bacterium cluster_membrane Inner Membrane antibiotic Antibiotic mexb_acrb MexB / AcrB (Efflux Pump) antibiotic->mexb_acrb Efflux Substrate d13_9001 This compound d13_9001->mexb_acrb Inhibits mexa_acra MexA / AcrA periplasm Periplasm outer_membrane Outer Membrane oprm_tolc OprM / TolC oprm_tolc->antibiotic Expulsion

Caption: Mechanism of action of this compound as an efflux pump inhibitor.

References

Addressing D13-9001 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of D13-9001 in long-term experiments. While specific long-term instability data for this compound is not extensively published, this resource offers best practices for handling, storage, and monitoring the compound's activity to help ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific inhibitor of the Resistance-Nodulation-Division (RND) type efflux pumps AcrB (in E. coli) and MexB (in P. aeruginosa).[1][2][3] These pumps are major contributors to multidrug resistance (MDR) in Gram-negative bacteria.[3][4] this compound binds tightly within the distal binding pocket (DBP), also known as the hydrophobic trap, of these pumps.[2][3][5] This binding prevents the conformational changes necessary for the pump to extrude antibiotics and other substrates from the bacterial cell, thereby restoring the efficacy of various antibiotics.[2][3]

Q2: What are the recommended solvent and storage conditions for this compound?

For optimal stability, this compound solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[6] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[6] Once in solution, it is recommended to store aliquots at -80°C for up to 6 months to minimize freeze-thaw cycles.[6]

Q3: Are there any known stability issues with this compound in long-term experiments?

Currently, there is a lack of published data specifically detailing the long-term stability of this compound in aqueous solutions or experimental media. As with many small molecules, prolonged exposure to light, elevated temperatures, and repeated freeze-thaw cycles could potentially lead to degradation. Researchers should monitor for any visual changes in the solution (e.g., precipitation, color change) and periodically assess its biological activity.

Q4: How can I monitor the activity of this compound over the course of a long-term experiment?

To indirectly assess the stability and activity of this compound, it is recommended to perform periodic functional assays. A common method is to determine the minimum inhibitory concentration (MIC) of a known antibiotic substrate of the target efflux pump (e.g., carbenicillin for MexAB-OprM) in the presence of a fixed concentration of this compound.[7] A consistent potentiation of the antibiotic's activity (i.e., a stable, low MIC) suggests that this compound remains active.

Q5: What are the key physicochemical properties of this compound?

This compound was designed for improved physicochemical properties, including high solubility.[5] Due to the presence of a quaternary ammonium group, it is very soluble at 747 µg/mL at pH 6.8.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced potentiation of antibiotic activity over time. Degradation of this compound in the experimental setup.Prepare fresh this compound stock solutions. Aliquot and store at -80°C to minimize freeze-thaw cycles. Protect solutions from light. Consider adding the compound to the experimental medium immediately before use.
Precipitation of this compound in aqueous media. Exceeding the solubility limit of this compound in the specific buffer or medium.While this compound has good solubility[5][8], ensure the final concentration does not exceed its solubility limit in your specific experimental conditions. The final DMSO concentration should also be kept low (typically <0.5%) to avoid solvent effects and precipitation.
Inconsistent results between experiments. Variability in this compound stock solution concentration or activity.Use a freshly prepared stock solution for each set of critical experiments. Perform a quality control check of a new batch of this compound by running a standard antibiotic potentiation assay.
Development of resistance to the this compound/antibiotic combination. Target-based mutations in the efflux pump (e.g., MexB) or upregulation of other efflux pumps not inhibited by this compound (e.g., MexMN).[7][9]Sequence the target pump gene (e.g., mexB) to check for mutations. Use transcriptomics (e.g., qRT-PCR) to assess the expression levels of other efflux pump genes.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.

  • Storage: Store the aliquots at -80°C.

Protocol 2: In Vitro Antibiotic Potentiation Assay (Broth Microdilution)

This protocol assesses the ability of this compound to potentiate the activity of an antibiotic against a specific bacterial strain.

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., P. aeruginosa) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Standardization: Dilute the overnight culture to a standardized density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Plate Preparation:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of the antibiotic.

    • To each well, add a fixed, sub-inhibitory concentration of this compound (e.g., 2 or 8 µg/mL).[5][7] A parallel plate without this compound should be prepared as a control.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC of the antibiotic with and without this compound to determine the potentiation effect.

Visualizations

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Reduced Antibiotic Potentiation Observed Check_Compound Prepare Fresh this compound Stock and Re-run Assay Start->Check_Compound Problem_Resolved Problem Resolved Check_Compound->Problem_Resolved Success Problem_Persists Problem Persists Check_Compound->Problem_Persists No Change Check_Resistance Investigate Bacterial Resistance Problem_Persists->Check_Resistance Sequence_Target Sequence Efflux Pump Gene (e.g., mexB) Check_Resistance->Sequence_Target Check_Expression Assess Expression of Other Efflux Pumps (qRT-PCR) Check_Resistance->Check_Expression Identify_Mutation Mutation Identified Sequence_Target->Identify_Mutation Upregulation_Detected Upregulation Detected Check_Expression->Upregulation_Detected

Caption: Troubleshooting workflow for reduced this compound activity.

References

How to overcome reduced susceptibility to D13-9001 in mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the efflux pump inhibitor D13-9001.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific efflux pump inhibitor (EPI). It primarily targets the Resistance-Nodulation-Division (RND) family of efflux pumps, specifically the AcrB subunit in Escherichia coli and its homolog MexB in Pseudomonas aeruginosa.[1][2] this compound binds to a deep hydrophobic pocket within these transporter proteins, often referred to as the "hydrophobic trap".[3] This binding event is thought to prevent the conformational changes necessary for the pump to expel antibiotics from the bacterial cell, thus restoring the antibiotic's efficacy.[4]

Q2: Which efflux pumps are inhibited by this compound?

A2: this compound is a potent inhibitor of the AcrB and MexB efflux pump subunits.[2] It has been shown to be specific for the MexAB-OprM pump in P. aeruginosa and does not inhibit other efflux pumps like MexY.[4]

Q3: Why is this compound used in combination with antibiotics?

A3: this compound itself does not have significant antibacterial activity. Its utility lies in its ability to potentiate the activity of antibiotics that are substrates of the efflux pumps it inhibits.[5] By blocking the efflux of these antibiotics, this compound increases their intracellular concentration, thereby restoring their effectiveness against otherwise resistant bacteria. This is a form of combination therapy.[3] For example, it has been shown to improve the in vivo efficacy of aztreonam in a rat model of P. aeruginosa lung infection.[3]

Q4: What are the known mechanisms of reduced susceptibility to this compound?

A4: Two primary mechanisms of reduced susceptibility to this compound have been identified in Pseudomonas aeruginosa:

  • Target Alterations: Mutations in the mexB gene, which encodes the target protein of this compound. Specific mutations identified include F628L and a deletion of valine at position 177 (ΔV177). These mutations likely alter the binding pocket of this compound, reducing its inhibitory effect.[6][7]

  • Bypass Efflux Mechanisms: Upregulation of other efflux pumps that are not inhibited by this compound. A key example is the MexMN-OprM efflux pump. Mutations in the sensor kinase gene mmnS (previously annotated as PA1438), such as L172P, can lead to constitutive overexpression of the mexMN operon.[1][6] The upregulated MexMN-OprM pump can then functionally replace the inhibited MexAB-OprM pump, conferring resistance to the antibiotic-EPI combination.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Reduced or no potentiation of antibiotic activity by this compound.

  • Possible Cause 1: The antibiotic is not a substrate of the this compound target pump.

    • Troubleshooting Step: Confirm from literature that the antibiotic you are using is a known substrate of the MexAB-OprM or AcrB efflux pump. This compound will not potentiate antibiotics that are not expelled by these pumps.

  • Possible Cause 2: The bacterial strain has developed resistance to this compound.

    • Troubleshooting Step 1: Sequence the mexB gene. Look for mutations such as F628L or ΔV177, which are known to confer resistance to this compound.

    • Troubleshooting Step 2: Investigate the expression of other efflux pumps. Use quantitative real-time PCR (qRT-PCR) to check the expression levels of the mexMN operon. Overexpression may indicate a bypass mechanism.

    • Troubleshooting Step 3: Sequence the mmnS gene. Look for mutations like L172P that lead to the upregulation of the MexMN-OprM pump.

  • Possible Cause 3: Suboptimal experimental conditions.

    • Troubleshooting Step: Ensure the concentration of this compound is appropriate. A concentration of 2 µg/mL has been shown to decrease the MIC of levofloxacin and aztreonam by 8-fold in a P. aeruginosa strain overexpressing MexAB-OprM.[3] Perform a checkerboard assay to determine the optimal synergistic concentrations of your antibiotic and this compound.

Issue 2: Spontaneous emergence of mutants with high-level resistance to the antibiotic-D13-9001 combination.

  • Possible Cause: Selection of pre-existing resistant subpopulations or de novo mutations during the experiment.

    • Troubleshooting Step 1: Characterize the resistant mutants. Isolate the resistant colonies and determine the mechanism of resistance as described in "Issue 1". This will inform your next steps.

    • Troubleshooting Step 2: Consider alternative therapeutic strategies. If resistance is mediated by the upregulation of MexMN-OprM, a combination therapy with an inhibitor of this pump (if available) could be explored. Alternatively, using an antibiotic that is not a substrate for MexMN-OprM might be effective.

    • Troubleshooting Step 3: Limit the selective pressure. Use the lowest effective concentrations of the antibiotic and this compound to minimize the selection of high-level resistant mutants.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in potentiating antibiotic activity and the impact of resistance mutations.

Table 1: Potentiation of Antibiotic Activity by this compound in P. aeruginosa

AntibioticBacterial StrainThis compound Concentration (µg/mL)Fold Decrease in MICReference
LevofloxacinOverexpressing MexAB-OprM28[3]
AztreonamOverexpressing MexAB-OprM28[3]
CarbenicillinWild-type816-32[5]

Table 2: Impact of Resistance Mutations on this compound Efficacy in P. aeruginosa

MutationEffect on this compound PotentiationFold-Shift in Potentiating ActivityReference
MexB F628LReduced potentiation of carbenicillin, aztreonam, and carumonam≥32
MmnS L172PDecreased potentiation of carbenicillin, aztreonam, and carumonam≥8 to ~32

Experimental Protocols

1. Protocol for Selection of this compound Resistant Mutants

This protocol is a generalized procedure based on combination selection experiments.

  • Prepare the bacterial inoculum: Culture the P. aeruginosa strain of interest (e.g., a strain with an ampC deletion to prevent selection of β-lactamase hyperexpression) overnight in a suitable broth medium.

  • Determine the baseline MIC: Perform a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the chosen antibiotic (e.g., carbenicillin) in the presence of a fixed, sub-inhibitory concentration of this compound (e.g., 8 µg/mL).[5]

  • Serial Passage Experiment:

    • Inoculate a fresh culture of the parental strain into a broth medium containing the antibiotic at a concentration below the MIC determined in step 2, along with the fixed concentration of this compound.

    • Incubate the culture until visible growth is observed.

    • Serially passage the culture into fresh media with increasing concentrations of the antibiotic, while keeping the this compound concentration constant.

    • Continue passaging for a defined number of cycles (e.g., 4 passages) or until growth is observed at a significantly higher antibiotic concentration.[5]

  • Isolate and Confirm Resistant Mutants:

    • Plate the final passaged culture onto agar plates containing the antibiotic and this compound to isolate single colonies.

    • Confirm the resistance phenotype by performing a checkerboard assay to verify the loss of this compound's potentiating activity.

  • Characterize the Resistance Mechanism:

    • Perform whole-genome sequencing or targeted sequencing of candidate genes (mexB, mmnS) to identify mutations.

    • Use qRT-PCR to analyze the expression levels of efflux pump genes (mexA, mexM).

2. Protocol for Checkerboard Synergy Assay

This assay is used to determine the synergistic effect of two compounds.

  • Prepare stock solutions: Prepare concentrated stock solutions of the antibiotic and this compound in a suitable solvent.

  • Prepare microtiter plates:

    • In a 96-well microtiter plate, create a two-dimensional gradient of the two compounds.

    • Along the x-axis, serially dilute the antibiotic.

    • Along the y-axis, serially dilute this compound.

    • The plate should also include wells with each compound alone and a growth control (no compounds).

  • Inoculate the plate: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.

  • Incubate: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine MICs and Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the FIC for each compound: FIC = MIC of compound in combination / MIC of compound alone.

    • Calculate the FIC Index (FICI): FICI = FIC of antibiotic + FIC of this compound.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism

Visualizations

experimental_workflow cluster_selection Selection of Resistant Mutants cluster_characterization Characterization of Resistance start Start with P. aeruginosa strain mic_det Determine MIC of Antibiotic + this compound start->mic_det serial_pass Serial Passaging with increasing Antibiotic mic_det->serial_pass isolate Isolate Resistant Colonies serial_pass->isolate checkerboard Confirm Resistance with Checkerboard Assay isolate->checkerboard sequencing Sequence mexB and mmnS genes checkerboard->sequencing q_rt_pcr qRT-PCR for efflux pump expression checkerboard->q_rt_pcr analysis Analyze Data to Determine Resistance Mechanism sequencing->analysis q_rt_pcr->analysis signaling_pathway cluster_membrane Bacterial Cell Envelope MmnS MmnS (Sensor Kinase) MmnR MmnR (Response Regulator) MmnS->MmnR Phosphorylation DNA mexMN operon MmnR->DNA Binds to promoter & activates transcription MexMN_OprM MexMN-OprM Efflux Pump Antibiotic Antibiotic MexMN_OprM->Antibiotic Efflux D13_9001 This compound MexAB_OprM MexAB-OprM Efflux Pump D13_9001->MexAB_OprM Inhibition MexAB_OprM->Antibiotic Efflux (Blocked) Signal Inducing Signal (Unknown) Signal->MmnS Mutation L172P Mutation Mutation->MmnS Constitutive Activation DNA->MexMN_OprM Expression

References

Troubleshooting unexpected results in D13-9001 potentiation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing D13-9001 in potentiation assays.

Troubleshooting Guide

This guide addresses common unexpected results that may be encountered during this compound potentiation assays.

Question: Why am I observing no or significantly reduced potentiation of my antibiotic with this compound?

Answer: Several factors could contribute to a lack of antibiotic potentiation.

  • Target Efflux Pump Not Predominant: The target efflux pump for this compound, primarily MexAB-OprM in P. aeruginosa and AcrAB-TolC in E. coli, may not be the primary mechanism of resistance for your antibiotic in the specific bacterial strain being tested.[1][2] this compound is a specific inhibitor and will not be effective if other resistance mechanisms, such as enzymatic degradation of the antibiotic or target modification, are dominant.

  • Development of Resistance: Bacteria can develop resistance to the potentiating effect of this compound. This can occur through two primary mechanisms:

    • Target Alteration: Mutations in the mexB gene, the target of this compound, can prevent the inhibitor from binding effectively.[1][3]

    • Upregulation of Alternative Efflux Pumps: The bacteria may upregulate other efflux pumps, such as MexMN in P. aeruginosa, that are not inhibited by this compound and can still extrude the antibiotic.[1]

  • Incorrect this compound Concentration: The concentration of this compound used may be suboptimal. It is crucial to perform a dose-response experiment to determine the optimal concentration for potentiation without causing direct antibacterial effects.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect incubation time, temperature, or broth composition, can affect bacterial growth and the activity of both the antibiotic and the inhibitor.

Question: I am seeing high variability in my results between replicate wells or experiments. What could be the cause?

Answer: High variability in cell-based assays is a common issue and can stem from several sources.

  • Cellular Heterogeneity: Bacterial populations can exhibit heterogeneity in gene expression, leading to varied responses to the treatment.[4]

  • Inconsistent Inoculum: An inconsistent starting bacterial density across wells will lead to significant variations in the final readout. Ensure thorough mixing of the bacterial culture before inoculation.

  • Edge Effects in Microplates: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compounds and affect bacterial growth. It is recommended to fill the outer wells with sterile broth or water to minimize this effect.

  • Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect your assay plates for any signs of precipitation. Using a low concentration of a solubilizing agent like DMSO can help, but its final concentration should be kept low (typically <0.5%) to avoid affecting bacterial growth.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent inhibitor of the Resistance-Nodulation-Cell Division (RND) family of efflux pumps, specifically targeting the AcrB subunit in Escherichia coli and the MexB subunit in Pseudomonas aeruginosa.[5][6] It binds to the distal binding pocket (DBP) within these transporter proteins.[5][7] This binding event obstructs the pump's normal function, which is to expel a wide range of antibiotics from the bacterial cell. By inhibiting the efflux pump, this compound increases the intracellular concentration of the co-administered antibiotic, thereby restoring or enhancing its efficacy.

What is a potentiation assay?

A potentiation assay is an experiment designed to determine the extent to which a compound (the potentiator, in this case, this compound) can enhance the activity of another compound (an antibiotic). In the context of this compound, this is typically done by measuring the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence and absence of a fixed, sub-inhibitory concentration of this compound. A significant decrease in the antibiotic's MIC in the presence of this compound indicates successful potentiation.

Which antibiotics are suitable for use with this compound?

Antibiotics that are known substrates of the AcrAB-TolC pump in E. coli or the MexAB-OprM pump in P. aeruginosa are the best candidates for potentiation by this compound.[1] Examples include certain β-lactams (like carbenicillin and aztreonam), fluoroquinolones, and chloramphenicol.[1][8] It is important to confirm from the literature that the antibiotic of choice is indeed a substrate of the target efflux pump in the organism being studied.

Data Presentation

Table 1: Binding Affinity of this compound to Efflux Pump Subunits

Efflux Pump SubunitOrganismBinding Affinity (KD)
AcrBE. coli1.15 µM
MexBP. aeruginosa3.57 µM

Data sourced from isothermal titration calorimetry experiments.[2]

Experimental Protocols

General Protocol for a this compound Potentiation Assay (Broth Microdilution)

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the antibiotic to be tested.

    • Prepare the appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain of interest overnight.

    • Dilute the overnight culture in fresh medium to achieve a standardized cell density (e.g., 5 x 105 CFU/mL).

  • Assay Plate Preparation (96-well plate):

    • Perform serial two-fold dilutions of the antibiotic across the columns of the microplate.

    • Add this compound to the appropriate wells at a fixed, sub-inhibitory concentration. This concentration should be determined in a preliminary experiment to ensure it does not inhibit bacterial growth on its own.

    • Include control wells:

      • Bacteria only (growth control)

      • Bacteria + this compound (to confirm no intrinsic activity)

      • Bacteria + antibiotic only

      • Medium only (sterility control)

  • Inoculation and Incubation:

    • Inoculate all wells (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of the antibiotic, which is the lowest concentration that completely inhibits visible bacterial growth.

    • Compare the MIC of the antibiotic in the absence and presence of this compound. The fold-decrease in the MIC is the potentiation factor.

Visualizations

D13_9001_MoA cluster_bacterium Gram-Negative Bacterium cluster_membrane Cell Envelope Inner_Membrane Inner Membrane Periplasm Periplasm Outer_Membrane Outer Membrane Antibiotic_in Antibiotic Efflux_Pump AcrB/MexB Distal Binding Pocket Antibiotic_in->Efflux_Pump:f0 Enters Pump Bacterial_Cell_Death Bacterial Cell Death Antibiotic_in->Bacterial_Cell_Death Increased Intracellular Concentration Antibiotic_out Antibiotic Efflux_Pump:f0->Antibiotic_out Efflux D13_9001 This compound D13_9001->Efflux_Pump:f1 Inhibits

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Result: No Potentiation Check_Pump Is the target pump (AcrB/MexB) the primary resistance mechanism? Start->Check_Pump Check_Resistance Has resistance to this compound developed? Check_Pump->Check_Resistance Yes Solution_Pump Use a different bacterial strain or antibiotic. Check_Pump->Solution_Pump No Check_Concentration Is the this compound concentration optimal? Check_Resistance->Check_Concentration No Solution_Resistance Sequence mexB gene. Test for upregulation of other pumps. Check_Resistance->Solution_Resistance Yes Check_Conditions Are assay conditions optimal? Check_Concentration->Check_Conditions Yes Solution_Concentration Perform a dose-response experiment. Check_Concentration->Solution_Concentration No Solution_Conditions Review and optimize protocol (incubation, medium, etc.). Check_Conditions->Solution_Conditions No

References

Potential off-target effects of D13-9001 in bacterial cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of D13-9001 in bacterial cells. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the Resistance-Nodulation-Division (RND) family efflux pumps AcrB in Escherichia coli and MexB in Pseudomonas aeruginosa.[1][2][3] It functions by binding tightly to a hydrophobic trap within the distal binding pocket of these pump subunits.[3][4][5] This binding event is thought to prevent the conformational changes required for the pump's normal function, thereby inhibiting the efflux of antibiotics and other substrates.[4]

Q2: Is this compound known to have specific off-target effects in bacteria?

A2: Currently, there is no direct evidence in the scientific literature of specific, significant off-target binding of this compound to other bacterial proteins. This compound was designed as a specific inhibitor of MexAB-OprM in P. aeruginosa and has also been shown to be a potent inhibitor of AcrAB-TolC in E. coli.[3] Studies have highlighted its specificity for AcrB and MexB over other efflux pumps like MexY.[6] While some broad-spectrum efflux pump inhibitors are known to have off-target effects such as cytotoxicity or disruption of the proton motive force, this compound is noted for its good safety profile.[1][2]

Q3: We are observing unexpected phenotypic changes in our bacterial cultures treated with this compound that don't seem related to efflux inhibition. Could these be off-target effects?

A3: While off-target effects cannot be entirely ruled out without specific testing, it is important to first consider indirect consequences of on-target efflux pump inhibition. RND efflux pumps are involved in various physiological processes beyond antibiotic resistance, including stress response, virulence, and biofilm formation.[7] Inhibiting these pumps could indirectly lead to a range of phenotypic changes. It is also crucial to consider the specific genetic background of your bacterial strain and the composition of your growth medium.

Q4: At what concentration should we be concerned about potential off-target or cytotoxic effects?

Troubleshooting Guides

Issue 1: this compound is not potentiating the activity of our antibiotic of interest.
  • Possible Cause 1: The antibiotic is not a substrate of the targeted efflux pump.

    • Troubleshooting Step: Confirm from the literature that your antibiotic is a known substrate of the AcrB or MexB efflux pump in your bacterial species. This compound will not potentiate antibiotics that are not expelled by these specific pumps.

  • Possible Cause 2: The bacterial strain has developed resistance to this compound.

    • Troubleshooting Step: Resistance to this compound can arise from mutations in the target protein (e.g., MexB) or upregulation of other, non-targeted efflux pumps. Sequence the acrB or mexB gene to check for mutations. Use RT-qPCR to investigate the expression levels of other efflux pump genes.

  • Possible Cause 3: The bacterial strain does not express the target efflux pump.

    • Troubleshooting Step: Verify the expression of acrA/acrB or mexA/mexB in your experimental conditions using RT-qPCR.

Issue 2: We observe a decrease in bacterial growth or viability with this compound alone at high concentrations.
  • Possible Cause 1: Intrinsic antimicrobial activity at high concentrations.

    • Troubleshooting Step: Determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain. While primarily an efflux pump inhibitor, some compounds can exhibit weak antimicrobial activity at high concentrations.

  • Possible Cause 2: Potential for off-target cytotoxicity.

    • Troubleshooting Step: If significant growth inhibition is observed, consider performing a cytotoxicity assay. This can be a simple growth curve analysis with a range of this compound concentrations. Compare the observed cytotoxic concentration with the effective concentration for efflux inhibition to determine a therapeutic window.

Issue 3: The combination of this compound and our antibiotic is less effective than expected, or we see a rapid emergence of resistance.
  • Possible Cause 1: Upregulation of compensatory efflux pumps.

    • Troubleshooting Step: The inhibition of one efflux system can sometimes lead to the upregulation of others. Analyze the expression of a panel of known efflux pump genes (e.g., mexCD-OprJ, mexEF-OprN, mexXY-OprM in P. aeruginosa) in response to treatment with this compound and the antibiotic.

  • Possible Cause 2: The antibiotic induces expression of the target efflux pump.

    • Troubleshooting Step: Some antibiotics can induce the expression of the very pumps that expel them. Measure the expression of acrB or mexB in the presence and absence of your antibiotic to see if this is a contributing factor.

Quantitative Data Summary

CompoundTargetBacterial SpeciesBinding Affinity (KD)Reference
This compoundAcrBE. coli1.15 µM[1][3][6]
This compoundMexBP. aeruginosa3.57 µM[1][3][6]
This compoundMexYP. aeruginosaNo saturation binding observed[6]

Experimental Protocols

Protocol 1: Determining the MIC of this compound

  • Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).

  • Include a positive control (bacteria only) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Checkerboard Assay for Synergy

  • Prepare a 96-well microtiter plate with two-fold dilutions of this compound along the x-axis and two-fold dilutions of the antibiotic of interest along the y-axis.

  • Inoculate the plate with a standardized bacterial suspension.

  • Incubate as described for the MIC assay.

  • Observe the wells for growth inhibition. The Fractional Inhibitory Concentration (FIC) index can be calculated to determine if the interaction is synergistic, additive, or antagonistic.

Protocol 3: Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

  • Grow bacteria to the mid-logarithmic phase and wash with a buffer that lacks glucose.

  • Resuspend the cells in the same buffer containing a sub-inhibitory concentration of this compound and incubate for a short period.

  • Add ethidium bromide (a substrate of many efflux pumps) to the cell suspension.

  • Measure the increase in fluorescence over time using a fluorometer. An effective efflux pump inhibitor will lead to a faster and higher accumulation of ethidium bromide, resulting in a stronger fluorescence signal compared to the untreated control.

  • As a positive control for maximal accumulation, a broad-spectrum efflux pump inhibitor that dissipates the proton motive force, such as CCCP, can be used.

Visualizations

OnTarget_Pathway cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Antibiotic_P Antibiotic AcrB_MexB AcrB / MexB Efflux Pump Antibiotic_P->AcrB_MexB Pump Substrate Target Antibiotic Target (e.g., Ribosome, DNA Gyrase) Antibiotic_P->Target Reaches Target D13_P This compound D13_P->AcrB_MexB Inhibitor Binding Antibiotic_out Antibiotic (External) AcrB_MexB->Antibiotic_out Efflux Antibiotic_out->Antibiotic_P Enters Periplasm D13_out This compound (External) D13_out->D13_P Enters Periplasm

Caption: On-target mechanism of this compound action.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., No Potentiation, Cytotoxicity) Check_OnTarget Is the antibiotic a known substrate of AcrB/MexB? Start->Check_OnTarget Check_Resistance Could resistance to this compound have developed? Check_OnTarget->Check_Resistance Yes Conclusion_OnTarget Result likely due to on-target or resistance mechanisms Check_OnTarget->Conclusion_OnTarget No Check_Concentration Is the this compound concentration excessively high? Check_Resistance->Check_Concentration No Seq_Target Sequence acrB/mexB gene Check_Resistance->Seq_Target Yes RT_qPCR Check expression of other efflux pumps (RT-qPCR) Check_Resistance->RT_qPCR Check_Indirect_Effects Could results be due to indirect effects of efflux inhibition? Check_Concentration->Check_Indirect_Effects No MIC_Assay Perform MIC/cytotoxicity assay Check_Concentration->MIC_Assay Yes Phenotype_Analysis Analyze other cellular processes (e.g., stress response, metabolism) Check_Indirect_Effects->Phenotype_Analysis Yes Check_Indirect_Effects->Conclusion_OnTarget No Seq_Target->Conclusion_OnTarget RT_qPCR->Conclusion_OnTarget Conclusion_OffTarget Consider potential for off-target effects MIC_Assay->Conclusion_OffTarget Phenotype_Analysis->Conclusion_OffTarget

Caption: Troubleshooting workflow for unexpected results.

Logical_Relationships cluster_primary Primary (On-Target) Effects cluster_secondary Potential Secondary/Indirect Effects cluster_resistance Potential Resistance Mechanisms D13 This compound Treatment Inhibition Inhibition of AcrB/MexB D13->Inhibition Mutation Mutation in acrB/mexB D13->Mutation Selection Pressure Upregulation Upregulation of other Efflux Pumps D13->Upregulation Selection Pressure Accumulation Increased Intracellular Antibiotic Accumulation Inhibition->Accumulation Stress Cellular Stress Inhibition->Stress Metabolism Altered Metabolism Inhibition->Metabolism Virulence Changes in Virulence Factor Expression Inhibition->Virulence Synergy Antibiotic Synergy Accumulation->Synergy

Caption: Logical relationships of this compound effects.

References

Impact of serum proteins on D13-9001 activity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the in vitro activity of D13-9001, a potent efflux pump inhibitor.

Frequently Asked Questions (FAQs)

Q1: How do serum proteins affect the in vitro activity of this compound?

A1: Serum proteins, particularly albumin, can bind to small molecules, reducing their free concentration and thus their biological activity. While specific quantitative data for this compound is not publicly available, it was developed to have lower affinity for serum proteins compared to its precursors. For instance, a predecessor compound, D1, exhibited high affinity for serum albumin (>98% protein bound), which resulted in a greater than 10-fold decrease in its potency (measured as MPC8) in the presence of serum.[1] this compound was specifically designed to have reduced plasma protein binding to overcome this issue.[1]

Q2: What is the primary mechanism of action of this compound?

A2: this compound is an efflux pump inhibitor that specifically targets the AcrB subunit of the AcrAB-TolC efflux pump in Escherichia coli and the MexB subunit of the MexAB-OprM efflux pump in Pseudomonas aeruginosa.[2][3] It binds with high affinity to the distal binding pocket (also known as the hydrophobic trap) of these proteins. This binding event prevents the conformational changes necessary for the efflux of antibiotics, thereby restoring their intracellular concentration and efficacy.[1]

Q3: How is the in vitro potentiation activity of this compound typically measured?

A3: The most common method to quantify the ability of this compound to potentiate the activity of an antibiotic is the checkerboard microdilution assay. This assay determines the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of varying concentrations of this compound. The results are often expressed as the Fractional Inhibitory Concentration (FIC) index, which indicates the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

Q4: Does this compound have intrinsic antibacterial activity?

A4: this compound is not considered a traditional antibiotic and generally has weak or no intrinsic antibacterial activity at the concentrations used to inhibit efflux pumps. Its primary role is to act as a potentiator, enhancing the effectiveness of other antibiotics.

Troubleshooting Guides

Issue 1: High MIC values for the antibiotic even in the presence of this compound.
Possible Cause Troubleshooting Step
Bacterial strain does not express the target efflux pump (AcrB or MexB). Confirm the efflux pump expression profile of your bacterial strain. Use a positive control strain known to overexpress the target pump.
Mutation in the this compound binding site on AcrB/MexB. Sequence the acrB or mexB gene of your strain to check for mutations, particularly in the region of the distal binding pocket.
Degradation of this compound. Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Presence of high concentrations of serum proteins in the growth medium. If using a medium supplemented with serum, the protein binding may reduce the effective concentration of this compound. Quantify the effect of serum by running parallel assays with and without serum supplementation.
Issue 2: Inconsistent results in checkerboard assays.
Possible Cause Troubleshooting Step
Inaccurate pipetting of this compound or the antibiotic. Use calibrated pipettes and ensure proper mixing in each well of the microtiter plate. Consider using automated liquid handlers for improved precision.
Incorrect bacterial inoculum size. Prepare the bacterial inoculum to the recommended density (e.g., 5 x 10^5 CFU/mL) using a spectrophotometer or McFarland standards.
Contamination of the bacterial culture. Streak the culture on an appropriate agar plate to check for purity before starting the assay.
Edge effects in the 96-well plate. To minimize evaporation, incubate plates in a humidified chamber and avoid using the outermost wells for critical measurements.

Quantitative Data

Table 1: Impact of Serum on the In Vitro Activity of a this compound Precursor (Compound D1)

CompoundSerum Protein BindingPotency Shift (MPC8) in the presence of serum
D1>98%>10-fold increase

Data from a precursor molecule illustrates the significant impact serum proteins can have on the activity of this class of compounds. This compound was developed to have improved properties regarding serum protein binding.[1]

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay for this compound and Levofloxacin against Pseudomonas aeruginosa

Objective: To determine the synergistic effect of this compound and levofloxacin against a P. aeruginosa strain.

Materials:

  • This compound

  • Levofloxacin

  • P. aeruginosa strain (e.g., PAO1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and levofloxacin in a suitable solvent (e.g., DMSO or water) at a concentration 100-fold higher than the highest concentration to be tested.

    • Prepare a bacterial inoculum of P. aeruginosa in CAMHB, adjusted to a 0.5 McFarland standard, and then dilute to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Plate Setup:

    • In a 96-well plate, perform serial two-fold dilutions of levofloxacin along the x-axis (e.g., from 64 µg/mL to 0.0625 µg/mL).

    • Perform serial two-fold dilutions of this compound along the y-axis (e.g., from 32 µg/mL to 0.25 µg/mL).

    • The final volume in each well should be 100 µL, containing 50 µL of the bacterial inoculum and 50 µL of the drug combination.

    • Include wells with only the antibiotic and only this compound as controls to determine their individual MICs. Also include a growth control well (bacteria only) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC for each drug alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results:

      • FIC ≤ 0.5: Synergy

      • 0.5 < FIC ≤ 1: Additive

      • 1 < FIC ≤ 4: Indifference

      • FIC > 4: Antagonism

Visualizations

experimental_workflow Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_d13 Prepare this compound Stock dilute_d13 Serial Dilution of this compound prep_d13->dilute_d13 To 96-well plate prep_abx Prepare Antibiotic Stock dilute_abx Serial Dilution of Antibiotic prep_abx->dilute_abx To 96-well plate prep_bac Prepare Bacterial Inoculum add_bac Add Bacterial Inoculum prep_bac->add_bac dilute_abx->add_bac dilute_d13->add_bac incubate Incubate at 37°C add_bac->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic

Caption: Workflow for the checkerboard microdilution assay.

signaling_pathway Hypothesized Signaling Pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm PA1438 PA1438 (Sensor Kinase) PA1437 PA1437 (Response Regulator) PA1438->PA1437 Phosphorylates DNA DNA PA1437->DNA Binds to Efflux_Pump_Genes Efflux Pump or Regulatory Genes DNA->Efflux_Pump_Genes Regulates Expression Efflux_Pump MexAB-OprM Efflux Pump Efflux_Pump_Genes->Efflux_Pump Leads to production of D13_9001 This compound D13_9001->Efflux_Pump Inhibits Antibiotic Antibiotic Antibiotic->Efflux_Pump Substrate of

References

Overcoming challenges with D13-9001 in vivo delivery and pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D13-9001. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery and pharmacokinetic assessment of this compound, a potent efflux pump inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of the AcrB and MexB efflux pump subunits, which are components of the AcrAB-TolC and MexAB-OprM efflux systems in Gram-negative bacteria like E. coli and P. aeruginosa, respectively.[1][2][3] By inhibiting these pumps, this compound potentiates the efficacy of various antibiotics that are normally expelled from the bacterial cell.[1][4] It binds to a "hydrophobic trap" in the deep binding pocket of AcrB and MexB.[3][4][5]

Q2: What are the reported solubility characteristics of this compound?

A2: this compound is characterized as a highly soluble compound.[2][6][7] One study specifies its solubility as 747 µg/mL at pH 6.8, which is attributed to the presence of a quaternary ammonium group in its structure.[6] This high solubility is a significant advantage for its formulation and in vivo administration.

Q3: What is the recommended route of administration for this compound in animal models?

A3: Published in vivo studies have successfully administered this compound via intravenous (IV) drip infusion.[2] Specifically, a 2-hour infusion was used in a lethal pneumonia rat model.[2]

Q4: Are there any known off-target effects or toxicity concerns with this compound?

A4: this compound is reported to have a good safety profile in acute toxicity assays.[5][6] While it is a potent inhibitor of AcrB and MexB, it does not inhibit all efflux pumps, such as MexY.[3]

Troubleshooting Guides

In Vivo Delivery Challenges
Problem Potential Cause Troubleshooting Steps
Precipitation of this compound upon injection. Although highly soluble, rapid changes in pH or buffer composition upon injection into the bloodstream could potentially lead to precipitation.1. Vehicle Optimization: Ensure the formulation vehicle is compatible with the physiological pH of the animal model. Consider using a buffered solution. 2. Slower Infusion Rate: If using IV administration, decrease the infusion rate to allow for better mixing and dilution in the bloodstream. 3. Solubility Check: Re-verify the solubility of your specific batch of this compound in the chosen vehicle at the desired concentration.
Inconsistent drug exposure between animals. This could be due to variability in the administration technique, animal-to-animal physiological differences, or formulation instability.1. Standardize Administration Protocol: Ensure consistent injection volume, rate, and site for all animals. 2. Formulation Homogeneity: If using a solution, ensure it is well-mixed before each administration. For suspensions, ensure uniform particle distribution. 3. Animal Health Monitoring: Ensure all animals are healthy and within a similar age and weight range.
Low bioavailability with oral administration. While this compound is highly soluble, poor membrane permeability or first-pass metabolism could limit oral bioavailability. Many efflux pump inhibitors face challenges with oral delivery.1. Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2) to assess its potential for oral absorption. 2. Formulation Strategies for Oral Delivery: If oral delivery is necessary, consider formulation strategies such as the use of permeation enhancers, lipid-based formulations, or nanoformulations to improve absorption.[8][9][10][11]
Pharmacokinetic Challenges
Problem Potential Cause Troubleshooting Steps
Rapid clearance and short half-life. This compound has a reported short half-life of 0.18 hours in rats and 0.41 hours in monkeys.[5][6] This is likely due to rapid metabolism and/or renal clearance.1. Dosing Regimen Adjustment: For efficacy studies requiring sustained exposure, consider continuous infusion or more frequent dosing. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model to determine the optimal dosing regimen to maintain plasma concentrations above the effective level. 3. Metabolite Identification: Conduct metabolite profiling studies to understand the metabolic pathways and identify major metabolites.
High inter-individual variability in pharmacokinetic parameters. Differences in metabolic enzyme activity, transporter expression, or organ function between individual animals can lead to variable PK profiles.1. Increase Sample Size: A larger number of animals per group can help to better understand the population pharmacokinetics. 2. Genotyping/Phenotyping: If specific metabolic enzymes are identified, consider genotyping or phenotyping animals for these enzymes. 3. Therapeutic Drug Monitoring (TDM): For longer-term studies, TDM can be used to adjust doses for individual animals to achieve a target exposure.[12][13]
Discrepancy between plasma concentration and efficacy. The site of action for this compound is the bacterial cell, which may be in specific tissues. Plasma concentration may not directly reflect the concentration at the site of infection.1. Tissue Distribution Studies: Conduct studies to determine the concentration of this compound in relevant tissues (e.g., lung for pneumonia models). 2. Microdialysis: This technique can be used to measure the unbound, pharmacologically active concentration of the drug in the interstitial fluid of specific tissues.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target Organism Parameter Value Reference
AcrBE. coliKD1.15 µM[2][3][6]
MexBP. aeruginosaKD3.57 µM[2][3][6]

Table 2: In Vivo Efficacy of this compound in a Rat Pneumonia Model

Treatment Group Dose of this compound (mg/kg) Dose of Aztreonam (mg/kg) Survival Rate at Day 7 Reference
Aztreonam alone0100012.5%[6]
Combination1.251000>62%[6]
Combination51000Improved survival[2]
Combination201000Improved survival[2]

Table 3: Pharmacokinetic Parameters of this compound (IV Administration)

Species Dose (mg/kg) Cmax (µg/mL) Half-life (t1/2) (hours) Reference
Rat57.640.18[5][6]
MonkeyN/AN/A0.41[5][6]

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation in a Rat Model of Pneumonia
  • Animal Model: Use an appropriate strain of rats (e.g., Sprague-Dawley) and induce a lethal pulmonary infection with a relevant strain of P. aeruginosa.

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Antibiotic (e.g., aztreonam) alone

    • Combination of this compound and antibiotic

  • Drug Administration:

    • Prepare this compound in a sterile, isotonic vehicle suitable for intravenous administration.

    • Administer this compound and the antibiotic via intravenous drip infusion over a specified period (e.g., 2 hours), starting at a defined time post-infection.

  • Monitoring:

    • Monitor the survival of the animals daily for a predetermined period (e.g., 7 days).

    • Record clinical signs of illness.

  • Endpoint:

    • Primary endpoint: Survival rate at the end of the study.

    • Secondary endpoints (optional): Bacterial load in the lungs, inflammatory markers in bronchoalveolar lavage fluid.

Protocol 2: Pharmacokinetic Study in Rats
  • Animal Model: Use cannulated rats (e.g., jugular vein cannulation) to facilitate serial blood sampling.

  • Drug Administration:

    • Administer a single intravenous bolus or infusion of this compound at a defined dose.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours) post-dose.

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).

Visualizations

G cluster_0 This compound Mechanism of Action D13_9001 This compound EffluxPump AcrB/MexB Efflux Pump D13_9001->EffluxPump Inhibits Antibiotic Antibiotic EffluxPump->Antibiotic Expels BacterialCell Bacterial Cell Antibiotic->BacterialCell Enters IncreasedConcentration Increased Intracellular Antibiotic Concentration BacterialCell->IncreasedConcentration BacterialDeath Bacterial Death IncreasedConcentration->BacterialDeath

Caption: this compound inhibits efflux pumps, increasing antibiotic concentration inside bacteria.

G cluster_1 In Vivo Delivery Troubleshooting Workflow Start Experiment Start Issue Inconsistent Results or Low Exposure Observed? Start->Issue CheckFormulation Check Formulation: - Solubility - Stability - Homogeneity Issue->CheckFormulation Yes End Proceed with Experiment Issue->End No CheckProtocol Check Administration Protocol: - Route - Volume - Rate CheckFormulation->CheckProtocol Optimize Optimize Formulation or Protocol CheckProtocol->Optimize Optimize->Start

Caption: A logical workflow for troubleshooting in vivo delivery issues with this compound.

G cluster_2 Pharmacokinetic Analysis Workflow Administration IV Administration of this compound Sampling Serial Blood Sampling Administration->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis Modeling Pharmacokinetic Modeling Analysis->Modeling Parameters Determine PK Parameters: - t1/2 - Clearance - Vd Modeling->Parameters

Caption: Standard workflow for conducting a pharmacokinetic study of this compound.

References

Technical Support Center: Investigating MexB Mutations and D13-9001 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating mutations in MexB that confer resistance to the novel antibacterial agent D13-9001.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent efflux pump inhibitor (EPI) that specifically targets the MexAB-OprM efflux pump in Pseudomonas aeruginosa.[1][2][3] This pump is a member of the Resistance-Nodulation-Cell Division (RND) superfamily of transporters and plays a significant role in the intrinsic and acquired multidrug resistance of P. aeruginosa by extruding a wide range of antibiotics from the bacterial cell.[4][5][6] this compound binds to the MexB component of the pump, inhibiting its function and thereby increasing the susceptibility of the bacterium to other antibiotics that are substrates of MexAB-OprM.[7][8]

Q2: What are the known mutations in MexB that lead to resistance to this compound?

Two primary alterations in the MexB protein have been identified that decrease the effectiveness of this compound:

  • F628L: A point mutation resulting in the substitution of phenylalanine at position 628 with leucine.[1][2][3]

  • ΔV177: A deletion of the valine residue at position 177.[1][2][3]

These mutations have been shown to significantly reduce the potentiating activity of this compound when used in combination with β-lactam antibiotics.[1]

Q3: Is resistance to this compound always associated with mutations in MexB?

No, an alternative mechanism of resistance has been identified that does not involve mutations in the primary target, MexB. This secondary pathway involves the upregulation of another efflux pump, MexMN-OprM.[1][2][3] This upregulation is often caused by mutations in a putative sensor kinase, PA1438 (also referred to as MmnS).[1][2][3] The overexpressed MexMN-OprM pump can functionally substitute for MexAB-OprM in effluxing certain antibiotics, but it is not susceptible to inhibition by this compound.[1][2][3]

Troubleshooting Guides

Problem 1: Decreased potentiation of antibiotics by this compound in experimental strains.

If you observe a reduced effect of this compound in potentiating the activity of antibiotics that are known substrates of the MexAB-OprM pump, consider the following troubleshooting steps:

Potential Cause 1: Target-based resistance.

  • Troubleshooting Step: Sequence the mexB gene in your resistant isolates to identify potential mutations. Pay close attention to the regions around codons 177 and 628.

  • Expected Outcome: Identification of mutations such as F628L or ΔV177.

Potential Cause 2: Efflux-based resistance.

  • Troubleshooting Step: Use quantitative real-time PCR (qRT-PCR) to assess the expression levels of the mexMN operon. Compare the expression in your resistant isolates to the wild-type parental strain.

  • Expected Outcome: A significant upregulation of mexMN expression in resistant strains. If this is observed, consider sequencing the mmnS (PA1438) gene to look for mutations, such as L172P, that could lead to this upregulation.[1]

Problem 2: Difficulty in confirming the mechanism of this compound resistance.

If you have identified a resistant mutant but are unsure of the underlying mechanism, the following experimental workflow can help elucidate the cause.

G cluster_0 Initial Observation cluster_1 Investigation Pathway cluster_2 Potential Findings & Next Steps cluster_3 Conclusion start Decreased this compound Efficacy seq_mexB Sequence mexB gene start->seq_mexB qRT_PCR qRT-PCR for mexMN expression start->qRT_PCR mut_found Mutation in mexB found (e.g., F628L, ΔV177) seq_mexB->mut_found Mutation identified no_mut No mutation in mexB seq_mexB->no_mut No significant mutation mexMN_up mexMN upregulated qRT_PCR->mexMN_up >150-fold increase mexMN_norm mexMN expression normal qRT_PCR->mexMN_norm No significant change target_res Target-based Resistance mut_found->target_res no_mut->qRT_PCR seq_mmnS Sequence mmnS (PA1438) mexMN_up->seq_mmnS unknown_mech Unknown Mechanism (Further investigation needed) mexMN_norm->unknown_mech efflux_res Efflux-based Resistance seq_mmnS->efflux_res Mutation in mmnS found

Fig 1. Troubleshooting workflow for this compound resistance.

Experimental Protocols

Combination Selection Experiment

This experiment is designed to select for mutants with reduced susceptibility to an antibiotic in the presence of an efflux pump inhibitor.

  • Strain Preparation: Use a P. aeruginosa strain with a relevant genetic background, for example, one with a deleted ampC gene to prevent the selection of AmpC β-lactamase hyperexpression.[1]

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of a MexAB-OprM substrate antibiotic (e.g., carbenicillin) in the presence of a fixed, sub-inhibitory concentration of this compound (e.g., 8 µg/ml).[1]

  • Serial Passaging: In a multi-well plate, serially passage the bacterial culture in increasing concentrations of the antibiotic, while keeping the concentration of this compound constant.

  • Mutant Isolation: Isolate colonies from the wells with the highest antibiotic concentrations that show growth.

  • Confirmation: Confirm the resistance phenotype by performing a checkerboard analysis to quantify the shift in the potentiating activity of this compound.[1]

Whole-Cell AlamarBlue Efflux Assay

This assay measures the efflux activity of pumps in whole cells.

  • Cell Preparation: Grow bacterial cells to the mid-logarithmic phase, then wash and resuspend them in a buffer.

  • Loading: Incubate the cells with the fluorescent substrate resazurin (the active component of alamarBlue).

  • Efflux Inhibition: Add this compound at various concentrations to different cell suspensions.

  • Measurement: Monitor the reduction of resazurin to the fluorescent product resorufin over time using a fluorescence plate reader.

  • Analysis: Reduced efflux activity due to pump inhibition will result in a faster rate of resorufin production as more resazurin is retained and reduced by intracellular reductases.[1]

Quantitative Data Summary

The following tables summarize the impact of MexB mutations and MexMN upregulation on the efficacy of this compound.

Table 1: Effect of MexB Mutations on this compound Potentiation of β-Lactams

Strain / MutationAntibioticThis compound (µg/ml)MIC (µg/ml)Fold-change in this compound Potentiation
Wild-typeCarbenicillin0128-
8432
F628L Carbenicillin0128-
8>256>64
Wild-typeAztreonam032-
8132
F628L Aztreonam032-
8321
Data adapted from Lau et al., 2019.[1]

Table 2: Effect of MexMN Upregulation on this compound Potentiation

Strain / GenotypeAntibioticThis compound (µg/ml)MIC (µg/ml)Fold-change in this compound Potentiation
Wild-typeCarbenicillin0128-
8432
MmnS L172P (MexMN upregulated) Carbenicillin0128-
8324
Wild-typeAztreonam032-
8132
MmnS L172P (MexMN upregulated) Aztreonam032-
8321
Data adapted from Lau et al., 2019.[1]

Signaling and Resistance Pathways

The following diagram illustrates the two main pathways leading to decreased susceptibility to this compound.

G cluster_0 This compound Action & Resistance Mechanisms cluster_1 Target-based Resistance cluster_2 Efflux-based Resistance D13 This compound MexAB MexAB-OprM D13->MexAB Inhibits Antibiotic Antibiotic (e.g., Carbenicillin) MexAB->Antibiotic Effluxes Cell_Death Bacterial Cell Death Antibiotic->Cell_Death Causes MexB_mut MexB Mutation (F628L, ΔV177) MexB_mut->D13 Prevents binding MmnS_mut MmnS Mutation (L172P) MexMN MexMN-OprM MmnS_mut->MexMN Upregulates MexMN->Antibiotic Effluxes

Fig 2. this compound resistance pathways.

References

Validation & Comparative

D13-9001 Shows Promise as Pyridopyrimidine-Based Efflux Pump Inhibitor for Combating Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of D13-9001, a pyridopyrimidine-based efflux pump inhibitor (EPI), reveals its potential in overcoming multidrug resistance in Gram-negative bacteria, particularly Pseudomonas aeruginosa. This guide provides a comparative overview of this compound against its developmental precursors, supported by experimental data, detailed protocols, and mechanistic diagrams.

Researchers in the field of antimicrobial drug development are continuously seeking novel strategies to combat the rise of multidrug-resistant (MDR) pathogens. One promising approach is the inhibition of bacterial efflux pumps, which are membrane proteins that actively extrude a wide range of antibiotics from the bacterial cell, thereby reducing their efficacy. The Resistance-Nodulation-Division (RND) family of efflux pumps, such as the MexAB-OprM system in P. aeruginosa and the AcrAB-TolC system in Escherichia coli, are major contributors to the MDR phenotype in Gram-negative bacteria.[1]

This compound is a potent, specific inhibitor of the MexAB-OprM efflux pump in P. aeruginosa and the AcrAB-TolC efflux pump in E. coli.[2][3] It belongs to the pyridopyrimidine class of EPIs and emerged from an extensive optimization effort of an initial hit compound, compound 18, which was identified through high-throughput screening.[2][4] This guide delves into the comparative performance of this compound and its precursors, presenting key in vitro data and the experimental methodologies used for their evaluation.

Comparative In Vitro Performance of Pyridopyrimidine-Based Efflux Pump Inhibitors

The efficacy of this compound and its precursors was primarily evaluated by their ability to potentiate the activity of antibiotics that are known substrates of the MexAB-OprM efflux pump, such as levofloxacin and aztreonam. This is typically quantified by the fold-decrease in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the EPI.

CompoundStructureTarget OrganismAntibioticEPI ConcentrationFold MIC ReductionReference
This compound (19) [Image of this compound structure]P. aeruginosa (ΔmexCDΔoprJ_ΔmexEFΔoprN strain overexpressing MexAB-OprM)Levofloxacin2 µg/mL8[2][4]
P. aeruginosa (ΔmexCDΔoprJ_ΔmexEFΔoprN strain overexpressing MexAB-OprM)Aztreonam2 µg/mL8[2][4]
Hit Compound (18) [Image of Hit Compound 18 structure]P. aeruginosaLevofloxacin--[2][4]

Data for Hit Compound (18) on MIC reduction was not explicitly available in the reviewed literature, but it was characterized as having lower potency and poorer physicochemical properties compared to this compound.[2][4]

This compound demonstrated a significant 8-fold reduction in the MIC of both levofloxacin and aztreonam at a concentration of 2 µg/mL.[2][4] This improved potency, along with better solubility and reduced plasma protein binding compared to the initial hit compound 18, underscores the success of the optimization process that led to the development of this compound.[2][4]

Mechanism of Action: Targeting the "Hydrophobic Trap"

Structural studies have revealed that this compound binds to a specific site within the RND efflux pump transporters AcrB and MexB, known as the "hydrophobic trap".[1][2][5] This binding pocket is located deep within the porter domain of the transporter. By occupying this site, this compound is hypothesized to inhibit the conformational changes that are necessary for the functional rotation of the pump, thereby preventing the extrusion of antibiotic substrates.[5]

G cluster_membrane Bacterial Inner Membrane cluster_pump MexAB-OprM Efflux Pump Periplasm Periplasm Cytoplasm Cytoplasm MexB MexB (Porter Domain) MexA MexA (Adaptor Protein) MexB->MexA Antibiotic Antibiotic MexB->Antibiotic Efflux Blocked OprM OprM (Outer Membrane Channel) MexA->OprM Antibiotic->MexB Enters pump D13_9001 This compound D13_9001->MexB Binds to hydrophobic trap

Caption: Mechanism of this compound Inhibition of the MexAB-OprM Efflux Pump.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of pyridopyrimidine-based efflux pump inhibitors.

Minimum Inhibitory Concentration (MIC) Potentiation (Checkerboard) Assay

This assay is used to determine the synergistic effect of an EPI in combination with an antibiotic.

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Readout Prepare_Antibiotic Prepare serial dilutions of antibiotic Add_Antibiotic Add antibiotic dilutions (rows) Prepare_Antibiotic->Add_Antibiotic Prepare_EPI Prepare serial dilutions of EPI Add_EPI Add EPI dilutions (columns) Prepare_EPI->Add_EPI Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Add_Inoculum Add bacterial inoculum to all wells Prepare_Inoculum->Add_Inoculum Dispense_Media Dispense broth media Dispense_Media->Add_Antibiotic Dispense_Media->Add_EPI Add_Antibiotic->Add_Inoculum Add_EPI->Add_Inoculum Incubate Incubate at 37°C for 18-24 hours Add_Inoculum->Incubate Read_MIC Determine MIC (lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for the Checkerboard Assay to Determine MIC Potentiation.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the antibiotic and the EPI in a suitable solvent (e.g., DMSO).

    • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

  • Assay Setup:

    • In a 96-well microtiter plate, create a two-dimensional matrix of antibiotic and EPI concentrations.

    • Along the rows, perform serial dilutions of the antibiotic.

    • Along the columns, perform serial dilutions of the EPI.

    • Each well will contain a unique combination of antibiotic and EPI concentrations. Include controls for each agent alone.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of the antibiotic in the presence of each concentration of the EPI.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy. An FIC index of ≤ 0.5 is typically considered synergistic.

Drug Accumulation Assay (using Ethidium Bromide)

This assay measures the ability of an EPI to increase the intracellular concentration of a fluorescent substrate, such as ethidium bromide (EtBr), by blocking its efflux.

G cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Grow_Cells Grow bacteria to mid-log phase Wash_Cells Wash and resuspend cells in buffer Grow_Cells->Wash_Cells Add_EPI Add EPI to cell suspension Wash_Cells->Add_EPI Add_EtBr Add Ethidium Bromide (EtBr) Add_EPI->Add_EtBr Measure_Fluorescence Monitor fluorescence over time (Excitation: ~530 nm, Emission: ~585 nm) Add_EtBr->Measure_Fluorescence Plot_Data Plot fluorescence vs. time Measure_Fluorescence->Plot_Data Compare_Curves Compare accumulation curves (with and without EPI) Plot_Data->Compare_Curves

Caption: Workflow for the Ethidium Bromide Accumulation Assay.

Protocol:

  • Cell Preparation:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash them, and resuspend them in a suitable buffer (e.g., phosphate-buffered saline with glucose).

  • Assay:

    • Transfer the cell suspension to a fluorometer cuvette or a 96-well black microplate.

    • Add the EPI at the desired concentration and incubate for a short period.

    • Add ethidium bromide to the cell suspension.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity over time using a fluorometer. The excitation and emission wavelengths for EtBr are typically around 530 nm and 585 nm, respectively.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • An increase in the rate and steady-state level of fluorescence in the presence of the EPI compared to the control (no EPI) indicates inhibition of efflux.

Conclusion and Future Directions

This compound represents a significant advancement in the development of pyridopyrimidine-based efflux pump inhibitors. Its improved potency and physicochemical properties compared to its precursors highlight the value of targeted chemical optimization. The in vitro data strongly supports its potential as an adjunctive therapy to restore the efficacy of existing antibiotics against MDR P. aeruginosa.

Further research should focus on in vivo efficacy studies to validate the promising in vitro results. Additionally, exploring the activity of this compound against a broader range of clinical isolates and investigating potential resistance mechanisms will be crucial for its future development as a clinical candidate. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers working on the discovery and characterization of novel efflux pump inhibitors.

References

D13-9001: A Focused Approach to Overcoming MexAB-OprM-Mediated Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Specificity of the Efflux Pump Inhibitor D13-9001

For researchers and drug development professionals combating antibiotic resistance in Pseudomonas aeruginosa, the targeted inhibition of efflux pumps presents a promising strategy to restore the efficacy of existing antibiotics. This guide provides a detailed comparison of this compound, a potent and specific inhibitor of the MexAB-OprM efflux pump, with the broad-spectrum inhibitor phenylalanine-arginine β-naphthylamide (PAβN). The experimental data herein validates the specificity of this compound, offering a clear rationale for its potential as a precision tool in antimicrobial chemotherapy.

Potentiation of Antibiotic Activity: this compound vs. PAβN

The efficacy of an efflux pump inhibitor (EPI) is quantified by its ability to reduce the Minimum Inhibitory Concentration (MIC) of an antibiotic that is a substrate of the target pump. The following tables summarize the potentiation activity of this compound and PAβN against various antibiotics in P. aeruginosa and engineered E. coli strains with defined efflux pump expression profiles.

Table 1: Potentiation of Antibiotic MICs by this compound in P. aeruginosa

Strain BackgroundAntibioticMIC (µg/mL) without this compoundMIC (µg/mL) with this compound (8 µg/mL)Fold Reduction
P. aeruginosa PAO1 (Wild-Type)Carbenicillin64 - 128416 - 32
P. aeruginosa overexpressing MexAB-OprMAztreonam--8-fold[1]
Levofloxacin--8-fold[1]
P. aeruginosa with MexB F628L mutationCarbenicillin>128>128No significant reduction[2]
P. aeruginosa with upregulated MexMN-OprMCarbenicillin--No potentiation[2]
Aztreonam--No potentiation[2]

Table 2: Comparative Potentiation of Antibiotic MICs by this compound and PAβN in Engineered E. coli

E. coli Strain (Expressing P. aeruginosa pumps)AntibioticInhibitor (Concentration)MIC (µg/mL) without InhibitorMIC (µg/mL) with InhibitorFold Reduction
ΔBC / pABM (MexAB-OprM)AztreonamThis compound--Synergistic[3]
CiprofloxacinThis compound--Synergistic[3]
ErythromycinThis compound--Synergistic[3]
ΔBC / pXYM (MexXY-OprM)AztreonamThis compound--No effect[3]
CiprofloxacinThis compound--No effect[3]
ErythromycinThis compound--No effect[3]
All strainsErythromycinPAβN--Synergistic[3]

Note: '-' indicates data not specified in the provided search results. The term 'Synergistic' is used where a quantitative fold reduction was not provided but a synergistic effect was explicitly stated.

Direct Binding Affinity and Specificity

The specificity of this compound for MexB, the inner membrane component of the MexAB-OprM pump, has been quantified through direct binding studies.

Table 3: Binding Affinity (KD) of this compound for Efflux Pump Proteins

ProteinOrganismMethodKD (µM)
MexBP. aeruginosaIsothermal Titration Calorimetry3.57[4]
AcrBE. coliIsothermal Titration Calorimetry1.15[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (Checkerboard Assay)

This method is employed to assess the synergistic effect of an EPI and an antibiotic.

  • A two-dimensional checkerboard titration is prepared in 96-well microtiter plates.

  • Serial dilutions of the antibiotic are made along the x-axis, and serial dilutions of the EPI (this compound or PAβN) are made along the y-axis.

  • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).

  • Plates are incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic, alone or in combination with the EPI, that visibly inhibits bacterial growth.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify synergy. An FICI of ≤ 0.5 is indicative of synergy.

Fluorescence-Based Efflux Assay

This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent substrate from bacterial cells.

  • Bacterial cells are loaded with a fluorescent substrate that is recognized by the efflux pump (e.g., fluorescein-di-β-D-galactopyranoside (FDG) or ethidium bromide).

  • The cells are then washed and resuspended in a buffer.

  • The EPI (this compound or a control) is added to the cell suspension.

  • An energy source (e.g., glucose) is added to activate the efflux pumps.

  • The fluorescence inside the cells or in the supernatant is monitored over time using a fluorometer or fluorescence microscope.

  • Effective inhibition of efflux results in the accumulation of the fluorescent substrate within the cells and a corresponding increase in intracellular fluorescence.[3][5]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (purified MexB protein), allowing for the determination of binding affinity (KD), stoichiometry, and thermodynamic parameters.

  • A solution of the purified efflux pump protein (e.g., MexB) is placed in the sample cell of the calorimeter.

  • A solution of the inhibitor (this compound) is placed in the injection syringe.

  • The inhibitor solution is titrated into the protein solution in small, precise injections.

  • The heat released or absorbed during the binding interaction is measured for each injection.

  • The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein.

  • The binding isotherm is then fitted to a binding model to determine the KD.

Mechanism of Action and Specificity of this compound

This compound was designed for high specificity towards the MexAB-OprM pump in P. aeruginosa.[2] Its mechanism of action is rooted in its direct binding to the MexB protein, the resistance-nodulation-division (RND) transporter component of the tripartite efflux pump system.

In contrast, the well-studied EPI, PAβN, exhibits broad-spectrum activity, inhibiting multiple RND pumps in P. aeruginosa, including MexAB-OprM, MexCD-OprJ, and MexEF-OprN.[6] However, the utility of PAβN is complicated by its additional activity as a membrane permeabilizer, which can lead to off-target effects.[7]

The specificity of this compound is a key advantage, as it minimizes the potential for off-target effects and the development of resistance mechanisms that are not related to the target pump. Experimental evidence demonstrates that this compound does not potentiate antibiotics in strains where MexAB-OprM is deleted or in strains that upregulate other efflux systems like MexMN-OprM.[2] Furthermore, mutations in the this compound binding site on MexB, such as F628L, have been shown to confer resistance to the potentiating effects of the inhibitor, providing direct evidence of its on-target activity.[2]

Visualizing the Validation of this compound Specificity

experimental_workflow cluster_strains Bacterial Strains cluster_assays Experimental Assays cluster_results Results & Interpretation PAO1 P. aeruginosa (Wild-Type) MIC_Assay MIC Potentiation (Checkerboard Assay) PAO1->MIC_Assay Efflux_Assay Fluorescence-Based Efflux Assay PAO1->Efflux_Assay MexAB_OE P. aeruginosa (MexAB-OprM Overexpression) MexAB_OE->MIC_Assay MexAB_OE->Efflux_Assay MexMN_OE P. aeruginosa (MexMN-OprM Upregulation) MexMN_OE->MIC_Assay MexMN_OE->Efflux_Assay MexB_mut P. aeruginosa (MexB F628L Mutant) MexB_mut->MIC_Assay Ecoli_MexAB E. coli (Expressing MexAB-OprM) Ecoli_MexAB->MIC_Assay Ecoli_MexXY E. coli (Expressing MexXY-OprM) Ecoli_MexXY->MIC_Assay Potentiation Potentiation of Antibiotic Activity MIC_Assay->Potentiation For MexAB-OprM expressing strains No_Potentiation No Potentiation MIC_Assay->No_Potentiation For MexMN-OprM, MexXY-OprM, and MexB mutant strains Efflux_Assay->Potentiation Inhibition of efflux in MexAB-OprM expressing strains Binding_Assay Isothermal Titration Calorimetry (ITC) Direct_Binding Direct Binding to MexB Binding_Assay->Direct_Binding Measures K_D Specificity Specificity for MexAB-OprM Confirmed Potentiation->Specificity No_Potentiation->Specificity Direct_Binding->Specificity signaling_pathway cluster_pump MexAB-OprM Efflux Pump OprM OprM (Outer Membrane) Efflux Antibiotic Efflux OprM->Efflux MexA MexA (Periplasmic Adaptor) MexA->Efflux MexB MexB (Inner Membrane Transporter) MexB->Efflux Antibiotic Antibiotic Antibiotic->MexB Substrate Cell_Death Bacterial Cell Death Antibiotic->Cell_Death Increased intracellular concentration D13_9001 This compound D13_9001->MexB Binds and Inhibits Inhibition Inhibition of Efflux

References

Comparative Analysis of D13-9001's Potentiation of Different Antibiotic Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the efflux pump inhibitor D13-9001 and its potentiation effects on various classes of antibiotics. This compound is a promising agent designed to reverse multidrug resistance in Gram-negative bacteria by targeting the Resistance-Nodulation-Division (RND) family of efflux pumps. This document summarizes quantitative data from experimental studies, details relevant experimental protocols, and visualizes key mechanisms and workflows.

Mechanism of Action: this compound

This compound is a potent inhibitor of the AcrAB-TolC efflux pump in Escherichia coli and its homolog, the MexAB-OprM pump, in Pseudomonas aeruginosa. These tripartite efflux systems are major contributors to multidrug resistance in Gram-negative bacteria, actively extruding a wide range of antimicrobial agents from the bacterial cell.

This compound functions by binding with high affinity to the distal binding pocket (DBP) of the inner membrane transporter proteins, AcrB and MexB. This interaction is characterized by a delayed dissociation of this compound from the binding pocket. The prolonged binding induces significant conformational changes in the transporter, which increases the energy required for the extrusion of antibiotics, thereby effectively inhibiting the efflux pump's function. This inhibition leads to an increased intracellular concentration of co-administered antibiotics, restoring their efficacy against resistant bacteria.

Data Presentation: Potentiation of Antibiotic Classes

The following tables summarize the quantitative data on the potentiation of different antibiotic classes by this compound, primarily from studies on Pseudomonas aeruginosa. The potentiation is expressed as the fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of this compound.

Table 1: Potentiation of β-Lactam Antibiotics by this compound in P. aeruginosa

AntibioticSub-classThis compound ConcentrationFold MIC ReductionReference Strain(s)
AztreonamMonobactam2 µg/mL8-foldP. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN
AztreonamMonobactam8 µg/mL>32-foldMutant P. aeruginosa
CarumonamMonobactam8 µg/mL>32-foldMutant P. aeruginosa
CarbenicillinPenicillin8 µg/mL16 to 32-foldP. aeruginosa (mutated ampC)

Table 2: Potentiation of Fluoroquinolone Antibiotics by this compound in P. aeruginosa

AntibioticThis compound ConcentrationFold MIC ReductionReference Strain(s)
Levofloxacin2 µg/mL8-foldP. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN
CiprofloxacinNot specifiedSynergisticP. aeruginosa

Table 3: Potentiation of Macrolide and Aminoglycoside Antibiotics by this compound in P. aeruginosa

Antibiotic ClassAntibioticThis compound ConcentrationFold MIC ReductionReference Strain(s)
MacrolidesErythromycinNot specifiedNo synergy observedP. aeruginosa
AminoglycosidesGentamicin, TobramycinNot applicableData not available in searched literatureNot applicable

Note: The potentiation effect of this compound can vary depending on the specific bacterial strain, its resistance mechanisms, and the concentration of the inhibitor used. The lack of available data on the potentiation of aminoglycosides may suggest they are not primary substrates for the MexAB-OprM efflux pump in the strains tested in the available literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. It is a standard measure of an antibiotic's effectiveness.

Protocol:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units [CFU]/mL).

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate. Each well contains a specific concentration of the antibiotic in the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Checkerboard Assay for Synergy Analysis

The checkerboard assay is used to assess the interaction between two antimicrobial agents, in this case, an antibiotic and this compound.

Protocol:

  • Plate Setup: A 96-well microtiter plate is set up with serial dilutions of the antibiotic along the x-axis and serial dilutions of this compound along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: All wells are inoculated with a standardized bacterial suspension as described in the MIC determination protocol.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The MIC of the antibiotic in the presence of each concentration of this compound is determined. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction:

    • FIC of Antibiotic (FIC A) = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • FIC of this compound (FIC B) = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC Index = FIC A + FIC B

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4.0: Additive or indifferent effect

      • FIC Index > 4.0: Antagonism

Mandatory Visualization

The following diagrams illustrate key concepts related to the action of this compound.

D13_9001_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium cluster_cell_wall Cell Envelope Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane Antibiotic_in Intracellular Antibiotic Periplasm->Antibiotic_in Accumulates Antibiotic_out Antibiotic Antibiotic_out->Periplasm Enters D13_9001_out This compound Efflux_Pump MexAB-OprM AcrAB-TolC D13_9001_out->Efflux_Pump Binds and Inhibits Efflux_Pump->Antibiotic_out Efflux Antibiotic_in->Efflux_Pump Target Bacterial Target Antibiotic_in->Target Binds to Inhibition Inhibition of Bacterial Growth Target->Inhibition Blocked_Efflux Efflux Blocked

Caption: Mechanism of action of this compound in potentiating antibiotic activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., P. aeruginosa) Inoculation Inoculation with Standardized Bacterial Suspension Bacterial_Culture->Inoculation Antibiotic_Stock Antibiotic Stock Solutions Serial_Dilution Serial Dilutions of Antibiotic & this compound in 96-well plate Antibiotic_Stock->Serial_Dilution D13_9001_Stock This compound Stock Solution D13_9001_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (18-24h at 37°C) Inoculation->Incubation MIC_Determination Determine MIC of Antibiotic +/- this compound Incubation->MIC_Determination FIC_Calculation Calculate Fractional Inhibitory Concentration (FIC) Index MIC_Determination->FIC_Calculation Synergy_Assessment Assess Synergy, Additivity, or Antagonism FIC_Calculation->Synergy_Assessment

Caption: General experimental workflow for checkerboard synergy analysis.

Logical_Relationship D13_9001 This compound Efflux_Pump Efflux Pump (MexAB-OprM) D13_9001->Efflux_Pump Inhibits Intracellular_Antibiotic Increased Intracellular Antibiotic Concentration Efflux_Pump->Intracellular_Antibiotic Leads to Antibiotic_Efficacy Restored Antibiotic Efficacy Intracellular_Antibiotic->Antibiotic_Efficacy Overcome_Resistance Overcoming of Multidrug Resistance Antibiotic_Efficacy->Overcome_Resistance

Caption: Logical relationship of this compound's effect on antibiotic resistance.

Comparative Analysis of D13-9001 and Other Efflux Pump Inhibitors in Overcoming Bacterial Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efflux pump inhibitor (EPI) D13-9001 with other notable inhibitors, focusing on their performance in reversing antibiotic resistance. The information presented is supported by experimental data and detailed methodologies to assist in the evaluation and application of these compounds in drug development and microbiological research.

Introduction to Efflux Pumps and the Role of Inhibitors

Multidrug resistance (MDR) in bacteria is a significant global health threat, and efflux pumps are a primary mechanism contributing to this resistance. These membrane proteins actively extrude a broad spectrum of antibiotics from the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels. The Resistance-Nodulation-Division (RND) family of efflux pumps, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, are major contributors to MDR in Gram-negative bacteria.[1][2]

Efflux pump inhibitors (EPIs) are compounds that block the function of these pumps, thereby restoring the efficacy of antibiotics.[3] This guide focuses on this compound, a potent inhibitor of the AcrB and MexB components of the AcrAB-TolC and MexAB-OprM efflux pumps, respectively, and compares its activity with other well-characterized EPIs.[1][4]

Comparative Performance of Efflux Pump Inhibitors

The efficacy of an EPI is primarily measured by its ability to potentiate the activity of an antibiotic, typically quantified as a fold-reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor.

This compound: A Potent and Specific Inhibitor

This compound is a pyridopyrimidine derivative that has demonstrated significant potency against the AcrB and MexB efflux pumps.[4] It binds with high affinity to a hydrophobic trap within the deep binding pocket of these pumps, effectively inhibiting their function.[3][4]

Key Performance Data for this compound:

Target PumpBacterial SpeciesBinding Affinity (KD)Antibiotic PotentiationReference
AcrBE. coli1.15 µMPotentiates a wide variety of antibiotics.[3][5]
MexBP. aeruginosa3.57 µM8-fold MIC decrease of levofloxacin and aztreonam at 2 µg/mL.[3]
Cross-Comparison with Other Efflux Pump Inhibitors

To provide a broader context for the performance of this compound, this section compares it with two other widely studied EPIs: Phenylalanine-Arginine β-Naphthylamide (PAβN) and 1-(1-naphthylmethyl)-piperazine (NMP).

InhibitorTarget PumpsSpectrum of ActivityKey Characteristics
This compound AcrB, MexBSpecific for AcrAB-TolC and MexAB-OprMHigh potency, good solubility, and improved physicochemical properties compared to early-generation EPIs.[3]
PAβN Broad-spectrum RND pumps (MexAB-OprM, MexCD-OprJ, MexEF-OprN)BroadFirst-generation EPI, acts as a competitive substrate.[3] Can permeabilize the bacterial outer membrane at high concentrations.
NMP AcrAB-TolCActive against various EnterobacteriaceaeAn arylpiperazine derivative that reverses multidrug resistance.[3]

Table 1: Quantitative Comparison of EPI Potentiation Activity

InhibitorBacterial StrainAntibioticFold MIC ReductionReference
This compound P. aeruginosa (MexAB-OprM overexpressing)Levofloxacin8[3]
This compound P. aeruginosa (MexAB-OprM overexpressing)Aztreonam8[3]
PAβN P. aeruginosa (Mex RND overexpressing)Levofloxacin16-64[3]
NMP E. coli (AcrAB overexpressing)Levofloxacin>4
NMP E. coli (AcrAB overexpressing)Linezolid>4
NMP E. coli (AcrAB overexpressing)Clarithromycin>4

Mechanisms of Cross-Resistance

Cross-resistance occurs when a bacterium develops resistance to multiple antimicrobial agents via a single mechanism. In the context of EPIs, this can arise from mutations in the target efflux pump that reduce the binding affinity of the inhibitor or by the upregulation of other, non-targeted efflux pumps.

Studies have identified mutations in the MexB protein (e.g., F628L) that decrease the susceptibility to this compound.[6][7] Furthermore, the upregulation of other efflux pumps, such as MexMN-OprM in P. aeruginosa, can functionally substitute for the inhibited MexAB-OprM, leading to resistance to the antibiotic-EPI combination.[6][7][8] Notably, MexMN is not inhibited by this compound, highlighting a potential mechanism of cross-resistance.[6][7][8]

Experimental Protocols

Checkerboard (Antibiotic Potentiation) Assay

This method is used to assess the synergistic effect of an EPI and an antibiotic.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Mueller-Hinton Broth (MHB)

  • Antibiotic stock solution

  • EPI stock solution (e.g., this compound)

Procedure:

  • In a 96-well plate, create a two-dimensional gradient of the antibiotic and the EPI. Serially dilute the antibiotic along the x-axis and the EPI along the y-axis in MHB.

  • Each well should contain a final volume of 100 µL with a unique combination of antibiotic and EPI concentrations.

  • Inoculate each well with 100 µL of the prepared bacterial suspension (final volume 200 µL).

  • Include control wells with antibiotic only, EPI only, and no antimicrobial agents.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of the antibiotic in the presence of each concentration of the EPI by visual inspection for turbidity.

  • The Fold MIC Reduction is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the EPI.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare antibiotic and EPI stock solutions C Create 2D gradient of antibiotic and EPI in 96-well plate A->C B Grow bacterial culture to log phase (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MIC by visual inspection E->F G Calculate Fold MIC Reduction F->G

Caption: Workflow for the checkerboard antibiotic potentiation assay.

Ethidium Bromide (EtBr) Accumulation/Efflux Assay

This fluorometric assay measures the ability of an EPI to block the efflux of the fluorescent substrate ethidium bromide.

Materials:

  • Fluorometer or plate reader with fluorescence detection

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose solution

  • EPI stock solution (e.g., this compound)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - an uncoupler that de-energizes the efflux pump (for control)

Procedure: Accumulation Phase:

  • Harvest and wash bacterial cells and resuspend in PBS.

  • Add EtBr to the cell suspension in the presence or absence of the EPI.

  • Incubate at 37°C.

  • Measure the fluorescence intensity over time. An increase in fluorescence indicates accumulation of EtBr within the cells.

Efflux Phase:

  • "Load" the cells with EtBr by incubating them with EtBr and CCCP to maximize intracellular concentration.

  • Wash the cells to remove extracellular EtBr and CCCP.

  • Resuspend the cells in PBS.

  • Initiate efflux by adding glucose (an energy source).

  • Measure the decrease in fluorescence over time in the presence or absence of the EPI. A slower decrease in fluorescence in the presence of the EPI indicates inhibition of efflux.

G cluster_accumulation Accumulation Phase cluster_efflux Efflux Phase A Bacterial cells + EtBr (with/without EPI) B Measure fluorescence increase A->B C Load cells with EtBr + CCCP D Wash cells C->D E Initiate efflux with glucose (with/without EPI) D->E F Measure fluorescence decrease E->F

Caption: Workflow for the Ethidium Bromide Accumulation and Efflux Assay.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound and other compared EPIs involves the direct inhibition of the RND efflux pump complex.

G cluster_cell Gram-Negative Bacterium OM Outer Membrane PP Periplasm OM->PP IM Inner Membrane PP->IM Antibiotic_in Antibiotic (intracellular) PP->Antibiotic_in enters cytoplasm TolC TolC (Outer Membrane Channel) AcrA AcrA (Periplasmic Adaptor) TolC->AcrA connects AcrB AcrB/MexB (Inner Membrane Transporter) AcrA->AcrB connects AcrB->TolC efflux Antibiotic_out Antibiotic (extracellular) Antibiotic_out->PP enters Antibiotic_in->AcrB substrate for EPI This compound EPI->AcrB inhibits

Caption: Mechanism of RND efflux pump inhibition by this compound.

Conclusion

This compound stands out as a potent and specific inhibitor of the AcrB and MexB efflux pumps, demonstrating significant potential in reversing antibiotic resistance in Gram-negative bacteria. While broad-spectrum inhibitors like PAβN show efficacy against a wider range of pumps, their utility can be hampered by off-target effects. The development of resistance to this compound through pump mutation or upregulation of alternative efflux systems underscores the importance of continued research into combination therapies and novel EPIs with diverse mechanisms of action. The experimental protocols detailed in this guide provide a framework for the standardized evaluation of new and existing efflux pump inhibitors.

References

Validating the Binding Affinity of D13-9001 to AcrB and MexB: An Isothermal Titration Calorimetry-Based Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of the efflux pump inhibitor D13-9001 to its target proteins, AcrB and MexB, validated by Isothermal Titration Calorimetry (ITC). This guide includes a detailed experimental protocol for ITC and a comparative overview with other known efflux pump inhibitors.

The development of effective efflux pump inhibitors (EPIs) is a critical strategy in combating multidrug resistance in Gram-negative bacteria. This compound is a promising EPI that targets the Resistance-Nodulation-Division (RND) efflux pumps AcrB in Escherichia coli and MexB in Pseudomonas aeruginosa. Understanding the binding thermodynamics of this compound to these targets is essential for its development and optimization. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS).

Comparative Analysis of Binding Affinity

CompoundTarget ProteinKd (µM)ΔG (kcal/mol)Data Type
This compound AcrB 1.15 Not ReportedExperimental (ITC)
This compound MexB 3.57 Not ReportedExperimental (ITC)
MBX2319AcrBNot Reported-10.9In Silico (MM-PBSA)
MBX3132AcrBNot Reported-12.3In Silico (MM-PBSA)
MBX3135AcrBNot Reported-12.1In Silico (MM-PBSA)
PAβNAcrBNot Reported-7.5In Silico (MM-PBSA)
NMPAcrBNot Reported-7.2In Silico (MM-PBSA)

Note: The binding free energy (ΔG) values for the MBX series, PAβN, and NMP are derived from molecular dynamics simulations and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations, and are not directly comparable to experimentally determined Kd values. However, they provide a relative ranking of binding strength.

Experimental Protocol: Isothermal Titration Calorimetry

The following is a detailed protocol for determining the binding affinity of a small molecule inhibitor, such as this compound, to a target protein like AcrB or MexB using ITC.

1. Materials and Reagents:

  • Purified target protein (AcrB or MexB) at a high concentration (e.g., 10-50 µM)

  • Small molecule inhibitor (this compound) at a concentration 10-20 times that of the protein

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Degasser

  • Isothermal Titration Calorimeter

2. Sample Preparation:

  • Thoroughly dialyze the purified protein against the chosen experimental buffer to ensure buffer matching between the protein and ligand solutions. This is critical to minimize heats of dilution.

  • Prepare the ligand solution by dissolving the small molecule inhibitor in the final dialysis buffer. Ensure the final concentration is accurately determined.

  • Degas both the protein and ligand solutions for at least 10 minutes immediately before the ITC experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • Determine the precise concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for the protein, and accurate weighing for the ligand).

3. ITC Experiment Setup:

  • Set the experimental temperature (e.g., 25 °C).

  • Thoroughly clean the sample cell and injection syringe with detergent and water, followed by extensive rinsing with the experimental buffer.

  • Load the protein solution into the sample cell (typically ~200-300 µL).

  • Load the ligand solution into the injection syringe (typically ~40-50 µL).

  • Place the loaded cell and syringe into the ITC instrument and allow the system to equilibrate thermally.

4. Titration and Data Acquisition:

  • Perform a series of small, sequential injections (e.g., 1-2 µL) of the ligand solution from the syringe into the protein solution in the sample cell.

  • Allow the system to return to thermal equilibrium between each injection. The heat change associated with each injection is measured by the instrument.

  • Continue the injections until the binding sites on the protein are saturated, as indicated by the diminishing heat changes that approach the heat of dilution.

  • Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution, which will be subtracted from the binding data.

5. Data Analysis:

  • Integrate the raw data (power vs. time) to obtain the heat change for each injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the ITC software.

  • The fitting will yield the thermodynamic parameters: the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) is calculated, the binding enthalpy (ΔH), and the stoichiometry of binding (n). The change in Gibbs free energy (ΔG) and the entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

Visualizing the ITC Workflow

The following diagram illustrates the key steps in a typical ITC experiment to determine the binding affinity of an inhibitor to its target protein.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Protein Purification & Dialysis Ligand_Prep Ligand Dissolution in Matched Buffer Degassing Degassing of Protein & Ligand Solutions Concentration Accurate Concentration Determination Loading Load Protein into Cell & Ligand into Syringe Concentration->Loading Equilibration Thermal Equilibration Loading->Equilibration Titration Sequential Injections of Ligand into Protein Equilibration->Titration Data_Acq Measure Heat Change per Injection Titration->Data_Acq Integration Integrate Raw Data to get ΔH per Injection Data_Acq->Integration Plotting Plot ΔH vs. Molar Ratio Integration->Plotting Fitting Fit Isotherm to a Binding Model Plotting->Fitting Results Determine Kd, ΔH, n, ΔS, ΔG Fitting->Results

Caption: Workflow of an Isothermal Titration Calorimetry experiment.

Signaling Pathway and Logical Relationships

The interaction of this compound with AcrB/MexB is a direct binding event that inhibits the efflux of antibiotics. This relationship can be visualized as follows:

Inhibition_Pathway D13_9001 This compound AcrB_MexB AcrB / MexB Efflux Pump D13_9001->AcrB_MexB Binds to & Inhibits Antibiotic_Efflux Antibiotic Efflux AcrB_MexB->Antibiotic_Efflux Mediates Antibiotic_Accumulation Intracellular Antibiotic Accumulation Antibiotic_Efflux->Antibiotic_Accumulation Prevents Bacterial_Cell_Death Bacterial Cell Death Antibiotic_Accumulation->Bacterial_Cell_Death Leads to

Caption: Mechanism of action of this compound.

A Comparative Analysis of the In Vivo Efficacy of Pyridopyrimidine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of pyridopyrimidine-based compounds, structurally related to the efflux pump inhibitor D13-9001, in the context of cancer therapy. While this compound itself is primarily investigated for its antibacterial properties, its core pyridopyrimidine scaffold is a key pharmacophore in a range of developmental anticancer agents. This guide summarizes the available preclinical in vivo data for these analogs, details the experimental methodologies, and visualizes the targeted signaling pathways.

Introduction to this compound and the Pyridopyrimidine Scaffold

This compound is a potent inhibitor of the AcrB and MexB efflux pumps in E. coli and P. aeruginosa, respectively, with K_D values of 1.15 μM and 3.57 μM[1]. It has demonstrated in vivo efficacy in a rat pneumonia model, where it enhances the activity of antibiotics like aztreonam[2][3]. This compound and its direct analogs are 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives[2]. While direct in vivo oncology data for this compound is not available, the broader class of pyridopyrimidine and pyrimidine derivatives has shown significant promise in cancer research, targeting various kinases and signaling pathways critical for tumor growth and survival[4][5][6]. This guide focuses on the in vivo performance of these anticancer analogs.

Comparative In Vivo Efficacy of Pyridopyrimidine Analogs in Xenograft Models

The following table summarizes the in vivo efficacy of various pyridopyrimidine derivatives in preclinical cancer models. These compounds, while not direct analogs of this compound in terms of their development history, share the core chemical scaffold and are relevant for understanding the potential of this chemical class in oncology.

Compound ClassCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
Pyrazolo[3,4-d]pyrimidine Derivatives (Compounds 47 & 48)Prostate Cancer (PC3 Xenograft)MiceNot specifiedSignificantly reduced tumor growth[5]
Pyrido[3,2-d]pyrimidine Derivative (Compound 74)Colorectal Cancer (HCT-116 Xenograft)Not specifiedNot specifiedSignificant anticancer activity in vivo[7]
Pyrimidine Derivative (B13)Not specified (Xenograft Tumor Model)Not specifiedNot specifiedEffective in vivo[8]
Pyrimidine Derivative (Compound 29)Not specified (Xenograft Tumors)Not specifiedNot specifiedSuppressed the growth of xenograft tumors[8]

Detailed Experimental Protocols

General Xenograft Tumor Model Protocol

The establishment of xenograft models is a cornerstone for evaluating the in vivo efficacy of novel anticancer compounds. Below is a generalized protocol based on common practices described in the literature for pyridopyrimidine analogs[5][8].

  • Cell Culture: Human cancer cell lines (e.g., PC3 for prostate cancer, HCT-116 for colorectal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of saline or media, often mixed with Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers. The tumor volume is calculated using the formula: Volume = (length × width^2) / 2.

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into control and treatment groups. The test compound (e.g., a pyridopyrimidine derivative) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The vehicle used for the control group is administered on the same schedule.

  • Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study. Body weight and general health of the animals are monitored throughout the experiment to assess toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).

Signaling Pathways and Mechanisms of Action

Pyridopyrimidine analogs exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

EGFR and CDK4/Cyclin D1 Inhibition

Certain pyridopyrimidine derivatives have been designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D1[4]. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like MAPK and PI3K/Akt, promoting cell proliferation and survival. CDK4, in complex with Cyclin D1, controls the G1-S phase transition of the cell cycle. Dual inhibition of these targets can lead to cell cycle arrest and apoptosis.

EGFR_CDK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival CDK4_CyclinD1 CDK4/Cyclin D1 G1_S_Transition G1-S Transition CDK4_CyclinD1->G1_S_Transition G1_S_Transition->Proliferation EGF EGF EGF->EGFR Pyridopyrimidine Pyridopyrimidine Derivative Pyridopyrimidine->EGFR Pyridopyrimidine->CDK4_CyclinD1

EGFR and CDK4/Cyclin D1 signaling inhibition.
TRAP1 Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of TNF Receptor Associated Protein 1 (TRAP1), a mitochondrial chaperone protein[5]. TRAP1 is implicated in maintaining mitochondrial integrity and promoting tumorigenesis. Its inhibition can disrupt mitochondrial function and induce apoptosis in cancer cells.

TRAP1_Inhibition_Workflow cluster_mitochondrion Mitochondrion TRAP1 TRAP1 Mitochondrial_Integrity Mitochondrial Integrity TRAP1->Mitochondrial_Integrity Apoptosis Apoptosis TRAP1->Apoptosis inhibits Cancer_Cell Cancer Cell Mitochondrial_Integrity->Cancer_Cell promotes survival Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo_pyrimidine->TRAP1 Pyrazolo_pyrimidine->Apoptosis induces

Mechanism of TRAP1 inhibition by pyrazolo[3,4-d]pyrimidines.

Conclusion

While this compound is a well-characterized antibacterial efflux pump inhibitor, its core pyridopyrimidine structure is a versatile scaffold that has given rise to a variety of potent anticancer agents. The in vivo data from xenograft models of related pyridopyrimidine and pyrimidine derivatives demonstrate significant tumor growth inhibition through diverse mechanisms, including the targeting of key cancer-related kinases like EGFR, CDKs, and the mitochondrial chaperone TRAP1. For drug development professionals, the pyridopyrimidine class of compounds represents a promising area for the discovery of novel oncology therapeutics. Further exploration and optimization of this scaffold could yield next-generation targeted therapies with improved efficacy and safety profiles.

References

How does D13-9001 compare to the novel pyranopyridine inhibitor MBX2319?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of the AcrB efflux pump, D13-9001 and the novel pyranopyridine inhibitor MBX2319. The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria, and inhibitors of this pump are a promising strategy to restore the efficacy of existing antibiotics. This document summarizes key performance data, details the experimental methodologies used for their evaluation, and visualizes their mechanism of action.

At a Glance: Key Performance Indicators

Both this compound and MBX2319 are potent inhibitors of the AcrB efflux pump, a key component of the AcrAB-TolC multidrug efflux system in Escherichia coli and its homologs in other Gram-negative bacteria. They function by binding to a region within AcrB known as the hydrophobic trap, thereby preventing the efflux of antibiotics from the bacterial cell.[1][2][3][4] This inhibition restores the susceptibility of resistant bacteria to a range of antibiotics.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and MBX2319, providing a basis for comparing their potency and efficacy.

Table 1: Binding Affinity for AcrB

InhibitorTarget ProteinDissociation Constant (KD)Experimental Method
This compoundAcrB (E. coli)1.15 µMIsothermal Titration Calorimetry (ITC)
This compoundMexB (P. aeruginosa)3.57 µMIsothermal Titration Calorimetry (ITC)
MBX2319AcrB (E. coli)Not Reported-

Table 2: Potentiation of Antibiotic Activity (MIC Reduction)

InhibitorOrganismAntibioticInhibitor ConcentrationFold Reduction in MIC
This compound P. aeruginosa (MexAB-OprM overexpressing)Levofloxacin2 µg/mL8-fold
P. aeruginosa (MexAB-OprM overexpressing)Aztreonam2 µg/mL8-fold
MBX2319 E. coli (Wild-Type)Ciprofloxacin3.13 µM2-fold
E. coli (Wild-Type)Levofloxacin3.13 µM4-fold
E. coli (Wild-Type)Piperacillin3.13 µM4-fold
E. coli (Efflux pump overexpressing)Ciprofloxacin3.13 µM4 to 8-fold
E. coli (Wild-Type)Ciprofloxacin12.5 µM2-fold
E. coli (Wild-Type)Levofloxacin12.5 µM4-fold
E. coli (Wild-Type)Piperacillin12.5 µM8-fold

Mechanism of Action: Targeting the AcrB Hydrophobic Trap

Both this compound and MBX2319 share a common mechanism of action, targeting a specific binding site within the periplasmic domain of the AcrB protein.[1][2][4] This site, termed the "hydrophobic trap," is a narrow depression located deep within the substrate-binding pocket of AcrB. By occupying this hydrophobic trap, the inhibitors are thought to sterically hinder the binding and subsequent transport of antibiotic substrates, effectively disabling the efflux pump.[1][5] This leads to an accumulation of the antibiotic inside the bacterium, allowing it to reach its therapeutic target.

Simplified Signaling Pathway of AcrB Efflux Pump Inhibition cluster_cell Gram-Negative Bacterium cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm AcrB AcrB Efflux Pump Extracellular Extracellular Space AcrB->Extracellular Efflux (Blocked) Antibiotic Antibiotic Antibiotic->AcrB Binding Target Bacterial Target (e.g., DNA Gyrase) Antibiotic->Target Inhibition of Target Inhibitor This compound or MBX2319 Inhibitor->AcrB Inhibition HydrophobicTrap Hydrophobic Trap Inhibitor->HydrophobicTrap Binding HydrophobicTrap->AcrB Extracellular->Antibiotic Influx

Mechanism of AcrB Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Checkerboard Assay for Minimum Inhibitory Concentration (MIC) Potentiation

This assay is used to determine the synergistic effect of an efflux pump inhibitor in combination with an antibiotic.

a. Preparation of Materials:

  • 96-well microtiter plates.

  • Bacterial culture grown to mid-log phase and diluted to a standardized inoculum (e.g., 5 x 105 CFU/mL).

  • Stock solutions of the antibiotic and the efflux pump inhibitor (this compound or MBX2319).

  • Appropriate growth medium (e.g., Mueller-Hinton Broth).

b. Assay Procedure:

  • Serially dilute the antibiotic horizontally across the microtiter plate.

  • Serially dilute the efflux pump inhibitor vertically down the plate.

  • This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculate each well with the standardized bacterial suspension.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the MIC of the antibiotic alone and in the presence of different concentrations of the inhibitor by observing the lowest concentration that inhibits visible bacterial growth.

c. Data Analysis: The fold reduction in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the inhibitor.

Checkerboard Assay Workflow A Prepare serial dilutions of Antibiotic (horizontal) and Inhibitor (vertical) in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate at 37°C for 18-24 hours B->C D Determine the Minimum Inhibitory Concentration (MIC) for each combination by visual inspection C->D E Calculate the fold reduction in MIC D->E

Checkerboard Assay Workflow
Hoechst 33342 Accumulation Assay

This assay measures the ability of an inhibitor to block the efflux of a fluorescent substrate, Hoechst 33342, from bacterial cells.

a. Preparation of Materials:

  • Bacterial culture grown to mid-log phase, washed, and resuspended in a suitable buffer.

  • Hoechst 33342 stock solution.

  • Efflux pump inhibitor (this compound or MBX2319) stock solution.

  • A fluorescence plate reader or fluorometer.

b. Assay Procedure:

  • Dispense the bacterial suspension into the wells of a microplate.

  • Add the efflux pump inhibitor to the desired final concentration.

  • Add Hoechst 33342 to all wells.

  • Immediately begin monitoring the fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 352/461 nm).

c. Data Analysis: An increase in fluorescence intensity in the presence of the inhibitor compared to the control (no inhibitor) indicates that the efflux of Hoechst 33342 is being blocked, leading to its accumulation within the cells.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (KD) of an inhibitor to its target protein.

a. Preparation of Materials:

  • Purified AcrB protein.

  • A solution of the inhibitor (this compound or MBX2319).

  • An isothermal titration calorimeter.

  • Matching buffer for both the protein and the inhibitor to minimize dilution effects.

b. Assay Procedure:

  • Load the purified AcrB protein into the sample cell of the calorimeter.

  • Load the inhibitor solution into the injection syringe.

  • Perform a series of small, sequential injections of the inhibitor into the protein solution.

  • The instrument measures the heat released or absorbed during the binding interaction after each injection.

c. Data Analysis: The resulting data is a titration curve of heat change versus the molar ratio of inhibitor to protein. This curve is then fitted to a binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Isothermal Titration Calorimetry (ITC) Workflow A Load purified AcrB protein into the sample cell C Perform sequential injections of inhibitor into the protein solution A->C B Load inhibitor solution into the injection syringe B->C D Measure the heat change after each injection C->D E Generate a titration curve and fit to a binding model to determine KD, n, and ΔH D->E

ITC Experimental Workflow

Conclusion

Both this compound and MBX2319 are effective inhibitors of the AcrB efflux pump, demonstrating significant potential to reverse antibiotic resistance in Gram-negative bacteria. This compound has a well-characterized binding affinity for AcrB, with a KD in the low micromolar range. MBX2319 has been shown to be a potent potentiator of various antibiotics, significantly reducing their MICs against E. coli. While both inhibitors target the same hydrophobic trap within AcrB, the available data suggests that their efficacy can vary depending on the bacterial species and the specific antibiotic used in combination. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of their potency. The experimental protocols provided in this guide offer a framework for such comparative studies.

References

Safety Operating Guide

Navigating the Disposal of D13-9001: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling the novel efflux pump inhibitor D13-9001, proper disposal is a critical component of laboratory safety and environmental responsibility. While specific, publicly available disposal procedures for this compound are not documented, this guide provides a framework for its safe management and disposal based on standard laboratory practices for research-grade chemical compounds.

Immediate Safety and Logistical Information

Given the absence of a specific Safety Data Sheet (SDS) in the public domain, this compound should be handled with the care afforded to all new chemical entities. It is imperative to treat the compound as potentially hazardous in the absence of comprehensive safety data.

Key Recommendations:

  • Consult Institutional EHS: Your primary point of contact for chemical disposal is your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.

  • Follow General Protocols: Adhere to your laboratory's standard operating procedures for the disposal of chemical waste.

  • Utilize Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

Quantitative Data Summary

There is currently no publicly available quantitative data regarding the specific disposal parameters for this compound. The following table highlights the absence of this information and underscores the importance of consulting with EHS for guidance.

ParameterValueSource
EPA Waste Code Not establishedNo public data available
Concentration Limits Not establishedNo public data available
Recommended Neutralizing Agents Not establishedNo public data available

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound in a research setting.

D13_9001_Disposal_Workflow cluster_preparation Preparation cluster_assessment Assessment & Segregation cluster_consultation Consultation & Documentation cluster_disposal Disposal start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste (Solid vs. Liquid) ppe->segregate container Use Designated, Labeled Waste Containers segregate->container consult_ehs Consult Institutional EHS for Specific Guidance container->consult_ehs document Document Waste Contents Accurately consult_ehs->document store Store Waste in a Secure, Designated Area document->store pickup Arrange for Waste Pickup by EHS or Approved Vendor store->pickup end End: Proper Disposal Complete pickup->end

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocols

As no specific disposal or neutralization protocols for this compound are publicly available, the recommended procedure is to follow your institution's general guidelines for chemical waste. This typically involves:

  • Segregation: Separate this compound waste from other waste streams. Keep solid and liquid waste in separate, clearly labeled containers.

  • Labeling: Label waste containers with the full chemical name ("this compound"), concentration (if in solution), and any known hazard information.

  • Storage: Store waste containers in a designated, secure area, away from incompatible materials.

  • Disposal Request: Contact your institution's EHS department to arrange for the collection and disposal of the waste. Provide them with as much information as possible about the compound.

By adhering to these general principles and maintaining open communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.

Personal protective equipment for handling D13-9001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of D13-9001, a potent bacterial efflux pump inhibitor. The following procedural guidance is intended to supplement, not replace, institutional safety protocols and professional laboratory experience.

Core Safety & Handling Protocols

While this compound is noted to have a good safety profile, it is imperative to treat all research chemicals with caution until comprehensive safety data is available.[1][2] The following recommendations are based on standard laboratory safety practices for handling research-grade chemical compounds.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex glovesPrevents direct skin contact.
Eye Protection Chemical safety goggles or face shieldProtects eyes from splashes or airborne particles.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or fume hoodMinimizes inhalation of any dust or aerosols.
Spill & Disposal Management

Prompt and appropriate action in the event of a spill is critical. Disposal must adhere to institutional and local regulations for chemical waste.

ProcedureAction Steps
Spill Cleanup 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. For solids, gently sweep up to avoid dust. 4. For solutions, absorb with inert material (e.g., vermiculite, sand). 5. Place in a sealed container for disposal. 6. Clean the spill area with a suitable solvent.
Waste Disposal 1. Dispose of this compound and any contaminated materials in a designated chemical waste container. 2. Do not dispose of down the drain or in general waste. 3. Follow all institutional, local, and national regulations for hazardous waste disposal.

Physicochemical & Pharmacokinetic Data

The following tables summarize key quantitative data for this compound.

In Vitro Activity [1]

TargetOrganismKD (μM)
AcrBE. coli1.15
MexBP. aeruginosa3.57

In Vivo Administration (Rat Pneumonia Model) [1]

CompoundDosage (mg/kg)Administration Route
This compound1.25 - 20Intravenous drip infusion
Aztreonam (AZT)1000Intravenous drip infusion

Experimental Protocol: Antibiotic Potentiation Assay

This protocol outlines a general method for evaluating the ability of this compound to potentiate the activity of an antibiotic against a bacterial strain expressing the target efflux pump.

  • Prepare Bacterial Culture:

    • Inoculate a suitable broth medium with the bacterial strain of interest.

    • Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth.

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the antibiotic to be tested.

    • Create serial dilutions of the antibiotic in a 96-well microplate.

  • Assay Setup:

    • Add a fixed, sub-inhibitory concentration of this compound to each well containing the antibiotic dilutions.

    • Include control wells with:

      • Bacteria and antibiotic only.

      • Bacteria and this compound only.

      • Bacteria only (growth control).

      • Media only (sterility control).

    • Inoculate the wells with the prepared bacterial culture.

  • Incubation and Analysis:

    • Incubate the microplate at the optimal temperature for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence and absence of this compound by measuring bacterial growth (e.g., optical density at 600 nm).

    • A significant reduction in the MIC of the antibiotic in the presence of this compound indicates potentiation.

Visualized Workflows

The following diagrams illustrate key processes related to the handling and application of this compound.

Safe_Handling_Workflow_for_D13_9001 cluster_Preparation Preparation cluster_Experimentation Experimentation cluster_Cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Weigh_Compound Weigh this compound in a Fume Hood Don_PPE->Weigh_Compound Proceed Prepare_Stock_Solution Prepare Stock Solution (e.g., in DMSO) Weigh_Compound->Prepare_Stock_Solution Proceed Perform_Assay Perform In Vitro or In Vivo Experiment Prepare_Stock_Solution->Perform_Assay Use in Experiment Decontaminate_Work_Area Decontaminate Work Area Perform_Assay->Decontaminate_Work_Area After Experiment Dispose_Waste Dispose of Waste in Designated Chemical Waste Container Decontaminate_Work_Area->Dispose_Waste Proceed Remove_PPE Remove and Dispose of Contaminated PPE Dispose_Waste->Remove_PPE Final Step

Caption: Safe handling and disposal workflow for this compound.

Mechanism_of_Action_and_Application_of_D13_9001 cluster_Bacterial_Cell Gram-Negative Bacterium cluster_Outcome Outcome Antibiotic Antibiotic Efflux_Pump Efflux Pump (e.g., AcrB, MexB) Antibiotic->Efflux_Pump Is expelled by Bacterial_Target Bacterial Target Antibiotic->Bacterial_Target Reaches and inhibits D13_9001 This compound D13_9001->Efflux_Pump Inhibits Bacterial_Death Increased Bacterial Susceptibility & Cell Death Bacterial_Target->Bacterial_Death Leads to

Caption: Mechanism of action of this compound in potentiating antibiotic activity.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.